molecular formula (CH3)3CCl<br>C4H9Cl B056623 2-Chloro-2-methylpropane CAS No. 507-20-0

2-Chloro-2-methylpropane

Cat. No.: B056623
CAS No.: 507-20-0
M. Wt: 92.57 g/mol
InChI Key: NBRKLOOSMBRFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2-methylpropane, commonly known as tert-butyl chloride, is a fundamental alkyl halide of significant importance in synthetic organic chemistry and chemical education. Its primary research value lies in its role as a classic model compound for studying nucleophilic substitution reactions, specifically the SN1 (unimolecular nucleophilic substitution) mechanism. Due to the steric hindrance provided by the three methyl groups and the stability of the resultant tertiary carbocation intermediate, this compound undergoes hydrolysis and other substitution reactions predominantly via the SN1 pathway, making it an indispensable tool for teaching and investigating reaction kinetics and mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRKLOOSMBRFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(CH3)3CCl, C4H9Cl
Record name t-butyl chloride
Source Wikipedia
URL https://en.wikipedia.org/wiki/T-butyl_chloride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023937
Record name t-Butylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [Merck Index] Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Propane, 2-chloro-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name tert-Butyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19578
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

302.0 [mmHg]
Record name tert-Butyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19578
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

507-20-0
Record name tert-Butyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2-methylpropane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane, 2-chloro-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name t-Butylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-2-methylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERT-BUTYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN2YO95TZ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Chloro-2-methylpropane physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-2-methylpropane: Properties, Reactivity, and Experimental Protocols

Introduction

This compound, commonly known as tert-butyl chloride, is a tertiary alkyl halide with the chemical formula (CH₃)₃CCl.[1] It serves as a vital intermediate and model compound in organic chemistry, particularly for studying nucleophilic substitution and elimination reactions.[2] This colorless, volatile, and highly flammable liquid is utilized as an alkylating agent to introduce the tert-butyl group into molecules and as a precursor in the synthesis of various organic compounds, including pharmaceuticals and fuel additives.[3][4] Its distinct reactivity, driven by the stability of the tertiary carbocation intermediate it readily forms, makes it a cornerstone for understanding unimolecular reaction mechanisms.[2][5]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are well-documented, providing a clear profile of its behavior under various conditions. It is a colorless liquid with a characteristic odor.[6][7] While it is insoluble or only slightly soluble in water, it is miscible with common organic solvents like alcohol and ether.[4][7][8]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

PropertyValue
Molecular Formula C₄H₉Cl[9][10]
Molecular Weight 92.57 g/mol [6][9]
Appearance Colorless liquid[6][4]
Density 0.84 g/cm³ (at 20 °C)[11] / 0.851 g/mL (at 25 °C)[4]
Boiling Point 51-52 °C[4][10]
Melting Point -25 °C[4][10]
Vapor Pressure 4.82 psi (20 °C)[4]
Vapor Density 3.2 (vs air)[4]
Refractive Index n20/D 1.385[4]
Flash Point -26 °C (-14.8 °F) - closed cup
Solubility Slightly soluble in water; miscible with alcohol and ether[4][8][12]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Spectroscopic DataCharacteristic Peaks / Signals
¹H NMR A single peak is observed, as all nine protons on the three methyl groups are chemically equivalent.[13]
¹³C NMR Two distinct signals are present, corresponding to the quaternary carbon bonded to chlorine and the three equivalent methyl carbons.[14]
Infrared (IR) C-H stretching vibrations (~2880-3080 cm⁻¹), C-C-C skeletal vibrations (~1200-1255 cm⁻¹ and 720-750 cm⁻¹), and a characteristic C-Cl stretching absorption (~580-780 cm⁻¹).[15]
Mass Spectrometry (MS) The base ion peak is typically at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺. The molecular ion peak appears as a pair of peaks at m/z 92 and 94, with a characteristic 3:1 intensity ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[16]

Chemical Reactivity and Mechanisms

The chemical behavior of this compound is dominated by its tendency to undergo unimolecular reactions due to the formation of a stable tertiary carbocation. It readily participates in both nucleophilic substitution (Sₙ1) and elimination (E1) reactions.[17][18]

Sₙ1 (Substitution, Nucleophilic, Unimolecular) Reaction

The Sₙ1 mechanism is a two-step process.[19] The first and rate-determining step involves the slow dissociation of the C-Cl bond to form a stable tertiary carbocation intermediate.[20][21][22] In the second step, a nucleophile rapidly attacks the planar carbocation, which can occur from either face, often leading to a mixture of stereoisomers if the carbon were chiral.[19][22] This reaction's rate is dependent only on the concentration of the alkyl halide.[21][22]

For instance, the hydrolysis of this compound with water proceeds via an Sₙ1 mechanism to form 2-methyl-2-propanol.[23]

SN1_Mechanism sub This compound (CH₃)₃CCl carbocation tert-Butyl Carbocation (CH₃)₃C⁺ sub->carbocation Step 1: Ionization (Slow) Rate-Determining Step cl_ion Cl⁻ h2o_nuc H₂O (Nucleophile) oxonium Protonated Alcohol (CH₃)₃COH₂⁺ carbocation->oxonium Step 2: Nucleophilic Attack (Fast) product 2-Methyl-2-propanol (CH₃)₃COH h_ion H⁺ oxonium->product Step 3: Deprotonation (Fast)

Caption: Sₙ1 reaction mechanism of this compound with water.

E1 (Elimination, Unimolecular) Reaction

Concurrent with Sₙ1 reactions, this compound also undergoes E1 elimination, especially in the presence of a weak base and/or at elevated temperatures.[17][24] The E1 mechanism shares the same initial rate-determining step as the Sₙ1 reaction: the formation of the carbocation intermediate.[18][21] However, instead of a nucleophilic attack, a base (often the solvent) removes a proton from an adjacent carbon, leading to the formation of an alkene (2-methylpropene).[17][21]

When this compound is treated with a protic solvent like aqueous ethanol, it typically yields a mixture of Sₙ1 and E1 products.[17][18]

E1_Mechanism sub This compound (CH₃)₃CCl carbocation tert-Butyl Carbocation (CH₃)₃C⁺ sub->carbocation Step 1: Ionization (Slow) Rate-Determining Step cl_ion Cl⁻ product 2-Methylpropene (CH₃)₂C=CH₂ carbocation->product Step 2: Deprotonation (Fast) base Base (e.g., H₂O) h_base H-Base⁺

Caption: E1 reaction mechanism of this compound.

Experimental Protocols

Synthesis of this compound from 2-Methyl-2-propanol

A standard and industrially scalable method for preparing this compound is through the reaction of 2-methyl-2-propanol (tert-butanol) with concentrated hydrochloric acid.[3][25] This is an acid-catalyzed Sₙ1 reaction.[3][26]

Methodology:

  • Reaction Setup: 2-methyl-2-propanol is combined with concentrated hydrochloric acid in a separating funnel or a flask equipped for stirring, typically under a fume hood.[25][27] The mixture is often cooled initially in an ice bath.[27]

  • Reaction Execution: The mixture is shaken or stirred vigorously.[25][27] The reaction proceeds as the hydroxyl group of the alcohol is protonated, converting it into a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation, which is then attacked by the chloride ion.[3][26] As the reaction progresses, the mixture becomes cloudy and separates into two layers, as the organic product is insoluble in the aqueous acid.[25]

  • Work-up and Purification:

    • The layers are separated. The upper organic layer contains the crude this compound.

    • The crude product is washed with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[28] Care must be taken to vent the separating funnel frequently, as carbon dioxide gas is evolved.[28][29]

    • The organic layer is then washed with water to remove any remaining salts.[28]

    • The product is dried using an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove residual water.[27][28][29] The disappearance of a milky appearance indicates the removal of water.[29]

    • The final purification is achieved by distillation.[27][28][29] The fraction collected at the boiling point of this compound (51-52 °C) is the purified product.[28]

Synthesis_Workflow start Reactants: 2-Methyl-2-propanol + Conc. HCl reaction Reaction: Stirring/Shaking (Formation of two layers) start->reaction separation Phase Separation: Isolate organic layer reaction->separation neutralization Neutralization: Wash with aq. NaHCO₃ separation->neutralization wash Washing: Wash with water neutralization->wash drying Drying: Add anhydrous Na₂SO₄ wash->drying distillation Purification: Distillation (Collect at 51-52 °C) drying->distillation product Final Product: Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Information

This compound is a hazardous chemical that requires careful handling.

  • Flammability: It is a highly flammable liquid and vapor.[9][10][30][31][32] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[7][31][32] All work should be conducted away from open flames, sparks, and hot surfaces, and explosion-proof equipment should be used.[9][30][32]

  • Health Hazards: Inhalation may cause respiratory tract irritation, dizziness, and headaches.[6][9] It may also cause skin and eye irritation.[9] Ingestion is harmful.[9]

  • Handling and Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from sources of ignition and strong oxidizing agents.[4][10][30] It is hygroscopic and should be handled with care to avoid moisture.[4][10][30] Use appropriate personal protective equipment (PPE), including gloves and eye protection.[30][32]

Conclusion

This compound is a cornerstone compound in the study of organic reaction mechanisms. Its physical properties, particularly its volatility and solubility, dictate its handling and purification procedures. Chemically, its structure predisposes it to unimolecular substitution (Sₙ1) and elimination (E1) pathways through a stable tertiary carbocation intermediate, making it an exemplary substrate for demonstrating these fundamental concepts. A thorough understanding of its properties, reactivity, and associated experimental protocols is essential for its safe and effective use in research and industrial synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of tert-Butyl Chloride from tert-Butanol (B103910) and HCl

This guide provides a comprehensive overview of the synthesis of tert-butyl chloride (2-chloro-2-methylpropane) from tert-butanol (2-methyl-2-propanol) and concentrated hydrochloric acid. This reaction is a classic example of a unimolecular nucleophilic substitution (SN1) reaction and is fundamental in organic synthesis for creating tertiary alkyl halides.

Reaction Mechanism: SN1 Pathway and Competing E1 Elimination

The conversion of tert-butanol, a tertiary alcohol, into tert-butyl chloride using concentrated HCl proceeds via an SN1 mechanism.[1][2][3] This pathway is favored due to the stability of the tertiary carbocation intermediate that is formed.[4][5]

The mechanism involves three primary steps:

  • Protonation of the Alcohol: The hydroxyl (-OH) group of tert-butanol is a poor leaving group. In the presence of a strong acid like HCl, the lone pair of electrons on the oxygen atom attacks a proton (H+) from the acid.[6] This protonates the hydroxyl group, forming a tert-butyloxonium ion, which has a much better leaving group: a neutral water molecule.[4][5]

  • Formation of a Carbocation: The bond between the carbon and the oxygen in the tert-butyloxonium ion breaks heterolytically, and the water molecule departs.[6] This is the rate-determining (slowest) step of the reaction and results in the formation of a stable tertiary carbocation.[5]

  • Nucleophilic Attack: The chloride ion (Cl-), a nucleophile, rapidly attacks the electrophilic carbocation, forming a new carbon-chlorine bond and yielding the final product, tert-butyl chloride.[4][7]

SN1_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Determining) cluster_2 Step 3: Nucleophilic Attack tert_butanol (CH₃)₃C-OH oxonium_ion (CH₃)₃C-OH₂⁺ tert_butanol->oxonium_ion + H⁺ hcl H-Cl cl_ion Cl⁻ oxonium_ion_2 (CH₃)₃C-OH₂⁺ cl_ion_2 Cl⁻ carbocation (CH₃)₃C⁺ oxonium_ion_2->carbocation - H₂O carbocation_2 (CH₃)₃C⁺ water H₂O tert_butyl_chloride (CH₃)₃C-Cl carbocation_2->tert_butyl_chloride + Cl⁻

Caption: The SN1 reaction mechanism for tert-butyl chloride synthesis.

A common side reaction that competes with the SN1 pathway is the unimolecular elimination (E1) reaction.[8] The carbocation intermediate can also lose a proton from an adjacent carbon atom to a weak base (like water) to form an alkene. In this case, the product is isobutylene (B52900) (2-methylpropene), which is a gas at room temperature and will typically bubble out of the reaction mixture, leading to a lower yield of tert-butyl chloride.[4][9]

SN1_vs_E1 Carbocation (CH₃)₃C⁺ Tertiary Carbocation Intermediate SN1_Product Tert-Butyl Chloride (Substitution Product) Carbocation->SN1_Product SN1 Pathway (+ Cl⁻) E1_Product Isobutylene (Elimination Product) Carbocation->E1_Product E1 Pathway (- H⁺)

Caption: Competing SN1 (substitution) and E1 (elimination) pathways.

Experimental Protocols

The following is a generalized protocol synthesized from established laboratory procedures.[10][11][12]

Materials and Reagents
  • tert-Butanol

  • Concentrated Hydrochloric Acid (HCl), ~12 M

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Calcium Chloride (CaCl₂) or Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Separatory Funnel

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Distillation apparatus

  • Ice bath

Experimental Workflow Diagram

Workflow cluster_reaction Reaction cluster_workup Workup & Washing cluster_purification Purification & Analysis A 1. Add tert-butanol and conc. HCl to separatory funnel B 2. Shake mixture for ~20 mins, venting frequently A->B C 3. Allow layers to separate B->C D 4. Drain lower aqueous layer C->D Separate Layers E 5. Wash organic layer with water D->E F 6. Wash with 5% NaHCO₃ (vent CO₂ buildup!) E->F G 7. Wash with brine F->G H 8. Transfer organic layer to a dry flask G->H I 9. Dry with anhydrous CaCl₂ or Na₂SO₄ H->I J 10. Decant or filter the dried product I->J Isolate Crude Product K 11. Purify by simple distillation J->K L 12. Collect fraction boiling at ~50-52°C K->L M 13. Characterize product (e.g., AgNO₃ test, IR) L->M

Caption: General experimental workflow for tert-butyl chloride synthesis.
Detailed Procedure

  • Reaction: In a fume hood, combine tert-butanol and cold concentrated hydrochloric acid in a separatory funnel.[12][13] Stopper the funnel and shake the mixture for 15-20 minutes.[11][14] It is crucial to vent the funnel frequently by inverting it and opening the stopcock to release the pressure that builds up.[12]

  • Layer Separation: Allow the mixture to stand undisturbed until two distinct layers form.[10] The upper, less dense layer is the organic product (tert-butyl chloride), while the lower layer is the aqueous phase.[10][14]

  • Washing: Carefully drain and discard the lower aqueous layer. Wash the remaining organic layer sequentially with the following solutions, shaking and venting after each addition and discarding the lower aqueous layer each time:

    • Water, to remove the bulk of the remaining acid.[12]

    • 5% Sodium Bicarbonate solution, to neutralize any residual acid. Be cautious as this will generate carbon dioxide gas, causing pressure buildup.[11][12][15]

    • Saturated Sodium Chloride (brine) solution, to help remove dissolved water from the organic layer.[12][14]

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of a drying agent like anhydrous calcium chloride or sodium sulfate and swirl the flask.[10][11] Add more drying agent until it no longer clumps together, indicating the solution is dry.[5]

  • Purification: Carefully decant or filter the dried liquid into a distillation flask. Purify the tert-butyl chloride by simple distillation, collecting the fraction that boils between 49-52°C.[8][11][16]

Data Presentation

Table 1: Physical Properties of Key Compounds
CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
tert-Butanol74.12~0.78~82
tert-Butyl Chloride92.57~0.84~51
Hydrochloric Acid (conc.)36.46~1.19-
Table 2: Summary of Reported Experimental Conditions and Yields
tert-Butanol QuantityConc. HCl QuantityReported Yield (%)Reference
74 g (1 mole)247 mL (~3 moles)78–88[11]
5 mL13 mL48.86[14]
10 mL30 mL2.2 (error)[13]
5 mL15 mL13.23[3]
Not specifiedNot specified12.15[17]
10 mL20 mL1.13[18]

Note: Yields can vary significantly based on reaction time, temperature control, and the efficiency of the workup and purification steps.

Product Characterization

The successful synthesis of tert-butyl chloride can be confirmed through several methods:

  • Silver Nitrate (B79036) Test: A rapid qualitative test involves adding a few drops of the product to a solution of silver nitrate (AgNO₃) in ethanol.[14] Tertiary alkyl halides react quickly via an SN1 mechanism to form a white precipitate of silver chloride (AgCl), confirming the presence of the C-Cl bond.[10][14]

  • Infrared (IR) Spectroscopy: The completion of the reaction can be monitored by IR spectroscopy. A successful reaction will show the disappearance of the broad O-H stretching band of the starting alcohol (around 3200-3600 cm⁻¹) and the appearance of a C-Cl stretching band in the product (around 550-750 cm⁻¹).[19][20]

  • Boiling Point Determination: The boiling point of the purified product should be measured and compared to the literature value of approximately 51°C.[16] A narrow boiling range indicates a high degree of purity.[13]

References

SN1 reaction mechanism of 2-chloro-2-methylpropane.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the SN1 Reaction Mechanism of 2-chloro-2-methylpropane

Abstract

This technical guide provides a comprehensive examination of the unimolecular nucleophilic substitution (SN1) reaction mechanism as exemplified by this compound (tert-butyl chloride). It details the core mechanistic steps, reaction kinetics, and the profound influence of solvent effects. This document consolidates quantitative kinetic data from various studies into structured tables and presents detailed experimental protocols for the kinetic analysis of this reaction. Furthermore, it employs Graphviz visualizations to illustrate the reaction pathway, a typical experimental workflow, and the logical relationships governing the reaction's rate. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, data-driven understanding of this fundamental reaction in organic chemistry.

The Core SN1 Reaction Mechanism

The reaction of this compound with a nucleophile, such as water in a solvolysis reaction, is a classic example of the SN1 mechanism.[1][2] The designation "SN1" signifies a S ubstitution, N ucleophilic, U nimolecular reaction, indicating that the rate-determining step involves only one molecular entity.[3][4] The mechanism proceeds in two distinct steps.[5][6]

Step 1: Formation of a Carbocation (Rate-Determining Step) The first and slowest step is the spontaneous, heterolytic cleavage of the carbon-chlorine bond.[5][6] This dissociation is rate-determining because it has the highest activation energy.[6][7] It results in the formation of a planar, sp²-hybridized tertiary carbocation (the tert-butyl cation) and a chloride anion.[4][5] The stability of this tertiary carbocation is a key reason why this compound readily undergoes an SN1 reaction, as tertiary carbocations are significantly more stable than secondary or primary ones.[8]

Step 2: Nucleophilic Attack The second step is the rapid attack of the nucleophile (e.g., a water molecule) on the electrophilic carbocation.[5][9] Because the carbocation is planar, the nucleophile can attack from either face with equal probability.[4][5] If the substrate were chiral, this would lead to a racemic mixture of products (both inversion and retention of configuration).[5][10] However, since this compound is achiral, this aspect is not observable.

Step 3: Deprotonation (if applicable) When a neutral nucleophile like water is used, a third, rapid deprotonation step occurs to form the final product, 2-methyl-2-propanol.[9]

SN1_Mechanism sub (CH₃)₃C-Cl This compound ts1 Transition State 1 [ (CH₃)₃C···Cl ]ᵟ⁺···ᵟ⁻ sub->ts1 Step 1 (Slow, Rate-Determining) int (CH₃)₃C⁺ + Cl⁻ tert-Butyl Carbocation ts1->int ts2 Transition State 2 int->ts2 Step 2 (Fast, H₂O attack) prod_int (CH₃)₃C-OH₂⁺ Protonated Alcohol ts2->prod_int prod (CH₃)₃C-OH 2-methyl-2-propanol prod_int->prod Step 3 (Fast, Deprotonation)

Figure 1: The SN1 reaction pathway for this compound hydrolysis.

Reaction Kinetics

A defining feature of the SN1 reaction is its first-order kinetics.[5] The rate of the reaction is dependent only on the concentration of the substrate (this compound) and is independent of the concentration of the nucleophile.[3][11][12]

The rate law is expressed as: Rate = k[R-Cl] where:

  • k is the first-order rate constant.

  • [R-Cl] is the concentration of this compound.

This is because the slow, rate-determining step involves only the dissociation of the alkyl halide.[3][6] Experiments have confirmed that even when the concentration of the nucleophile (such as hydroxide (B78521) ions or water) is significantly changed, the reaction rate remains constant.[1][12]

Quantitative Kinetic Data

The rate of the SN1 solvolysis of this compound is highly sensitive to temperature and the solvent system used. The following tables summarize key quantitative data reported in the literature.

Table 1: Rate Constants at Varying Temperatures for Hydrolysis This data was obtained for the hydrolysis of this compound in water. The activation energy can be determined from these values using the Arrhenius equation.

Temperature (K)Rate Constant (k) x 10⁻⁴ (s⁻¹)
2831.82
2882.44
2933.08
2983.59
3039.41
(Data sourced from Chegg.com[13])

Table 2: Rate Constants in Different Solvent Systems The solvent composition has a dramatic effect on the reaction rate, primarily due to the stabilization of the carbocation intermediate.

Solvent System (v/v)Temperature (°C)Rate Constant (k)
Aqueous Ethanol (0.051 M KOH)Not Specified0.146 hr⁻¹ (4.06 x 10⁻⁵ s⁻¹)
90% Acetone (B3395972) / 10% Water504.55 x 10⁻⁶ s⁻¹
80% Ethanol / 20% Water (Reference Solvent)251.00 (Relative Rate)
70% Ethanol / 30% Water254.07 (Relative Rate)
20% Acetone / 80% Water253360 (Relative Rate)
50% Acetone / 50% Water2551.5 (Relative Rate)
(Data compiled from multiple sources[1][14][15])

Factors Influencing the Reaction Rate

Solvent Effects

The choice of solvent is critical for an SN1 reaction. The rate is significantly enhanced by polar, protic solvents (e.g., water, alcohols).[4] This is because:

  • Stabilization of the Intermediate : Polar solvents stabilize the charged carbocation intermediate and the leaving group anion through solvation, lowering the activation energy of the rate-determining step.[15]

  • Solvation of the Leaving Group : Protic solvents are particularly effective at solvating the leaving group (Cl⁻) through hydrogen bonding, which further facilitates its departure.[4]

As shown in Table 2, increasing the water content in acetone/water or ethanol/water mixtures dramatically increases the reaction rate.[1][15] For example, the rate in 80% water/20% acetone is thousands of times faster than in solvents with less water.[15]

Factors_Affecting_Rate sub Substrate (CH₃)₃C-Cl sub_struct Substrate Structure (Tertiary) sub->sub_struct rds Rate-Determining Step (CH₃)₃C-Cl → (CH₃)₃C⁺ + Cl⁻ rate Overall Reaction Rate rds->rate Determines sub_struct->rds Stabilizes Carbocation solvent Solvent Properties solvent->rds Stabilizes Transition State and Intermediates

Figure 2: Logical relationship of factors influencing the SN1 reaction rate.

Experimental Protocols for Kinetic Analysis

The kinetics of the hydrolysis of this compound can be monitored by measuring the rate of hydrochloric acid (HCl) production. A common method involves using a pH indicator and titrating the acid as it forms.[16][17]

Principle

The reaction (CH₃)₃C-Cl + H₂O → (CH₃)₃C-OH + HCl produces one mole of HCl for every mole of this compound that reacts.[2][18] By adding a known, limited amount of a base (e.g., NaOH) and a pH indicator, the time it takes for the produced HCl to neutralize the base can be measured.[16] The endpoint is signaled by the indicator's color change.[16][19]

Materials
  • 0.10 M solution of this compound in acetone[2][16]

  • 0.01 M standardized NaOH solution[18][17]

  • Bromophenol blue or Bromothymol blue indicator solution[16][17]

  • Acetone/water solvent mixtures (e.g., 70% water/30% acetone)[16]

  • Pipettes, burette, Erlenmeyer flasks, stopwatch[2][19]

Methodology
  • Preparation : Pipette a precise volume (e.g., 3.0 mL) of the 0.10 M this compound solution into a clean, dry Erlenmeyer flask.[2]

  • Indicator Setup : In a separate flask, prepare the aqueous solution. For example, pipette 0.30 mL of the NaOH solution, add 6.70 mL of distilled water, and a few drops of the indicator.[2] The solution should be basic (blue for bromophenol blue).[16]

  • Initiation : Quickly pour the NaOH/indicator solution into the this compound solution and simultaneously start a stopwatch. Swirl to ensure complete mixing.[2][19]

  • Data Collection : Record the exact time at which the indicator changes color (e.g., from blue to yellow), signifying that all the initial NaOH has been neutralized.[16][19]

  • Repetitive Measurement : Immediately upon the color change, another precise aliquot of the NaOH solution can be added, and the time for the next color change is recorded without stopping the stopwatch.[19] This allows for the calculation of the rate at different points in the reaction.

  • Data Analysis : The rate constant k can be determined by plotting the natural logarithm of the concentration of the remaining this compound versus time. The plot should yield a straight line with a slope of -k.[18]

Experimental_Workflow start Start: Prepare Reagents (Substrate, NaOH, Indicator) mix Combine NaOH/Indicator with Substrate Solution start->mix timer Start Stopwatch (Time = 0) mix->timer observe Observe Reaction Mixture timer->observe color_change Indicator Color Change? observe->color_change color_change->observe No record Record Time color_change->record Yes analyze Calculate Rate Constant (k) from Time Data record->analyze end End analyze->end

Figure 3: Experimental workflow for kinetic analysis of SN1 hydrolysis.

Conclusion

The SN1 reaction of this compound is a cornerstone for understanding unimolecular substitution mechanisms in organic chemistry. Its adherence to first-order kinetics, the stability of its tertiary carbocation intermediate, and its sensitivity to solvent polarity are well-documented characteristics. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers to study and apply the principles of this fundamental reaction. A thorough understanding of these concepts is essential for predicting reaction outcomes and designing synthetic pathways in fields ranging from materials science to drug development.

References

An In-depth Technical Guide to the Stability of the Tert-Butyl Carbocation Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tert-butyl carbocation, (CH₃)₃C⁺, is a cornerstone intermediate in organic chemistry, serving as a model for understanding the principles of carbocation stability. Its remarkable stability compared to other simple alkyl cations is a consequence of a confluence of electronic factors, primarily hyperconjugation and inductive effects. This technical guide provides a comprehensive overview of the stabilizing forces, quantitative measures of its stability in both gas and solution phases, and the detailed experimental and computational protocols used for its characterization.

Core Mechanisms of Stabilization

The stability of a carbocation is intrinsically linked to the dispersal of its positive charge.[1] In the tert-butyl cation, this is achieved through two primary electronic mechanisms.

Inductive Effect

The three methyl groups attached to the central cationic carbon are electron-donating.[2] They inductively push electron density through the sigma (σ) bonds towards the electron-deficient sp²-hybridized carbon.[1][3] This donation of electron density helps to neutralize the positive charge, thereby stabilizing the carbocation.[2] While a contributing factor, the inductive effect is generally considered weaker than hyperconjugation in this context.[4]

Hyperconjugation

Hyperconjugation is the dominant stabilizing interaction in the tert-butyl carbocation.[1][4] It involves the delocalization of electrons from the adjacent C-H σ-bonds into the empty p-orbital of the carbocationic center.[5][6] The tert-butyl cation possesses nine such C-H bonds (α-hydrogens) that can participate in this stabilizing overlap.[7][8] This interaction effectively spreads the positive charge over the α-hydrogen atoms and strengthens the C-C bonds while weakening the C-H bonds involved.[5][9] This "no-bond resonance" is a crucial factor explaining why tertiary carbocations are significantly more stable than secondary or primary ones.[2][8]

G cluster_0 Hyperconjugation in Tert-Butyl Carbocation C_plus C+ C1 C C_plus->C1 σ C2 C C_plus->C2 σ C3 C C_plus->C3 σ p_orbital H1a H C1->H1a H1b H C1->H1b H1c H C1->H1c C2->p_orbital σ(C-H) → p overlap H2a H C2->H2a H2b H C2->H2b H2c H C2->H2c H3a H C3->H3a H3b H C3->H3b

Caption: Hyperconjugative stabilization in the tert-butyl carbocation.

Quantitative Measures of Stability

The stability of the tert-butyl carbocation can be quantified through thermochemical data, primarily obtained from gas-phase experiments and high-level theoretical calculations, and kinetic data from solution-phase reactions.

Thermochemical Data

Gas-phase measurements provide data on the intrinsic stability of the carbocation, free from solvent effects.[10] Key parameters include the heat of formation (ΔH°f) and hydride ion affinity (HIA). A lower heat of formation indicates greater stability, while a lower hydride ion affinity (the energy released upon reaction with H⁻) also corresponds to higher carbocation stability.[11][12]

ParameterValueMethodReference(s)
Heat of Formation (ΔH°f 298) 711.5 ± 0.2 kJ/mol (170.0 kcal/mol)Experimental[13]
162 kcal/molExperimental[14]
716 ± 10 kJ/mol (171.1 kcal/mol)Theoretical Calculation[13]
Hydride Ion Affinity (HIA) 231 kcal/molGas-Phase Measurement[12]
Ionization Energy (of t-butyl radical) 6.81 ± 0.06 eVTheoretical Calculation[13]
6.58, 6.70 eVExperimental[13]
Kinetic Data: Relative Solvolysis Rates

In solution, the stability of a carbocation intermediate is often inferred from the rate of solvolysis of a corresponding alkyl halide (Sₙ1 reaction).[14] The formation of a more stable carbocation corresponds to a lower activation energy for the rate-determining step, and thus a faster reaction rate.[15] The solvolysis of tert-butyl chloride is a classic example of an Sₙ1 reaction.[16][17]

SubstrateRelative Rate of Solvolysis (vs. i-propyl chloride)ConditionsReference(s)
iso-Propyl chloride150% EtOH, 45 °C[14]
tert-Butyl chloride~20,00050% EtOH, 45 °C[14]

This vast difference in reaction rates underscores the significantly greater stability of the tertiary carbocation intermediate compared to the secondary one.[14]

Experimental and Computational Protocols

A variety of sophisticated methods are employed to generate, observe, and characterize the tert-butyl carbocation.

Protocol 1: Generation and Spectroscopic Observation in Superacid Media

Direct observation of the long-lived tert-butyl carbocation is possible in superacid media, which are characterized by extremely low nucleophilicity.[18] A common superacid system is SbF₅ in a solvent like SO₂ClF.

Methodology:

  • Preparation: A solution of a suitable precursor, such as tert-butyl chloride or tert-butanol, is prepared in a non-nucleophilic solvent (e.g., SO₂ClF) at low temperature (typically -78 °C) to control the reaction.

  • Generation: The precursor solution is slowly added to a pre-cooled solution of a superacid, such as antimony pentafluoride (SbF₅). The superacid protonates the alcohol or abstracts the halide, generating the stable carbocation.[18]

  • Stabilization: The resulting counter-ion (e.g., SbF₆⁻) is exceptionally non-nucleophilic, preventing it from reacting with the carbocation and allowing the cation to persist in solution for extended periods.[18]

  • Analysis: The solution containing the stable carbocation is analyzed using low-temperature spectroscopic techniques.

    • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and observe the chemical shifts characteristic of the carbocationic center.[19][20][21]

    • IR Spectroscopy: Infrared spectroscopy can probe the vibrational modes of the cation, providing insight into bonding and the effects of hyperconjugation.[9][22][23]

G start Precursor (e.g., t-BuCl in SO₂ClF) mixing Controlled Mixing at Low Temperature start->mixing superacid Superacid Solution (e.g., SbF₅ in SO₂ClF at -78°C) superacid->mixing formation Formation of Stable (CH₃)₃C⁺[SbF₅Cl]⁻ mixing->formation analysis Spectroscopic Analysis (Low-Temperature NMR, IR) formation->analysis Characterization

Caption: Workflow for generating and analyzing the tert-butyl carbocation.
Protocol 2: Determination of Relative Stability via Solvolysis Kinetics

This method compares the rates of Sₙ1 reactions for different alkyl halides to infer the relative stability of the carbocation intermediates.

Methodology:

  • Solvent System: A polar, protic solvent system is chosen, such as aqueous ethanol (B145695) or acetone.[14][16] The specific composition and temperature are precisely controlled.

  • Reaction Initiation: A known concentration of the alkyl halide (e.g., tert-butyl chloride) is added to the thermostatted solvent to initiate the solvolysis reaction.[16]

  • Rate Monitoring: The reaction progress is monitored over time. A common method is to measure the concentration of the acid (HCl) produced. This is often done by periodically removing aliquots and titrating them with a standardized base (e.g., NaOH) using an indicator.[16][24]

  • Data Analysis: The concentration data versus time is used to determine the pseudo-first-order rate constant (k) for the reaction.[16]

  • Comparison: The rate constants for different substrates (e.g., tert-butyl chloride vs. iso-propyl chloride) are compared under identical conditions to determine their relative reactivity and, by inference, the relative stability of their carbocation intermediates.

Protocol 3: Gas-Phase Stability Determination

Gas-phase measurements, such as Hydride Ion Affinity (HIA), provide a measure of the intrinsic stability of a carbocation. These are often performed using Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry.

Methodology:

  • Ion Generation: The carbocation of interest is generated in the gas phase within the FTICR cell, for example, by electron ionization of a suitable precursor.

  • Ion Trapping: The generated ions are trapped in the cell by strong magnetic and electric fields.

  • Reaction with Hydride Donor: A neutral reagent that can donate a hydride ion (e.g., an alkane) is introduced into the cell at a known pressure.

  • Equilibrium Monitoring: The equilibrium between the carbocation, the hydride donor, the resulting neutral molecule, and the new carbocation formed from the donor is allowed to establish. The relative abundances of the ions are measured.

  • HIA Calculation: From the equilibrium constant and the known thermochemical properties of the reference compounds, the free energy change of the hydride transfer reaction is determined, which directly relates to the HIA of the carbocation.[25]

Protocol 4: Computational Chemistry Modeling

Quantum chemical calculations are powerful tools for predicting and rationalizing carbocation stability.

Methodology:

  • Structure Optimization: The geometry of the tert-butyl carbocation and relevant reference molecules (e.g., isobutane) is optimized using a selected level of theory (e.g., Density Functional Theory like B97D3) and a basis set (e.g., def2-TZVPP).[14]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain thermochemical data such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.[14]

  • Energy Calculation: High-accuracy single-point energy calculations may be performed using more sophisticated methods (e.g., G3(MP2) or coupled cluster methods) to refine the electronic energies.[13][26]

  • Property Calculation: From these calculations, key thermochemical quantities like the heat of formation and hydride ion affinity can be calculated by constructing appropriate isodesmic or other balanced reactions.[14][26]

Conclusion

The exceptional stability of the tert-butyl carbocation is a foundational concept in physical organic chemistry, explained by the synergistic effects of nine C-H hyperconjugative interactions and the inductive electron donation from three methyl groups. This stability has been rigorously quantified through extensive gas-phase and solution-phase experiments and corroborated by high-level computational studies. The methodologies detailed herein, from generation in superacids to kinetic analysis and theoretical modeling, provide a robust framework for the investigation of this and other critical reactive intermediates in chemical and pharmaceutical research.

References

The E1 Elimination Pathway of Tert-Butyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the E1 elimination reaction pathway for tert-butyl chloride. It details the reaction mechanism, kinetics, and the factors influencing the product distribution, with a focus on quantitative data and experimental protocols relevant to research and development in the pharmaceutical and chemical industries.

Core Concepts: The E1 Elimination Reaction

The unimolecular elimination (E1) reaction of tert-butyl chloride is a first-order elimination reaction characterized by a two-step mechanism involving a carbocation intermediate.[1] This pathway is in direct competition with the unimolecular nucleophilic substitution (SN1) reaction, as both share the same initial rate-determining step.[2][3]

The overall reaction involves the dehydrohalogenation of tert-butyl chloride to form 2-methylpropene.

(CH₃)₃CCl → (CH₃)₂C=CH₂ + HCl

The E1 mechanism is favored under conditions that promote the formation and stability of the tertiary carbocation intermediate, such as the use of polar protic solvents and higher temperatures.[4] The reaction rate is independent of the concentration of the base, as the base is only involved in the second, fast step of the reaction.[5]

Reaction Mechanism and Kinetics

The E1 reaction of tert-butyl chloride proceeds through two distinct steps:

  • Ionization (Rate-Determining Step): The carbon-chlorine bond breaks heterolytically to form a stable tertiary carbocation and a chloride ion. This is the slow, rate-determining step of the reaction.[1]

  • Deprotonation: A weak base (often the solvent) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a pi bond and yielding the alkene product, 2-methylpropene.[3]

Due to the shared rate-determining step with the SN1 reaction, the overall rate of consumption of tert-butyl chloride is the sum of the rates of the E1 and SN1 pathways. The rate law for the E1 reaction is:

Rate = k[tert-butyl chloride]

This first-order kinetic profile signifies that the reaction rate is solely dependent on the concentration of the substrate.[5]

Quantitative Data

The following tables summarize key quantitative data for the solvolysis of tert-butyl chloride, which encompasses both the E1 and SN1 pathways.

Rate Constants of Solvolysis

The rate of solvolysis of tert-butyl chloride is highly dependent on the solvent. The following table presents the logarithm of the first-order rate constants (log k/s⁻¹) for the solvolysis of tert-butyl chloride in various protic and aprotic solvents at 298 K.

Solventlog k/s⁻¹
Water-3.87
Methanol-6.09
Ethanol (B145695)-7.04
2-Propanol-7.96
Acetonitrile-8.82
Acetone-8.54
Dichloromethane-10.34

Data sourced from ResearchGate.[6]

Product Distribution

The ratio of E1 to SN1 products is influenced by the solvent and temperature. In a mixed solvent of water and acetonitrile, the hydrolysis of tert-butyl chloride yields a mixture of 2-methyl-2-propanol (SN1 product) and 2-methylpropene (E1 product).[3]

Solvent SystemTemperature (°C)% SN1 Product (2-methyl-2-propanol)% E1 Product (2-methylpropene)
Water/AcetonitrileNot Specified6040

Data sourced from Chemistry LibreTexts and MSU Chemistry.[3]

Increasing the temperature generally favors the E1 pathway over the SN1 pathway due to the higher activation energy of the elimination reaction.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the E1 elimination of tert-butyl chloride.

Kinetic Analysis of Tert-Butyl Chloride Solvolysis

This protocol describes the determination of the rate constant for the solvolysis of tert-butyl chloride by monitoring the production of hydrochloric acid via titration.[7]

Materials:

  • Tert-butyl chloride

  • Aqueous ethanol (e.g., 50:50 v/v)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Bromothymol blue indicator

  • Erlenmeyer flasks, burette, pipette, stopwatch

Procedure:

  • Prepare a reaction mixture of tert-butyl chloride in the desired aqueous ethanol solvent in an Erlenmeyer flask.

  • Add a few drops of bromothymol blue indicator to the reaction mixture.

  • At time zero, initiate the reaction and simultaneously start the stopwatch.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known volume of ethanol.

  • Titrate the quenched sample with the standardized NaOH solution until the bromothymol blue indicator changes color (from yellow to blue), indicating the endpoint.

  • Record the volume of NaOH used.

  • Continue this process for several time points.

  • To determine the concentration of tert-butyl chloride at infinite time ([RCl]∞), allow a separate sample of the reaction mixture to react to completion (this can be accelerated by gentle heating). Titrate this sample to determine the total amount of HCl produced.

  • Calculate the concentration of tert-butyl chloride remaining at each time point using the titration data.

  • Plot ln([RCl]t / [RCl]₀) versus time. The slope of the resulting straight line is the negative of the first-order rate constant (-k).

Product Analysis by Gas Chromatography (GC)

This protocol outlines the analysis of the E1 and SN1 products from the solvolysis of tert-butyl chloride using gas chromatography.[8]

Materials:

  • Reaction mixture from the solvolysis of tert-butyl chloride

  • Gas chromatograph (GC) equipped with a suitable column (e.g., DB-5) and a flame ionization detector (FID)

  • Standards of tert-butyl chloride, 2-methylpropene, and 2-methyl-2-propanol

  • Syringe for injection

Procedure:

  • Allow the solvolysis reaction of tert-butyl chloride to proceed for a desired amount of time under controlled conditions (temperature, solvent).

  • Prepare standard solutions of the starting material and expected products in the reaction solvent.

  • Inject a known volume of the standard solutions into the GC to determine their retention times.

  • Inject a sample of the reaction mixture into the GC.

  • Record the chromatogram.

  • Identify the peaks in the reaction mixture chromatogram by comparing their retention times to those of the standards.

  • Quantify the relative amounts of the E1 (2-methylpropene) and SN1 (2-methyl-2-propanol) products by integrating the areas of the corresponding peaks.

  • The product ratio can be calculated from the relative peak areas.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

E1_Mechanism cluster_step1 Step 1: Ionization (Slow, Rate-Determining) cluster_step2 Step 2: Deprotonation (Fast) tert-butyl_chloride (CH₃)₃CCl carbocation (CH₃)₃C⁺ + Cl⁻ tert-butyl_chloride->carbocation Heterolysis carbocation_deprotonation (CH₃)₃C⁺ alkene (CH₃)₂C=CH₂ + BH⁺ carbocation_deprotonation->alkene base Base (B:) base->carbocation_deprotonation

Caption: The two-step mechanism of the E1 elimination of tert-butyl chloride.

SN1_E1_Competition cluster_E1 E1 Pathway cluster_SN1 SN1 Pathway start tert-Butyl Chloride (CH₃)₃CCl intermediate Tertiary Carbocation (CH₃)₃C⁺ start->intermediate Ionization (Rate-Determining Step) E1_product 2-Methylpropene (Elimination Product) intermediate->E1_product -H⁺ (by Base) SN1_product tert-Butanol (Substitution Product) intermediate->SN1_product +H₂O (Nucleophile)

Caption: Competition between the E1 and SN1 pathways for tert-butyl chloride.

Experimental_Workflow start Solvolysis of tert-Butyl Chloride kinetics Kinetic Analysis start->kinetics products Product Analysis start->products titration Titration of Aliquots kinetics->titration gc Gas Chromatography products->gc rate_constant Determine Rate Constant (k) titration->rate_constant product_ratio Determine E1/SN1 Ratio gc->product_ratio

Caption: Experimental workflow for the study of tert-butyl chloride solvolysis.

References

The Solubility of 2-Chloro-2-methylpropane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-methylpropane, also known as tert-butyl chloride, is a tertiary alkyl halide with significant applications in organic synthesis, serving as a key intermediate in the introduction of the tert-butyl group and in the preparation of various derivatives. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailing its behavior in common organic solvents, outlining experimental methodologies for solubility determination, and presenting a logical workflow for solubility assessment.

While this compound is widely reported to be miscible with many common organic solvents, specific quantitative solubility data is not extensively available in readily accessible literature. Miscibility implies that the two substances will mix in all proportions to form a single homogeneous phase. This guide, therefore, summarizes the available qualitative and limited quantitative solubility information and provides detailed protocols for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

PropertyValue
Molecular Formula C₄H₉Cl
Molecular Weight 92.57 g/mol
Appearance Colorless liquid
Melting Point -25 °C
Boiling Point 51-52 °C
Density 0.851 g/mL at 25 °C

Solubility Data

The solubility of this compound is governed by the principle of "like dissolves like." As a relatively nonpolar molecule with a dipole moment, it exhibits high solubility in a range of organic solvents and limited solubility in highly polar solvents like water.

SolventQualitative SolubilityQuantitative Solubility ( g/100 g solvent)Temperature (°C)
MethanolMiscibleData not available-
EthanolMiscibleData not available-
Diethyl EtherMiscibleData not available-
AcetoneMiscibleData not available-
Ethyl AcetateMiscibleData not available-
BenzeneSolubleData not available-
ChloroformSolubleData not available-
TolueneMiscibleData not available-
WaterSparingly soluble0.2915

Experimental Protocols

Accurate determination of the solubility of a volatile liquid like this compound requires carefully controlled experimental procedures. The following protocols describe common methods that can be adapted for this purpose.

Method 1: Shake-Flask Method (for determining miscibility or saturation limit)

This is a widely used and reliable method for determining the solubility of a substance in a solvent.

1. Materials:

  • This compound (high purity)
  • Solvent of interest (high purity)
  • Thermostatically controlled shaker or water bath
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Gas-tight syringes
  • Vials with airtight septa
  • Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

2. Procedure:

  • Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve.
  • In a series of sealed vials, add a known volume of the solvent.
  • Using a gas-tight syringe, add progressively larger, known masses of this compound to each vial.
  • Securely seal the vials to prevent the evaporation of the volatile solute and solvent.
  • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
  • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
  • After agitation, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow any undissolved phase to separate. For a liquid solute, this would be the formation of a second liquid layer.
  • Carefully observe each vial for the presence of a single homogeneous phase (miscible) or two distinct liquid layers (immiscible or saturation point exceeded).
  • To determine the quantitative solubility, carefully withdraw an aliquot from the solvent-rich phase of the saturated solution using a gas-tight syringe.
  • Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.
  • Analyze the diluted sample using a calibrated GC-FID to determine the concentration of this compound.
  • Calculate the solubility in the desired units (e.g., g/100 g solvent, mole fraction).

Method 2: Gravimetric Method (for less volatile solvents)

This method is simpler but may be less accurate for a volatile solute like this compound unless performed with extreme care to minimize evaporative losses.

1. Materials:

  • This compound
  • Solvent of interest
  • Saturated solution preparation apparatus (as in the shake-flask method)
  • Evaporating dish with a cover
  • Analytical balance
  • Oven

2. Procedure:

  • Prepare a saturated solution of this compound in the solvent at a specific temperature as described in the shake-flask method.
  • Carefully weigh a clean, dry evaporating dish with its cover.
  • Quickly transfer a known volume or mass of the clear, saturated supernatant into the weighed evaporating dish and immediately place the cover on.
  • Weigh the evaporating dish with the solution and cover to determine the mass of the solution.
  • Carefully evaporate the solvent in a fume hood. For a volatile solute, this step is challenging and may lead to loss of the solute. A gentle stream of inert gas at a controlled temperature can be used.
  • Once the solvent has evaporated, dry the remaining residue (this compound) in an oven at a temperature below its boiling point until a constant weight is achieved.
  • Weigh the evaporating dish with the residue and cover.
  • The mass of the solute is the final weight minus the initial weight of the evaporating dish and cover. The mass of the solvent is the mass of the solution minus the mass of the solute.
  • Calculate the solubility in g/100 g of solvent.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a liquid compound like this compound in an organic solvent.

Solubility_Workflow Start Start: Define Compound and Solvent Qualitative_Screen Qualitative Miscibility Screen (Small Scale Test) Start->Qualitative_Screen Quantitative_Determination Quantitative Solubility Determination Qualitative_Screen->Quantitative_Determination If not fully miscible or quantitative data needed Shake_Flask Shake-Flask Method with Analytical Quantification (e.g., GC) Quantitative_Determination->Shake_Flask Primary Method Other_Method Alternative Method (e.g., Gravimetric, Spectroscopic) Quantitative_Determination->Other_Method Alternative/Validation Data_Analysis Data Analysis and Solubility Calculation Shake_Flask->Data_Analysis Other_Method->Data_Analysis Report Report Solubility Data (Units, Temperature) Data_Analysis->Report

Caption: A logical workflow for determining the solubility of a liquid compound.

Conclusion

This compound is a versatile organic compound that exhibits high miscibility with a wide range of common organic solvents, a property that is crucial for its application in synthetic chemistry. While precise quantitative solubility data is not widely published, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to determine its solubility characteristics for their specific applications. The provided workflow offers a systematic approach to solubility assessment, ensuring reliable and accurate data generation for research, development, and process optimization. Careful execution of these experimental methods will enable scientists to effectively utilize this compound in their work.

2-Chloro-2-methylpropane as a classic example of a tertiary alkyl halide.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-2-methylpropane: A Tertiary Alkyl Halide

Introduction

This compound, also commonly known as tert-butyl chloride, is a quintessential example of a tertiary alkyl halide.[1] Its unique structure, featuring a chlorine atom attached to a tertiary carbon, dictates its reactivity, making it a cornerstone for studying nucleophilic substitution and elimination reaction mechanisms in organic chemistry. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. The document delves into its chemical and physical properties, detailed synthesis protocols, and its characteristic reaction pathways, with a focus on the underlying mechanistic principles.

Properties of this compound

This compound is a colorless, flammable liquid with a characteristic odor.[1][2] It is sparingly soluble in water but miscible with many organic solvents.[2][3] Its physical and chemical properties are summarized in the tables below.

Physical Properties
PropertyValue
Molecular Formula C4H9Cl
Molecular Weight 92.57 g/mol [1]
Appearance Colorless liquid[1]
Density 0.851 g/mL at 25 °C[4][5][6][7]
Boiling Point 51-52 °C[4][5][6][7]
Melting Point -25 °C[4][5][6][7]
Refractive Index n20/D 1.385[4][5][6][7]
Vapor Density 3.2 (vs air)[4][5][7]
Vapor Pressure 4.82 psi (20 °C)[4][5][7]
Flash Point -9 °C (open cup)
Chemical Properties
PropertyDescription
Reactivity Highly reactive in nucleophilic substitution (SN1) and elimination (E1) reactions due to the stability of the tertiary carbocation intermediate.[8][9][10]
Solubility Sparingly soluble in water, with a tendency to undergo slow hydrolysis to tert-butyl alcohol.[2][3] Miscible with common organic solvents like ethanol, ether, and benzene.[2]
Stability Stable under standard conditions but is highly flammable.[4][5]

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the reaction of tert-butanol (B103910) with concentrated hydrochloric acid.[11][12] This reaction proceeds via an SN1 mechanism.

Reaction Mechanism

The synthesis follows a three-step SN1 pathway:

  • Protonation of the alcohol: The hydroxyl group of tert-butanol is protonated by the strong acid (HCl), forming a good leaving group (water).[11][12]

  • Formation of a carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[11][12][13]

  • Nucleophilic attack: The chloride ion from HCl, a nucleophile, attacks the carbocation to form this compound.[11][12]

Synthesis_SN1 cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-determining) cluster_step3 Step 3: Nucleophilic Attack tBuOH (CH₃)₃COH tBuOH2+ (CH₃)₃COH₂⁺ tBuOH->tBuOH2+ + HCl H+ H⁺ tBu+ (CH₃)₃C⁺ tBuOH2+->tBu+ - H₂O tBuCl (CH₃)₃CCl tBu+->tBuCl + Cl⁻ H2O H₂O Cl- Cl⁻

SN1 Synthesis of this compound
Experimental Protocol

The following is a typical laboratory procedure for the synthesis of this compound from tert-butanol.

Materials:

  • tert-Butanol (2-methyl-2-propanol)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (B86663) (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, distillation apparatus

Procedure:

  • Reaction: In a separatory funnel, combine tert-butanol and an excess of cold, concentrated hydrochloric acid.[14][15]

  • Mixing: Stopper the funnel and shake gently, periodically venting to release pressure. The mixture will become cloudy as the insoluble product forms.[14] Continue to mix for approximately 20 minutes.[14]

  • Separation: Allow the layers to separate. The upper layer is the organic product (this compound), and the lower layer is the aqueous acid.[14]

  • Washing: Drain the lower aqueous layer. Wash the organic layer with water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid.[16][17] Vent the funnel frequently during the bicarbonate wash as carbon dioxide gas is evolved.[16]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a drying agent such as anhydrous calcium chloride or sodium sulfate to remove residual water.[14][16]

  • Purification: Decant or filter the dried liquid into a distillation flask. Purify the this compound by simple distillation, collecting the fraction that boils at 50-52 °C.[15][16]

Synthesis_Workflow React React tert-butanol with conc. HCl Separate Separate aqueous and organic layers React->Separate Wash Wash organic layer with H₂O and NaHCO₃ Separate->Wash Dry Dry organic layer with CaCl₂ or Na₂SO₄ Wash->Dry Distill Purify by distillation Dry->Distill Product This compound Distill->Product

Synthesis and Purification Workflow

Reactions of this compound

Due to its tertiary structure, this compound readily undergoes unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) reactions. The formation of a relatively stable tertiary carbocation intermediate is central to both mechanisms.[8][10]

SN1 Reaction

In the presence of a weak nucleophile and a polar protic solvent (e.g., water, ethanol), this compound undergoes an SN1 reaction.

Mechanism:

  • Ionization: The C-Cl bond breaks heterolytically to form a tertiary carbocation and a chloride ion. This is the rate-determining step.[18][19]

  • Nucleophilic Attack: The nucleophile attacks the planar carbocation. This can occur from either face, leading to a racemic mixture if the starting material were chiral.[13][20]

  • Deprotonation: If the nucleophile is neutral (like water or an alcohol), a final deprotonation step occurs to yield the final product.[18]

SN1_Reaction cluster_step1 Step 1: Ionization (Rate-determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation tBuCl (CH₃)₃CCl tBu+ (CH₃)₃C⁺ tBuCl->tBu+ - Cl⁻ tBuNuH+ (CH₃)₃CNuH⁺ tBu+->tBuNuH+ + Nu-H Cl- Cl⁻ NuH Nu-H tBuNu (CH₃)₃CNu tBuNuH+->tBuNu - H⁺ H+ H⁺

General SN1 Reaction Mechanism

A classic example is the hydrolysis of this compound in water to form tert-butyl alcohol.[3] The kinetics of this reaction are first-order, depending only on the concentration of the alkyl halide.[21][22]

E1 Reaction

In the presence of a weak base and typically at higher temperatures, this compound can undergo an E1 elimination reaction to form 2-methylpropene.

Mechanism:

  • Ionization: Similar to the SN1 reaction, the first step is the formation of a tertiary carbocation.[8][9][10]

  • Deprotonation: A weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.[8][10]

E1_Reaction cluster_step1 Step 1: Ionization (Rate-determining) cluster_step2 Step 2: Deprotonation tBuCl (CH₃)₃CCl tBu+ (CH₃)₃C⁺ tBuCl->tBu+ - Cl⁻ Alkene CH₂=C(CH₃)₂ tBu+->Alkene + Base - Base-H⁺ Cl- Cl⁻ Base Base BaseH+ Base-H⁺

General E1 Reaction Mechanism

It is important to note that SN1 and E1 reactions are often in competition.[8][10] For example, when this compound is warmed in 80% aqueous ethanol, a mixture of the substitution product (2-methyl-2-propanol) and the elimination product (2-methylpropene) is obtained.[8]

Applications in Research and Development

The predictable reactivity of this compound makes it a valuable reagent in organic synthesis and a model substrate for mechanistic studies.

  • Alkylating Agent: It is used to introduce the tert-butyl group into various molecules, which is a common strategy in medicinal chemistry to enhance steric bulk or modify pharmacokinetic properties.[12]

  • Chlorinating Agent: It can be used to convert alcohols to their corresponding alkyl chlorides.[12]

  • Mechanistic Studies: The solvolysis of this compound is a classic experiment for studying SN1 reaction kinetics and the influence of solvent polarity.[21][22][23][24][25]

Conclusion

This compound serves as a textbook example of a tertiary alkyl halide, providing a clear and predictable platform for understanding fundamental reaction mechanisms in organic chemistry. Its synthesis is straightforward, and its propensity to undergo SN1 and E1 reactions through a stable carbocation intermediate is well-established. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of this compound is essential for its application in the synthesis of more complex molecules and for the study of reaction kinetics and mechanisms.

References

An In-depth Technical Guide to the Hydrolysis of tert-Butyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of tert-butyl chloride to form tert-butyl alcohol. The document delves into the reaction mechanism, kinetics, experimental protocols for monitoring the reaction, and the influence of various factors on the reaction rate. Quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams.

Core Concepts: Reaction Mechanism and Kinetics

The hydrolysis of tert-butyl chloride is a classic example of a first-order nucleophilic substitution (SN1) reaction.[1][2][3] This classification is crucial for understanding the reaction's behavior and for manipulating its conditions to achieve desired outcomes.

1.1. The SN1 Reaction Mechanism

The SN1 mechanism for the hydrolysis of tert-butyl chloride proceeds in a stepwise manner.[4] The rate of the overall reaction is determined by the slowest step, which is the formation of a carbocation intermediate.[4]

The mechanism can be broken down into three key steps:

  • Ionization: The carbon-chlorine bond in tert-butyl chloride breaks heterolytically, with the chlorine atom taking both electrons to form a chloride ion (Cl⁻). This results in the formation of a planar and relatively stable tertiary carbocation. This is the rate-determining step of the reaction.

  • Nucleophilic Attack: A molecule of water, acting as a nucleophile, attacks the electrophilic carbocation. This step is fast.

  • Deprotonation: The resulting protonated alcohol is a strong acid and is rapidly deprotonated by another water molecule (acting as a base) to yield the final product, tert-butyl alcohol, and a hydronium ion (H₃O⁺).

SN1_Mechanism reactant tert-Butyl Chloride ((CH₃)₃CCl) intermediate tert-Butyl Carbocation ((CH₃)₃C⁺) + Cl⁻ reactant->intermediate Step 1: Ionization (Slow, Rate-Determining) protonated_alcohol Protonated tert-Butyl Alcohol ((CH₃)₃COH₂⁺) intermediate->protonated_alcohol Step 2: Nucleophilic Attack by H₂O (Fast) product tert-Butyl Alcohol ((CH₃)₃COH) + H₃O⁺ protonated_alcohol->product Step 3: Deprotonation by H₂O (Fast)

1.2. Reaction Kinetics

The hydrolysis of tert-butyl chloride follows first-order kinetics.[2][3] This means that the rate of the reaction is directly proportional to the concentration of the substrate, tert-butyl chloride, and is independent of the concentration of the nucleophile (water).[2]

The rate law can be expressed as:

Rate = k[tert-butyl chloride]

Where:

  • k is the first-order rate constant.

The first-order nature of this reaction is a direct consequence of the SN1 mechanism, where the rate-determining step involves only the tert-butyl chloride molecule.

Experimental Protocols

The kinetics of the hydrolysis of tert-butyl chloride can be studied using various experimental techniques. The most common methods involve monitoring the production of hydrochloric acid (HCl) over time.

2.1. Titrimetric Method

This method involves titrating the HCl produced during the reaction with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). An indicator is used to determine the endpoint of the titration.

Experimental Workflow: Titrimetric Method

Titration_Workflow prep_reagents prep_reagents prep_reaction prep_reaction prep_reagents->prep_reaction start_reaction start_reaction prep_reaction->start_reaction titrate titrate start_reaction->titrate record_time record_time titrate->record_time repeat_titration repeat_titration record_time->repeat_titration calculate_conc calculate_conc repeat_titration->calculate_conc plot_data plot_data calculate_conc->plot_data determine_k determine_k plot_data->determine_k

2.2. Conductometric Method

This method relies on the increase in the electrical conductivity of the solution as the reaction progresses. The hydrolysis of tert-butyl chloride produces HCl, which is a strong electrolyte and dissociates into H⁺ and Cl⁻ ions, thereby increasing the conductivity of the solution.

Experimental Setup: Conductometric Method

Conductivity_Setup thermostated_bath {Thermostated Water Bath | Maintains a constant reaction temperature.} reaction_vessel {Reaction Vessel | Contains the reaction mixture of tert-butyl chloride and the solvent.} thermostated_bath->reaction_vessel conductivity_probe {Conductivity Probe | Immersed in the reaction mixture to measure conductivity.} reaction_vessel->conductivity_probe stirrer {Magnetic Stirrer | Ensures homogeneity of the reaction mixture.} reaction_vessel->stirrer conductivity_meter {Conductivity Meter | Records the conductivity readings over time.} conductivity_probe->conductivity_meter

Quantitative Data

The rate of hydrolysis of tert-butyl chloride is significantly influenced by temperature and the polarity of the solvent.

3.1. Effect of Temperature: Arrhenius Parameters

The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. Experimental studies have determined the activation energy (Ea) and the pre-exponential factor (A) for this reaction.

ParameterValueSource
Activation Energy (Ea) 76.188 kJ/mol
Activation Energy (Ea) 123.13 kJ/mol[5]
Arrhenius Pre-exponential Factor (A) e21.336

Note: The variation in reported activation energies may be due to different experimental conditions, such as the solvent system used.

3.2. Effect of Solvent Polarity

The SN1 reaction is favored by polar protic solvents, which can stabilize both the carbocation intermediate and the leaving group through solvation.[2] The rate of hydrolysis of tert-butyl chloride increases with increasing polarity of the solvent. This is often studied using mixtures of water with organic solvents like acetone (B3395972) or ethanol.

Solvent System (v/v)Half-life (t1/2) in seconds
65:35 acetone/water 305
60:40 acetone/water 281
55:45 acetone/water 237

Data adapted from a study on the effect of solvent on SN1 reactions.

Conclusion

The hydrolysis of tert-butyl chloride to tert-butyl alcohol is a well-characterized SN1 reaction that serves as a valuable model for understanding nucleophilic substitution mechanisms. Its first-order kinetics are readily demonstrable through straightforward experimental techniques such as titration and conductivity measurements. The profound influence of temperature and solvent polarity on the reaction rate underscores the importance of the stability of the carbocation intermediate in SN1 pathways. For researchers and professionals in drug development, a thorough understanding of these principles is essential for predicting and controlling reaction outcomes in more complex systems.

References

The Decisive Role of Steric Hindrance in the Reactivity of 2-Chloro-2-methylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-2-methylpropane, commonly known as tert-butyl chloride, is a tertiary alkyl halide that serves as a classic substrate in the study of nucleophilic substitution and elimination reactions. Its unique, sterically congested structure, featuring a central carbon atom bonded to three methyl groups and a chlorine atom, profoundly dictates its chemical reactivity. This technical guide provides an in-depth analysis of how steric hindrance is the principal factor governing the reaction pathways of this compound, favoring unimolecular mechanisms (S(_N)1 and E1) over their bimolecular counterparts (S(_N)2 and E2). This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these fundamental reaction dynamics.

The Structural Basis of Reactivity: Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes the approach of reacting species. In this compound, the bulky tert-butyl group creates a sterically crowded environment around the electrophilic α-carbon (the carbon bonded to the chlorine). This crowding is the primary reason why bimolecular reactions, which require a direct backside attack by a nucleophile or base, are strongly disfavored.[1][2][3]

Dominant Reaction Pathways: S(_N)1 and E1 Mechanisms

Due to severe steric hindrance, this compound reacts almost exclusively through mechanisms that involve the formation of a carbocation intermediate. This allows the molecule to circumvent the need for a direct approach to the crowded carbon center.

The S(_N)1 (Substitution, Nucleophilic, Unimolecular) Pathway

The S(N)1 reaction is a two-step nucleophilic substitution mechanism.[4][5][6]

  • Step 1: Formation of a Tertiary Carbocation (Rate-Determining Step): The reaction is initiated by the slow, spontaneous dissociation of the carbon-chlorine bond.[5][7] This endothermic step is the slowest in the sequence and therefore determines the overall reaction rate.[7][8] The departure of the chloride leaving group results in the formation of a relatively stable tertiary carbocation.[4][9] The stability of this intermediate is enhanced by the electron-donating inductive effects of the three methyl groups.

  • Step 2: Nucleophilic Attack: The resulting carbocation has a trigonal planar geometry.[7] This open, flat structure alleviates the initial steric hindrance, allowing a weak nucleophile (often the solvent, in a process called solvolysis) to attack the positively charged carbon from either face with relative ease.[4][7][10]

  • Step 3: Deprotonation (if necessary): If the nucleophile is neutral (e.g., water or an alcohol), a final, rapid deprotonation step occurs to yield the neutral substitution product.[4][7]

The S(N)2 mechanism, a single-step process requiring backside attack, is effectively blocked. The three methyl groups shield the rear of the electrophilic carbon, making it impossible for a nucleophile to approach and displace the leaving group in a concerted fashion.[3][11]

SN1_Pathway sub This compound ts1 Transition State 1 (C-Cl bond breaking) sub->ts1 Slow, Rate- Determining Step carbocation Tertiary Carbocation (Planar Intermediate) ts1->carbocation ts2 Transition State 2 (Nucleophile Attack) carbocation->ts2 Fast, Nucleophilic Attack (e.g., H₂O) product Substitution Product (e.g., 2-Methyl-2-propanol) ts2->product

Diagram 1: S(_N)1 reaction pathway of this compound.
The E1 (Elimination, Unimolecular) Pathway

The E1 reaction often competes with the S(_N)1 reaction, as they share the same rate-determining first step.[12]

  • Step 1: Formation of a Tertiary Carbocation: This step is identical to the first step of the S(_N)1 mechanism, involving the dissociation of the leaving group to form the tert-butyl carbocation.[12][13]

  • Step 2: Deprotonation to form an Alkene: Instead of attacking the carbocation center, a weak base (often the solvent) removes a proton from a carbon atom adjacent to the positively charged carbon (a β-hydrogen). The electrons from the C-H bond then form a new π-bond, resulting in the formation of an alkene, 2-methylpropene.[8][12][13]

Typically, S(_N)1 and E1 reactions occur concurrently, leading to a mixture of substitution and elimination products.[9][12] Higher temperatures tend to favor the E1 pathway.

E1_Pathway sub This compound ts1 Transition State 1 (C-Cl bond breaking) sub->ts1 Slow, Rate- Determining Step carbocation Tertiary Carbocation Intermediate ts1->carbocation ts2 Transition State 2 (Proton Abstraction) carbocation->ts2 Fast, Proton Removal by Base product Elimination Product (2-Methylpropene) ts2->product

Diagram 2: E1 reaction pathway competing with the S(_N)1 mechanism.

Experimental Protocols and Data Presentation

The reaction kinetics and product distribution of this compound solvolysis provide strong evidence for the proposed mechanisms.

Experimental Protocol: Kinetic Study of Solvolysis

A common experiment to verify the first-order kinetics of the S(_N)1 reaction involves monitoring the rate of solvolysis.[14][15]

Objective: To determine the rate law for the hydrolysis of this compound and confirm that it follows first-order kinetics.

Materials:

  • This compound

  • Solvent mixture (e.g., 50:50 water/2-propanol or 80:20 ethanol/water)[15]

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Acid-base indicator (e.g., bromophenol blue or bromothymol blue)[16]

  • Erlenmeyer flasks, pipettes, burette, stopwatch

  • Constant temperature water bath

Methodology:

  • A solution of this compound is prepared in the chosen solvent mixture.

  • A known volume of this solution is placed in an Erlenmeyer flask, along with a few drops of the indicator.[16]

  • A small, measured amount of NaOH solution is added to make the solution basic (the indicator will be blue).[16]

  • The reaction is initiated, and the stopwatch is started. The solvolysis reaction produces hydrochloric acid (HCl), which neutralizes the added NaOH.[14][17]

  • The time taken for the solution to become acidic (indicated by a color change from blue to yellow) is recorded.[16] This marks the point where a specific fraction (e.g., 10%) of the substrate has reacted.

  • Immediately, another aliquot of NaOH is added, and the process is repeated to measure the time for the next fraction to react.

  • The concentration of the remaining this compound at each time point is calculated based on the amount of HCl produced.[18]

  • A plot of the natural logarithm of the concentration of this compound versus time is generated. A straight line confirms that the reaction is first-order with respect to the alkyl halide, which is characteristic of an S(_N)1/E1 mechanism.[14]

Experimental_Workflow prep Prepare this compound in solvent (e.g., water/2-propanol) mix Add indicator and a known aliquot of NaOH to the solution prep->mix react Initiate reaction and start timer. Monitor for color change (blue to yellow) mix->react record Record time (t) when solution turns acidic react->record repeat Immediately add another NaOH aliquot and repeat timing record->repeat Iterate calc Calculate remaining [Alkyl Halide] at each time point record->calc repeat->react plot Plot ln[Alkyl Halide] vs. Time calc->plot analyze Analyze plot: A straight line confirms first-order kinetics plot->analyze

Diagram 3: Workflow for the kinetic analysis of solvolysis.
Data Presentation: Product Distribution

The ratio of substitution to elimination products is highly dependent on the solvent and temperature. Gas chromatography (GC) is a standard technique used to separate and quantify the products.[19][20] Volatile compounds are separated based on their boiling points and interaction with the GC column.[19]

SubstrateSolventTemperature (°C)S(_N)1 Product (%) (2-Methyl-2-propanol)E1 Product (%) (2-Methylpropene)
This compound80% Aqueous Ethanol656436
This compound100% Ethanol252080
This compound80% Aqueous Ethanol258317

Note: Data are representative values to illustrate trends. As shown, less nucleophilic solvents (like pure ethanol) and higher temperatures favor the E1 pathway.

Conclusion

The reactivity of this compound is a clear and compelling illustration of the power of steric effects in organic chemistry. The pronounced steric hindrance imparted by the three methyl groups on the tert-butyl structure effectively shuts down bimolecular S(_N)2 and E2 reaction pathways. Instead, the molecule preferentially undergoes unimolecular S(_N)1 and E1 reactions, which proceed through a stable, planar tertiary carbocation intermediate. This intermediate circumvents the steric issue, allowing for subsequent reaction with weak nucleophiles or bases. Understanding this principle is crucial for predicting reaction outcomes and designing synthetic pathways in pharmaceutical and chemical research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-Butyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the synthesis of tert-butyl chloride from tert-butanol (B103910) and concentrated hydrochloric acid. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. The synthesis proceeds via a first-order nucleophilic substitution (SN1) reaction.[1][2][3][4] This guide includes comprehensive methodologies, data presentation in tabular format for easy comparison of various reported procedures, and a visual representation of the experimental workflow.

Introduction

The synthesis of tert-butyl chloride is a classic example of an SN1 reaction, where a tertiary alcohol is converted to an alkyl halide.[1][2][3] The reaction involves the protonation of the hydroxyl group of tert-butanol by a strong acid, such as hydrochloric acid, followed by the loss of a water molecule to form a stable tertiary carbocation. This carbocation is then attacked by a chloride ion to yield the final product, tert-butyl chloride.[3][5] The reaction is typically rapid and can be performed at room temperature.[3][5]

Reaction and Mechanism

The overall reaction is as follows:

(CH₃)₃COH + HCl → (CH₃)₃CCl + H₂O

The reaction proceeds through an SN1 mechanism, which is favored by the tertiary structure of the alcohol that can form a stable carbocation intermediate.

Experimental Data Summary

The following table summarizes quantitative data from various literature procedures for the synthesis of tert-butyl chloride. This allows for a comparative overview of different experimental conditions and reported yields.

Parameter Procedure 1 [6]Procedure 2 [2]Procedure 3 [5]Procedure 4 [1]
tert-Butanol 74 g (1 mole)12.4 g15 g6.0 mL
Conc. HCl 247 cc (3 moles)21 mL50 mL (36-38%)12 mL
Reaction Time 15-20 minutes20 minutes30 minutesNot specified
Reaction Temp. Room TemperatureRoom TemperatureRoom TemperatureRoom Temperature
Washing Agents 5% NaHCO₃, H₂ONot specifiedSat. NaHCO₃, H₂O5% Na₂CO₃
Drying Agent CaCl₂MgSO₄ and Na₂CO₃Na₂SO₄Na₂SO₄
Purification DistillationFiltrationDistillationDistillation
Boiling Point 49.5–52°CNot specified48–52°CNot specified
Reported Yield 78–88%Not specifiedNot specifiedNot specified

Note: The densities of tert-butanol and concentrated HCl are approximately 0.79 g/mL and 1.18 g/mL, respectively.

Detailed Experimental Protocol

This protocol represents a comprehensive procedure compiled from established methods.[1][2][5][6]

4.1. Materials and Equipment

  • tert-Butanol

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution or 5% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂), Anhydrous Magnesium Sulfate (MgSO₄), or Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel (100 mL or 250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Distillation apparatus

  • Magnetic stirrer and stir bar (optional)

4.2. Procedure

  • Reaction Setup: In a separatory funnel, combine 15 g of tert-butanol and 50 mL of concentrated hydrochloric acid.[5]

  • Reaction: Stopper the funnel and shake the mixture for approximately 20-30 minutes.[2][5] It is crucial to periodically vent the funnel by inverting it and opening the stopcock to release any pressure buildup.[2] The solution will become cloudy as the immiscible tert-butyl chloride forms.[5]

  • Phase Separation: Allow the mixture to stand until two distinct layers are formed. The upper layer is the crude tert-butyl chloride, and the lower layer is the aqueous acid.[1][3]

  • Washing: Carefully drain and discard the lower aqueous layer. Wash the organic layer by adding 20 mL of 5% sodium bicarbonate solution to the separatory funnel.[5] Swirl gently at first to control the foaming from CO₂ evolution, then stopper and shake, venting frequently. Remove the lower aqueous layer.

  • Final Wash: Wash the organic layer with 15 mL of water.[5] Separate and discard the aqueous layer.

  • Drying: Transfer the crude tert-butyl chloride to a clean, dry Erlenmeyer flask. Add a small amount of a suitable drying agent, such as anhydrous sodium sulfate, and swirl until the liquid is clear.[1][5]

  • Purification (Distillation): Decant or filter the dried tert-butyl chloride into a distillation flask. Perform a simple distillation, collecting the fraction that boils between 49°C and 52°C.[4][5][6]

4.3. Characterization

The identity and purity of the synthesized tert-butyl chloride can be confirmed using various spectroscopic methods:

  • Infrared (IR) Spectroscopy: The IR spectrum of tert-butyl chloride is characterized by the absence of the broad O-H stretch from the starting tert-butanol and the presence of a C-Cl stretching vibration.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight.

  • Rotational Spectroscopy: High-resolution rotational spectroscopy can also be used for detailed structural analysis.[8]

A qualitative test for the presence of an alkyl halide can be performed by reacting a small sample with silver nitrate (B79036) in ethanol; the formation of a white precipitate (AgCl) indicates a positive result.[1][3]

Safety Precautions

  • Work in a well-ventilated fume hood, as concentrated hydrochloric acid is corrosive and has pungent fumes.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious when mixing the reactants and during the washing steps, as pressure can build up in the separatory funnel.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of tert-butyl chloride.

Synthesis_of_tert_Butyl_Chloride cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants tert-Butanol + Conc. HCl shaking Shake for 20-30 min reactants->shaking phase_separation Phase Separation shaking->phase_separation wash_bicarb Wash with 5% NaHCO3 phase_separation->wash_bicarb wash_water Wash with H2O wash_bicarb->wash_water drying Dry with Anhydrous Salt wash_water->drying distillation Simple Distillation (49-52 °C) drying->distillation product Pure tert-Butyl Chloride distillation->product

Caption: Workflow for the synthesis of tert-butyl chloride.

References

Application Notes and Protocols for the Purification of 2-chloro-2-methylpropane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-methylpropane, also known as tert-butyl chloride, is a pivotal alkyl halide in organic synthesis, widely utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.[1][2] Its efficacy in these applications is highly dependent on its purity. Distillation is a fundamental and effective technique for purifying this compound, particularly after its synthesis from tert-butyl alcohol, to remove unreacted starting materials, byproducts, and residual catalysts.[3][4][5] This document provides detailed protocols and data for the purification of this compound via distillation.

Physicochemical Properties

A comprehensive understanding of the physical properties of this compound is essential for its effective purification by distillation. These properties dictate the conditions required for separation from potential impurities.

PropertyValue
Molecular Formula C₄H₉Cl
Molecular Weight 92.57 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 51-52 °C[6][7]
Melting Point -25 °C[6][7]
Density 0.851 g/mL at 25 °C[6]
Refractive Index n20/D 1.385[6]
Vapor Pressure 4.82 psi (20 °C)
Vapor Density 3.2 (vs air)

Pre-Distillation Work-up

Prior to distillation, crude this compound, typically synthesized from tert-butyl alcohol and hydrochloric acid, requires a work-up procedure to remove the bulk of impurities.[3][4] Common impurities include unreacted tert-butyl alcohol, hydrochloric acid, and water.[2][3]

Protocol for Pre-Distillation Work-up:

  • Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate; the upper organic layer contains the crude this compound.[2] The lower aqueous layer, containing hydrochloric acid and water, should be drained and discarded.[8]

  • Neutralization: Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining hydrochloric acid.[4] Add the bicarbonate solution, gently swirl, and frequently vent the separatory funnel to release the pressure from the evolved carbon dioxide gas.[4] Drain and discard the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining sodium bicarbonate and other water-soluble impurities.[4][8]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Dry the crude product using an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or anhydrous magnesium sulfate (MgSO₄).[3][4] Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed.

  • Filtration: Decant or filter the dried crude this compound from the drying agent into a round-bottom flask suitable for distillation.[3]

Distillation Protocol

A simple distillation is adequate for the purification of this compound due to the significant difference in boiling points between the product and the primary impurity, unreacted tert-butyl alcohol (boiling point ~82 °C).[5][9][10]

Experimental Setup:

  • Assemble a simple distillation apparatus as illustrated in the workflow diagram below.

  • Use a heating mantle or a water bath as the heat source.[11]

  • The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile product.[4]

Protocol:

  • Assembly: Place the dried, crude this compound into a round-bottom distillation flask, adding a few boiling chips to ensure smooth boiling.[4] The flask should not be more than two-thirds full.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: The temperature of the distilling vapor should be monitored closely. Collect the fraction that distills between 49.5-52 °C.[12]

  • Completion: Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Storage: Store the purified this compound in a tightly sealed container in a cool, well-ventilated area, away from heat and ignition sources.[13][14]

Safety Precautions

This compound is a highly flammable liquid and vapor.[7][13][14][15] All handling should be performed in a well-ventilated fume hood, and sources of ignition must be eliminated.[13][16] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[13][16]

Experimental Workflow Diagram

G Purification of this compound by Distillation cluster_prep Pre-Distillation Work-up cluster_distill Simple Distillation cluster_waste Waste Streams A 1. Crude Product (from synthesis) B 2. Separatory Funnel: Wash with H₂O A->B C 3. Wash with 5% NaHCO₃ (Neutralization) B->C W1 Aqueous Waste (HCl, H₂O) B->W1 D 4. Wash with H₂O C->D W2 Aqueous Waste (NaHCO₃, H₂O) C->W2 E 5. Dry with Anhydrous Na₂SO₄ D->E D->W2 F 6. Filter E->F W3 Solid Waste (Na₂SO₄ hydrate) E->W3 G 7. Distillation Flask (add boiling chips) F->G Transfer dried crude product H 8. Heat Gently G->H I 9. Collect Fraction (49.5-52 °C) H->I J 10. Purified Product I->J W4 Distillation Residue (tert-butanol, etc.) I->W4

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: 2-Chloro-2-methylpropane as a Chlorinating Agent for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-methylpropane, commonly known as tert-butyl chloride, serves as a valuable chlorinating agent for alcohols, particularly for tertiary alcohols, via a unimolecular nucleophilic substitution (SN1) mechanism. This document provides detailed application notes and experimental protocols for the chlorination of various alcohol substrates using this compound. The reactivity of alcohols follows the order: tertiary > secondary > primary, correlating with the stability of the corresponding carbocation intermediates. For primary and secondary alcohols, which react sluggishly under standard conditions, the use of Lewis acid catalysts can facilitate the chlorination. This guide offers protocols for both uncatalyzed and catalyzed reactions, quantitative data on reaction outcomes, and visual diagrams of the underlying mechanisms and workflows.

Introduction

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, providing versatile intermediates for further functionalization. This compound is an effective and readily available reagent for this purpose. Its utility is most pronounced with tertiary alcohols, where the reaction proceeds rapidly at or near room temperature. The chlorination of primary and secondary alcohols with this compound is significantly slower due to the instability of the corresponding primary and secondary carbocations. However, the addition of a Lewis acid catalyst can enhance the reaction rate, expanding the utility of this reagent.

Reaction Mechanisms

The chlorination of alcohols with this compound proceeds through different mechanisms depending on the structure of the alcohol substrate.

SN1 Mechanism for Tertiary Alcohols

Tertiary alcohols react with this compound via a classic SN1 pathway. The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid (often concentrated HCl is used in conjunction with or generated in situ), forming a good leaving group (water). The departure of water results in a stable tertiary carbocation, which is then attacked by a chloride ion to yield the tertiary alkyl chloride.

SN1_Mechanism Tertiary_Alcohol R₃C-OH Protonated_Alcohol R₃C-OH₂⁺ Tertiary_Alcohol->Protonated_Alcohol Fast Protonation Protonation (+ H⁺) Carbocation R₃C⁺ (Tertiary Carbocation) Protonated_Alcohol->Carbocation Slow Loss_of_Water Loss of H₂O (rate-determining) Product R₃C-Cl Carbocation->Product Fast Nucleophilic_Attack Nucleophilic Attack (+ Cl⁻) Lewis_Acid_Mechanism cluster_activation Activation cluster_substitution Substitution Alcohol R₂CH-OH Activated_Complex R₂CH-O(H)-LA Alcohol->Activated_Complex Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Product R₂CH-Cl Activated_Complex->Product Sₙ1 or Sₙ2 pathway tert_Butyl_Chloride (CH₃)₃C-Cl tert_Butyl_Chloride->Product tert_Butanol (CH₃)₃C-OH Protocol1_Workflow Start Start Mix_Reagents Mix 2-methyl-2-propanol and conc. HCl in a separatory funnel Start->Mix_Reagents Shake_Vent Shake for 15-20 min, venting periodically Mix_Reagents->Shake_Vent Separate_Layers Allow layers to separate and discard aqueous layer Shake_Vent->Separate_Layers Wash_NaHCO3 Wash organic layer with 5% NaHCO₃ solution Separate_Layers->Wash_NaHCO3 Wash_H2O Wash organic layer with water until neutral Wash_NaHCO3->Wash_H2O Dry_Product Dry crude product with anhydrous CaCl₂ or Na₂SO₄ Wash_H2O->Dry_Product Distill Distill and collect fraction at 49.5-52 °C Dry_Product->Distill End End Distill->End

Application Notes and Protocols for Friedel-Crafts Alkylation using tert-Butyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through electrophilic aromatic substitution. This application note provides detailed protocols for the alkylation of aromatic compounds using tert-butyl chloride, a reaction of significant interest in the synthesis of fine chemicals, polymers, and pharmaceutical intermediates. The introduction of a bulky tert-butyl group can profoundly influence the pharmacological profile of a molecule by enhancing its lipophilicity, modulating its metabolic stability, and inducing specific conformational preferences, making this reaction a valuable tool in drug discovery and development.[1][2][3]

The reaction typically proceeds via the formation of a stable tert-butyl carbocation, facilitated by a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), or a strong Brønsted acid like sulfuric acid.[4][5][6][7] The use of a tertiary alkyl halide like tert-butyl chloride is advantageous as it prevents carbocation rearrangements that can complicate reactions with primary alkyl halides.[8][9][10]

Reaction Mechanism and Principles

The Friedel-Crafts alkylation of an aromatic ring with tert-butyl chloride is a classic example of electrophilic aromatic substitution. The reaction mechanism involves three key steps:

  • Formation of the Electrophile: The Lewis acid catalyst reacts with tert-butyl chloride to generate a tert-butyl carbocation. This carbocation is a potent electrophile.[4][5]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the tert-butyl carbocation to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][7]

  • Deprotonation: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the tert-butylated product. The catalyst is regenerated in this step.[4][5]

Friedel_Crafts_Alkylation_Mechanism tBu_cation tBu_cation Benzene (B151609) Benzene Arenium_ion Arenium_ion Product Product

Experimental Protocols

The following protocols are representative examples of the Friedel-Crafts alkylation of different aromatic substrates with tert-butyl chloride. Safety Precaution: These experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, chemical-resistant gloves) must be worn at all times. Aluminum chloride is highly reactive with moisture, and the reaction generates HCl gas.[1][8]

Protocol 1: Synthesis of 4-tert-Butyltoluene (B18130)

This protocol details the synthesis of 4-tert-butyltoluene from toluene (B28343) and tert-butyl chloride. The methyl group of toluene directs the incoming tert-butyl group primarily to the para position due to steric hindrance.[1]

Materials:

  • Toluene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Dilute sodium hydroxide (B78521) solution (for gas trap)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing dilute sodium hydroxide solution.

  • In the flask, place toluene and anhydrous AlCl₃. Cool the mixture in an ice bath to 0-5°C.[1]

  • Measure the required amount of tert-butyl chloride and place it in the dropping funnel.

  • Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over 15-20 minutes, maintaining the reaction temperature between 0-5°C.[1] The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional period to ensure completion.

  • Quench the reaction by slowly adding ice-cold water to the flask.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with a dilute sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation. The boiling point of 4-tert-butyltoluene is approximately 192°C.[1]

Protocol 2: Synthesis of p-di-tert-Butylbenzene

This protocol describes the dialkylation of t-butylbenzene to form p-di-t-butylbenzene. The initial tert-butyl group directs the second alkylation to the para position.

Materials:

  • tert-Butylbenzene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-cold water

  • Diethyl ether

  • Anhydrous drying agent (e.g., sodium sulfate)

Procedure:

  • In a 5 mL conical vial equipped with a spin vane, combine 1.0 mL of tert-butyl chloride and 0.5 mL of tert-butylbenzene.[8]

  • Cool the mixture in an ice bath while stirring.[8]

  • Weigh 0.05 g of anhydrous aluminum chloride quickly to minimize exposure to air and add it to the chilled reaction mixture in three portions.[8]

  • After each addition, cap the vial and stir the mixture for 5 minutes. A white product should become visible.[8]

  • Once all the AlCl₃ has been added and the reaction has subsided, remove the vial from the ice bath.

  • Add 1 mL of ice-cold water and 2 mL of diethyl ether to the reaction mixture. Gently swirl and separate the ether layer.[8]

  • Extract the aqueous layer twice more with 1 mL portions of diethyl ether.[8]

  • Combine the ether layers and dry them using an anhydrous drying agent.[8]

  • Filter the dried organic layer and evaporate the solvent to obtain the crude product.[8]

  • The product can be further purified by recrystallization or distillation.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of tert-butylated aromatic compounds.

Aromatic SubstrateAlkylating AgentCatalystTemperature (°C)Reaction TimeProductYield (%)Reference
Toluenetert-Butyl chlorideAlCl₃0-530-60 min4-tert-ButyltolueneNot specified[1]
t-Butylbenzenetert-Butyl chlorideAlCl₃0-515-20 minp-di-tert-ButylbenzeneNot specified[8]
Biphenyltert-Butyl chlorideAlAmbientNot specified4,4'-di-tert-ButylbiphenylNot specified[11]
1,4-Dimethoxybenzenetert-Butyl alcoholH₂SO₄~255-10 min1,4-di-tert-Butyl-2,5-dimethoxybenzeneNot specified[12]

Experimental Workflow

The general workflow for a Friedel-Crafts alkylation using tert-butyl chloride is depicted below.

Experimental_Workflow Start Start: Assemble Reaction Apparatus Setup Combine Aromatic Substrate and Lewis Acid Catalyst Start->Setup Cooling Cool Reaction Mixture in Ice Bath (0-5°C) Setup->Cooling Addition Slow, Dropwise Addition of tert-Butyl Chloride Cooling->Addition Reaction Allow Reaction to Proceed (Stirring) Addition->Reaction Quenching Quench Reaction with Ice-Cold Water Reaction->Quenching Extraction Extract Product with Organic Solvent Quenching->Extraction Washing Wash Organic Layer (Water, Bicarbonate) Extraction->Washing Drying Dry Organic Layer (e.g., Na₂SO₄) Washing->Drying Solvent_Removal Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Purification Purify Product (Distillation/Recrystallization) Solvent_Removal->Purification End End: Characterize Final Product Purification->End

Applications in Drug Development

The tert-butyl group is a common substituent in medicinal chemistry due to its significant steric bulk and lipophilicity. Its incorporation into a drug candidate can:

  • Enhance Metabolic Stability: The bulky nature of the tert-butyl group can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life.

  • Improve Oral Bioavailability: By increasing the lipophilicity of a molecule, the tert-butyl group can enhance its absorption across biological membranes.

  • Modulate Receptor Binding: The steric hindrance provided by the tert-butyl group can enforce a specific conformation that is optimal for binding to a biological target, thus improving potency and selectivity.

  • Serve as a Protecting Group: The tert-butyl group can be used as a protecting group for certain functionalities, which can be removed under specific acidic conditions.[9]

The Friedel-Crafts alkylation with tert-butyl chloride provides a direct and efficient method for introducing this valuable moiety onto aromatic scaffolds, which are prevalent in many classes of therapeutic agents. The synthesis of tert-butylated phenols, for instance, is relevant to the development of antioxidants and other bioactive compounds. The protocols and principles outlined in this document serve as a foundational guide for researchers and drug development professionals aiming to synthesize novel tert-butylated aromatic compounds for biological evaluation.

References

Preparation of tert-Butyl Ethers from 2-Chloro-2-methylpropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tert-butyl ethers from 2-chloro-2-methylpropane. The primary method described is the solvolysis of this compound, which proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism. Due to the tertiary nature of the substrate, the alternative Williamson ether synthesis, which follows a bimolecular (Sₙ2) pathway, is generally not a suitable method as it would predominantly lead to elimination byproducts.

Introduction

Tert-butyl ethers are valuable compounds in organic synthesis, often utilized as protecting groups for alcohols or as fuel additives. Their preparation from this compound (tert-butyl chloride) is a classic example of an Sₙ1 reaction, where the stability of the intermediate tert-butyl carbocation drives the reaction. The general reaction involves the treatment of this compound with an alcohol, which acts as the nucleophile.

Reaction Mechanism: Sₙ1 Solvolysis

The synthesis of tert-butyl ethers from this compound proceeds through a two-step Sₙ1 mechanism:

  • Formation of a Carbocation: The reaction is initiated by the slow, rate-determining ionization of this compound to form a stable tertiary carbocation and a chloride ion.[1]

  • Nucleophilic Attack: The alcohol present in the reaction mixture then acts as a nucleophile, rapidly attacking the carbocation.

  • Deprotonation: A final, fast deprotonation step by a weak base (such as another alcohol molecule or water) yields the tert-butyl ether.

An important consideration in these reactions is the competing elimination (E1) reaction, which can lead to the formation of 2-methylpropene, particularly at higher temperatures.[2]

Experimental Data

The following table summarizes typical reaction conditions and outcomes for the synthesis of various tert-butyl ethers from this compound via solvolysis.

Ether ProductAlcoholSolventTemperature (°C)Reaction TimeYield (%)Reference
Methyl tert-butyl ether (MTBE)Methanol (B129727)Methanol25 (Room Temp.)24 hoursModerate[3]
Ethyl tert-butyl ether (ETBE)Ethanol (B145695)Ethanol25 (Room Temp.)24 hoursModerate[4]
Di-tert-butyl ethertert-Butanoltert-Butanol25 (Room Temp.)Several hoursLow[5]

Note: Yields are often moderate due to the competing E1 elimination reaction. The reaction rate is dependent on the polarity of the solvent and the stability of the carbocation.

Experimental Protocols

Protocol 1: Synthesis of Methyl tert-Butyl Ether (MTBE)

This protocol describes the preparation of MTBE via the solvolysis of this compound in methanol.

Materials:

  • This compound (tert-butyl chloride)

  • Anhydrous Methanol

  • Sodium Bicarbonate (5% aqueous solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Stir the mixture at room temperature (approximately 25°C) for 24 hours. The reaction can be monitored by gas chromatography (GC) to observe the disappearance of the starting material.

  • After the reaction is complete, pour the mixture into a separatory funnel containing water.

  • Wash the organic layer sequentially with a 5% aqueous solution of sodium bicarbonate to neutralize any hydrochloric acid formed, and then with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and purify the resulting liquid by fractional distillation to obtain pure methyl tert-butyl ether.

Protocol 2: Synthesis of Ethyl tert-Butyl Ether (ETBE)

This protocol outlines the synthesis of ETBE through the solvolysis of this compound in ethanol.

Materials:

  • This compound (tert-butyl chloride)

  • Anhydrous Ethanol

  • Sodium Bicarbonate (5% aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and an excess of anhydrous ethanol (e.g., 10-20 eq).

  • Stir the reaction mixture at room temperature (~25°C) for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with water.

  • Neutralize the mixture by washing with a 5% aqueous sodium bicarbonate solution.

  • Wash the organic layer with brine, then separate and dry it over anhydrous magnesium sulfate.

  • Filter the solution and purify the crude product by fractional distillation to isolate the ethyl tert-butyl ether.

Visualizations

Sₙ1 Reaction Pathway

SN1_Pathway This compound This compound tert-Butyl Carbocation + Cl- tert-Butyl Carbocation + Cl- This compound->tert-Butyl Carbocation + Cl- Slow, Rate-determining Protonated Ether Protonated Ether tert-Butyl Carbocation + Cl-->Protonated Ether Fast, Nucleophilic Attack by R-OH tert-Butyl Ether tert-Butyl Ether Protonated Ether->tert-Butyl Ether Fast, Deprotonation Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants (this compound + Alcohol) Reactants (this compound + Alcohol) Reaction Mixture Reaction Mixture Reactants (this compound + Alcohol)->Reaction Mixture Quenching & Washing Quenching & Washing Reaction Mixture->Quenching & Washing Drying Drying Quenching & Washing->Drying Distillation Distillation Drying->Distillation Pure tert-Butyl Ether Pure tert-Butyl Ether Distillation->Pure tert-Butyl Ether Factors Sₙ1 Reaction Rate Sₙ1 Reaction Rate Substrate Structure Substrate Structure Substrate Structure->Sₙ1 Reaction Rate Tertiary > Secondary Solvent Polarity Solvent Polarity Solvent Polarity->Sₙ1 Reaction Rate Polar Protic Favored Leaving Group Ability Leaving Group Ability Leaving Group Ability->Sₙ1 Reaction Rate Good LG Increases Rate Nucleophile Strength Nucleophile Strength Nucleophile Strength->Sₙ1 Reaction Rate No Effect on Rate

References

Application Notes and Protocols: 2-Chloro-2-methylpropane as a Solvent for Non-Polar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-methylpropane, also known as tert-butyl chloride, is a non-polar, colorless, and volatile liquid organochloride with the chemical formula (CH₃)₃CCl.[1][2] Its distinct properties, including a low boiling point and miscibility with a wide range of organic solvents, make it a subject of interest in various chemical applications.[1][2] While it is widely recognized as a key reagent in organic synthesis, particularly for introducing the tert-butyl group and for studying SN1 reaction mechanisms, its utility as a solvent for non-polar compounds is also noteworthy.[1][3] These application notes provide a comprehensive overview of the properties, solubility characteristics, and relevant experimental protocols involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for its effective use as a solvent and for ensuring safe handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₄H₉Cl[2]
Molar Mass 92.57 g/mol [2]
Appearance Colorless liquid[2]
Density 0.851 g/mL at 25 °C[2]
Boiling Point 51-52 °C[4]
Melting Point -26 °C[2]
Vapor Pressure 34.9 kPa at 20 °C[2]
Flash Point -27 °C
Solubility in Water Sparingly soluble[2]
Miscibility Miscible with alcohol and ether[2]

Solvent Characteristics and Solubility

Compound ClassSolubility in this compoundNotes
Alkanes & Alkenes HighDue to similar non-polar nature.
Aromatic Hydrocarbons HighEffective for dissolving benzene, toluene, etc.
Other Organohalogens HighMiscible with many other chlorinated solvents.
Ethers HighMiscible.
Esters HighGenerally good solubility.
Ketones & Aldehydes Moderate to HighDepending on the polarity of the specific compound.
Alcohols (short-chain) Miscible[2]
Lipids (e.g., Triglycerides) Expected to be GoodBased on their non-polar character. Tristearin is soluble in chloroform (B151607) and hot alcohol, suggesting solubility in other non-polar organic solvents.[5]
Steroids (e.g., Cholesterol) Expected to be Moderate to GoodCholesterol is soluble in various organic solvents like ethanol, isopropanol, and acetone.[6]
Water Very Low / Sparingly Soluble[2]
Inorganic Salts Very Low to InsolubleDue to its non-polar nature.

Applications in Research and Development

While primarily used as a chemical intermediate, this compound can be employed as a solvent in specific laboratory applications where a low-boiling, non-polar medium is required.

  • Reaction Medium: It can serve as a solvent for organic reactions involving non-polar reactants, particularly when a low reaction temperature is desired and easy removal of the solvent by evaporation is advantageous.

  • Extraction: Its ability to dissolve non-polar organic compounds makes it a potential solvent for the extraction of natural products from plant and animal sources, although other solvents are more commonly used.

  • Cleaning and Degreasing: In a laboratory setting, it can be used for cleaning glassware and equipment contaminated with non-polar residues.

Experimental Protocols

While protocols detailing the use of this compound as a solvent for other reactions are not widely documented, the purification of crude this compound is a well-established procedure that highlights its handling and properties. The following protocol describes the purification of crude tert-butyl chloride, which is often prepared from tert-butanol (B103910) and hydrochloric acid.

Protocol: Purification of Crude this compound

Objective: To purify crude this compound by removing unreacted starting materials, acid, and water.

Materials:

  • Crude this compound

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

  • Boiling chips

  • Ice bath

Procedure:

  • Transfer to Separatory Funnel: Transfer the crude this compound to a separatory funnel.

  • Neutralization Wash: Add an equal volume of 5% sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently invert it, making sure to vent frequently to release the pressure from the carbon dioxide gas that evolves. Shake the funnel more vigorously for 1-2 minutes, continuing to vent periodically. Allow the layers to separate and discard the lower aqueous layer.[4]

  • Water Wash: Wash the organic layer with an equal volume of deionized water. Shake the funnel for 1-2 minutes and allow the layers to separate. Discard the lower aqueous layer.[4]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate or calcium chloride to the liquid and swirl the flask.[4] If the drying agent clumps together, add more until some of it remains free-flowing. Let the mixture stand for 10-15 minutes to ensure all water is absorbed.

  • Decanting/Filtration: Carefully decant or filter the dried this compound into a clean, dry round-bottom flask suitable for distillation. Add a few boiling chips to the flask.

  • Simple Distillation: Assemble a simple distillation apparatus. Heat the flask gently to distill the this compound. Collect the fraction that boils in the range of 49-52 °C in a pre-weighed receiving flask cooled in an ice bath.[4]

  • Product Characterization: Determine the yield of the purified product and confirm its identity and purity using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Synthesis of this compound (SN1 Reaction)

The synthesis of this compound from tert-butanol and hydrochloric acid is a classic example of an SN1 reaction. The following diagram illustrates the key steps in this mechanism.

SN1_Reaction tert_butanol tert-Butanol ((CH3)3COH) protonated_alcohol Protonated Alcohol ((CH3)3COH2+) tert_butanol->protonated_alcohol + H+ carbocation tert-Butyl Carbocation ((CH3)3C+) protonated_alcohol->carbocation Slow step (Loss of H2O) H2O Water (H2O) product This compound ((CH3)3CCl) carbocation->product Fast step (+ Cl-) Cl_ion Chloride Ion (Cl-) HCl HCl

Caption: SN1 reaction mechanism for the synthesis of this compound.

Experimental Workflow for the Purification of this compound

The purification process described in the protocol above can be visualized as a logical workflow.

Purification_Workflow start Crude this compound wash1 Wash with 5% NaHCO3 Solution start->wash1 separate1 Separate Aqueous Layer wash1->separate1 wash2 Wash with Deionized Water separate1->wash2 separate2 Separate Aqueous Layer wash2->separate2 dry Dry with Anhydrous Na2SO4 separate2->dry filter Decant or Filter dry->filter distill Simple Distillation filter->distill collect Collect Fraction (49-52 °C) distill->collect end Purified this compound collect->end

Caption: Workflow for the purification of crude this compound.

Safety Precautions

This compound is a highly flammable liquid and should be handled with appropriate safety measures in a well-ventilated fume hood. It is important to avoid contact with skin and eyes and to prevent inhalation of its vapors. Due to its low flash point, all potential ignition sources should be eliminated from the work area. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

Application Notes and Protocols: Washing and Drying of Crude Tert-Butyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of crude tert-butyl chloride through a sequential washing and drying process. The described methodology is essential for removing unreacted starting materials, acidic byproducts, and water to obtain a pure product suitable for subsequent synthetic applications.

Quantitative Data Summary

The following table summarizes typical quantities and results for the purification of tert-butyl chloride, derived from common laboratory-scale synthesis procedures.

ParameterValueNotes
Starting MaterialCrude tert-butyl chlorideAssumed to be synthesized from tert-butanol (B103910) and HCl.
Washing Solution 1WaterUsed to remove the bulk of residual acid and water-soluble impurities.[1][2][3]
Washing Solution 25% Sodium Bicarbonate (NaHCO₃) SolutionNeutralizes remaining hydrochloric acid.[1][4] Vigorous gas evolution (CO₂) is expected.[2][5]
Washing Solution 3Saturated Sodium Chloride (Brine) SolutionRemoves residual water from the organic layer.[2][6][7]
Drying AgentAnhydrous Calcium Chloride (CaCl₂) or Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Anhydrous Sodium Sulfate (Na₂SO₄)Used to remove final traces of water from the tert-butyl chloride.[1][4][8][9][10][11]
Typical Yield78-88% (based on initial tert-butanol)Yields can vary based on reaction and purification efficiency.[1] Other reported yields include 30% and 47.90%.[12][13]
Product Boiling Point49.5–52°CThe collected fraction during distillation.[1]

Experimental Protocol: Washing and Drying of Crude Tert-Butyl Chloride

This protocol details the post-synthesis workup of crude tert-butyl chloride. It is assumed the synthesis was performed by reacting tert-butanol with concentrated hydrochloric acid, resulting in a two-phase mixture. The upper organic layer is the crude tert-butyl chloride.[5][6]

Materials and Reagents:

  • Crude tert-butyl chloride in a separatory funnel

  • Deionized water

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution[7]

  • Anhydrous calcium chloride (pellets) or anhydrous magnesium sulfate (powder)[11]

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Gravity funnel and fluted filter paper (if using MgSO₄)[9]

Procedure:

  • Separation of Layers:

    • Allow the crude reaction mixture to stand in a separatory funnel until two distinct layers have separated.[1][4] The upper layer is the crude tert-butyl chloride, and the lower layer is the aqueous acid layer.[6]

    • Carefully drain and discard the lower aqueous layer.

  • Water Wash:

    • To the organic layer remaining in the separatory funnel, add an equal volume of deionized water.

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure.

    • Shake the funnel gently for 1-2 minutes, venting frequently to prevent pressure buildup.[2][9]

    • Allow the layers to separate completely.

    • Drain and discard the lower aqueous layer.

  • Neutralization with Sodium Bicarbonate:

    • Add an equal volume of 5% sodium bicarbonate solution to the organic layer in the separatory funnel.[1]

    • Caution: This step will generate carbon dioxide gas.[5] Swirl the funnel gently without the stopper first to allow for initial gas evolution.

    • Stopper the funnel and shake very gently, with immediate and frequent venting (after every 2-3 shakes) by inverting the funnel and opening the stopcock.

    • Once the pressure subsides, shake more vigorously for 1-2 minutes.

    • Allow the layers to separate.

    • Drain and discard the lower aqueous layer.

  • Brine Wash:

    • Add an equal volume of saturated sodium chloride (brine) solution to the organic layer.[6]

    • Shake the funnel for 1-2 minutes with periodic venting. The brine wash helps to remove the majority of the dissolved water from the organic layer.[2][7]

    • Allow the layers to separate.

    • Drain and discard the lower aqueous layer.

  • Drying the Crude Product:

    • Transfer the washed tert-butyl chloride from the top of the separatory funnel into a clean, dry Erlenmeyer flask.

    • Add a small amount (a few spatula tips) of a suitable drying agent, such as anhydrous calcium chloride or anhydrous magnesium sulfate.[1][9][14]

    • Swirl the flask. If the drying agent clumps together, it indicates the presence of water, and more should be added in small portions until some of the agent remains free-flowing.[14]

    • Allow the flask to stand for 10-15 minutes to ensure complete drying. The liquid should be clear, not cloudy.[9]

  • Isolation of the Pure Product:

    • If using anhydrous calcium chloride pellets, carefully decant the dried tert-butyl chloride into a clean, dry collection flask.

    • If using a powdered drying agent like anhydrous magnesium sulfate, remove it by gravity filtering the solution through a fluted filter paper into a clean, dry collection flask.[9]

    • The resulting clear liquid is purified tert-butyl chloride, which can be further purified by distillation if required.

Visual Workflow

The following diagram illustrates the logical flow of the washing and drying protocol for crude tert-butyl chloride.

Workflow CrudeProduct Crude tert-Butyl Chloride (Upper Organic Layer) SepFunnel1 Separatory Funnel: Add Water CrudeProduct->SepFunnel1 Transfer DiscardAcid Discard Lower Aqueous Acid Layer SepFunnel1->DiscardAcid Separate SepFunnel2 Separatory Funnel: Add 5% NaHCO3 Solution SepFunnel1->SepFunnel2 Retain Organic Layer DiscardWash1 Discard Lower Aqueous Layer SepFunnel2->DiscardWash1 Separate SepFunnel3 Separatory Funnel: Add Brine Solution SepFunnel2->SepFunnel3 Retain Organic Layer DiscardWash2 Discard Lower Aqueous Layer SepFunnel3->DiscardWash2 Separate DryingFlask Erlenmeyer Flask: Add Anhydrous Drying Agent (e.g., CaCl2 or MgSO4) SepFunnel3->DryingFlask Transfer Organic Layer Isolation Isolate Product: Decant or Filter DryingFlask->Isolation Swirl & Wait PureProduct Pure, Dry tert-Butyl Chloride Isolation->PureProduct

Caption: Workflow for the purification of crude tert-butyl chloride.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted tert-butanol (B103910) from 2-chloro-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction mixture of this compound synthesized from tert-butanol and hydrochloric acid?

Common impurities include unreacted tert-butanol, excess hydrochloric acid, water, and a potential side-product, 2-methylpropene.[1][2]

Q2: Why is it important to remove unreacted tert-butanol?

Unreacted tert-butanol can interfere with subsequent reactions where this compound is used as a reactant. Its presence will also affect the purity and yield of the desired product.

Q3: What is the underlying principle for separating tert-butanol from this compound?

The separation is primarily based on the differential solubility of the two compounds in water. Tert-butanol is miscible with water, whereas this compound has very low solubility. This allows for the removal of tert-butanol through aqueous washing (extraction).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Milky or cloudy organic layer after washing The presence of an emulsion, which is fine droplets of water suspended in the organic layer.[1]Add a small amount of a saturated sodium chloride solution (brine) to break the emulsion. Let the mixture stand until clear layers form.
Low yield of this compound - Incomplete reaction. - Loss of product during washing due to its volatility.[3] - Hydrolysis of the product back to tert-butanol.[4]- Ensure sufficient reaction time and appropriate concentration of hydrochloric acid. - Perform extractions at a lower temperature to minimize evaporation. - Avoid prolonged contact with water during washing steps.
Product is not clear after adding drying agent Insufficient amount of drying agent was used.[1][3]Add more anhydrous sodium sulfate (B86663) or calcium chloride in small portions until the liquid becomes clear. Swirl the flask after each addition.
Constant boiling point is not achieved during distillation The product is still impure and contains residual tert-butanol or other impurities.[5]Ensure all washing and drying steps were thoroughly completed before distillation. If the boiling point is close to that of tert-butanol, a more efficient fractional distillation may be required.

Data Presentation

A summary of the physical properties of this compound and tert-butanol is provided below for easy comparison.

Property This compound tert-Butanol
Synonyms tert-Butyl chloride2-Methyl-2-propanol
Molar Mass 92.57 g/mol 74.12 g/mol
Boiling Point 51-52 °C[6]82-83 °C
Density ~0.85 g/mL~0.78 g/mL[3]
Solubility in Water InsolubleMiscible[7]

Experimental Protocols

Protocol 1: Purification by Washing and Drying

This protocol details the removal of water-soluble impurities, including unreacted tert-butanol and hydrochloric acid.

Materials:

  • Crude this compound mixture

  • Separatory funnel

  • 5% Sodium bicarbonate (NaHCO₃) solution[4]

  • Deionized water

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)[1][6]

  • Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate. The upper layer is the organic phase containing this compound, and the lower layer is the aqueous phase.[8] Drain and discard the lower aqueous layer.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining hydrochloric acid.[1][4][9] Again, shake gently and vent frequently as carbon dioxide gas will be produced.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with deionized water one more time. If an emulsion forms, add a small amount of brine to help break it.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate or calcium chloride to the flask to remove any residual water.[1][6] The liquid should turn from cloudy to clear.

  • Filter the dried this compound into a clean, dry flask.

Protocol 2: Purification by Distillation

This protocol is performed after the washing and drying steps to obtain highly pure this compound.

Materials:

  • Dried, crude this compound

  • Distillation apparatus (distilling flask, condenser, receiving flask)

  • Heating mantle or water bath

  • Boiling chips

  • Thermometer

Procedure:

  • Set up the distillation apparatus. Ensure all joints are securely clamped.

  • Transfer the dried, crude this compound to the distilling flask and add a few boiling chips.

  • Begin heating the distilling flask gently.

  • Collect the fraction that distills between 49-52 °C.[4][6]

  • Stop the distillation once the temperature begins to rise significantly above this range or when only a small amount of liquid remains in the distilling flask.

Mandatory Visualization

PurificationWorkflow start Crude Product: This compound + tert-Butanol + HCl + Water wash_water Wash with Water start->wash_water separate1 Separate Layers wash_water->separate1 wash_bicarb Wash with 5% NaHCO3 separate1->wash_bicarb Organic Layer aqueous_waste1 Aqueous Waste: tert-Butanol, HCl, Water separate1->aqueous_waste1 Aqueous Layer separate2 Separate Layers wash_bicarb->separate2 dry Dry with Anhydrous Na2SO4 or CaCl2 separate2->dry Organic Layer aqueous_waste2 Aqueous Waste: NaCl, NaHCO3, Water separate2->aqueous_waste2 Aqueous Layer filter Filter dry->filter distill Distill filter->distill solid_waste Solid Waste: Hydrated Drying Agent filter->solid_waste Solid Residue pure_product Pure this compound distill->pure_product Collect 49-52°C

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-2-Methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloro-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound from tert-butanol (B103910) and hydrochloric acid?

The reaction proceeds via an SN1 (substitution, nucleophilic, unimolecular) mechanism.[1][2][3][4][5] The hydroxyl group of tert-butanol is a poor leaving group. Therefore, the first step involves the protonation of the alcohol by the strong acid (HCl) to form a good leaving group, water.[1][2][3][4] The protonated alcohol then dissociates in the rate-determining step to form a stable tertiary carbocation.[1][2][3][4][6] Finally, the chloride ion acts as a nucleophile and attacks the carbocation to form this compound.[1][2][5]

Q2: What are the common side reactions, and how can they be minimized?

The primary side reaction is an E1 (elimination, unimolecular) reaction that competes with the SN1 reaction, leading to the formation of 2-methylpropene (isobutene).[1][7][8] This elimination is favored at higher temperatures. To minimize this side product, it is crucial to carry out the reaction at or below room temperature.[1][9] Using an excess of concentrated hydrochloric acid also favors the SN1 pathway.[1]

Q3: Why is concentrated hydrochloric acid used?

Concentrated hydrochloric acid serves two main purposes. Firstly, it provides a high concentration of protons (H+) to facilitate the protonation of the tert-butanol's hydroxyl group, turning it into a better leaving group (water).[1][10] Secondly, it provides a high concentration of chloride ions (Cl-), the nucleophile required to attack the carbocation intermediate.[1]

Q4: How can I tell if the reaction is complete?

The reaction progress can be monitored by observing the physical state of the reaction mixture. Initially, tert-butanol is soluble in the aqueous hydrochloric acid, forming a homogeneous solution. As the reaction proceeds, the insoluble product, this compound, forms a separate organic layer, making the mixture cloudy and eventually leading to two distinct layers.[11] For a more quantitative assessment, IR spectroscopy can be used to check for the disappearance of the broad OH-band from the starting alcohol at around 3400 cm⁻¹.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure sufficient reaction time (some protocols suggest stirring overnight).[12] - Use a molar excess of concentrated hydrochloric acid.[1] - Ensure vigorous stirring or shaking to maximize contact between the two phases.[1]
Competing elimination reaction.- Maintain a low reaction temperature, preferably using an ice bath during the initial mixing.[1][12]
Loss of product during workup.- Be careful during the separation of layers in the separatory funnel. - Minimize the number of transfer steps. - Ensure the receiving flask during distillation is kept in an ice bath to reduce evaporation of the volatile product.[7]
Product is Cloudy or Milky Presence of water in the final product.- Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate, calcium chloride) before distillation.[10][12] Add more drying agent if it clumps together.[7]
Residual Acidity in Product Incomplete neutralization during workup.- Wash the organic layer with a 5% sodium bicarbonate solution until the aqueous layer is basic to litmus (B1172312) paper.[7][13] Vent the separatory funnel frequently to release CO2 pressure.[7][10]
Presence of Unreacted Starting Material in Product Insufficient reaction time or inadequate mixing.- Increase the reaction time. - Ensure efficient stirring to improve phase contact. - Final purification by distillation should effectively separate the product (boiling point: 50-52 °C) from unreacted tert-butanol (boiling point: 82-83 °C).[12]

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol is adapted from common laboratory procedures.[11][12][13]

Materials:

  • tert-Butanol

  • Concentrated Hydrochloric Acid (36%)

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate or Calcium Chloride

  • Separatory Funnel

  • Distillation Apparatus

Procedure:

  • In a separatory funnel, combine 1 mole of tert-butanol with 3 moles of cold, concentrated hydrochloric acid.[13]

  • Shake the mixture for 15-20 minutes, periodically venting the funnel to release any pressure buildup.[11][13]

  • Allow the mixture to stand until two distinct layers form. The upper layer is the crude this compound.[1]

  • Separate the layers and discard the lower aqueous layer.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Test the aqueous wash with litmus paper to ensure it is basic.[7][13]

  • Wash the organic layer with water.[13]

  • Transfer the organic layer to a clean, dry flask and add a drying agent (e.g., anhydrous sodium sulfate). Swirl the flask until the liquid is clear.[10][12]

  • Filter or decant the dried product into a distillation flask.

  • Distill the product, collecting the fraction that boils between 49-52 °C.[12][13]

Protocol 2: Synthesis with Enhanced Yield

This protocol incorporates an additional step to maximize the yield.

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • After shaking, add sodium chloride to the mixture until the aqueous phase is saturated. This will "salt out" the organic product, reducing its solubility in the aqueous layer and increasing the yield.[12][13]

  • Proceed with steps 3 through 9 of Protocol 1.

Data Presentation

ParameterCondition 1Condition 2Expected Outcome
Reactant Ratio (tert-butanol:HCl) 1:31:2Higher HCl excess generally leads to a better yield.[1]
Temperature Room Temperature40 °CLower temperatures favor the desired SN1 reaction over the E1 elimination side-reaction, thus improving yield.[1]
Reaction Time 1 hour12 hours (overnight)Longer reaction times can lead to a more complete reaction and higher yield.[12]
Workup StandardWith Salting OutAdding NaCl to saturate the aqueous phase can increase the isolated yield.[12][13]

Visualizations

SN1_Mechanism A tert-Butanol + HCl B Protonated Alcohol A->B Protonation (Fast) C Tertiary Carbocation + H2O B->C Loss of H2O (Slow, Rate-Determining) D This compound C->D Nucleophilic Attack (Fast) Cl Cl- Cl->D Nucleophilic Attack (Fast)

Caption: SN1 reaction mechanism for the synthesis of this compound.

Experimental_Workflow start Start: Mix tert-Butanol and conc. HCl reaction Reaction & Separation of Layers start->reaction wash1 Wash with NaHCO3 solution reaction->wash1 wash2 Wash with Water wash1->wash2 dry Dry with Anhydrous Agent wash2->dry distill Distillation dry->distill end Final Product distill->end

Caption: General experimental workflow for the synthesis and purification.

References

Dealing with the formation of isobutylene during tert-butyl chloride synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the formation of isobutylene (B52900) during the synthesis of tert-butyl chloride from tert-butyl alcohol and hydrochloric acid.

Troubleshooting Guide: Excessive Isobutylene Formation

Problem: The yield of the desired product, tert-butyl chloride, is low, and you suspect a significant amount of the starting material is being converted to isobutylene.

Symptom Potential Cause Recommended Action
Low yield of tert-butyl chloride, bubbling observed during reaction.High Reaction Temperature: The elimination reaction (E1) that forms isobutylene is favored at higher temperatures.Maintain a low reaction temperature. It is recommended to run the reaction in an ice bath to suppress the formation of isobutylene.
The reaction mixture becomes excessively warm to the touch.Exothermic Reaction: The reaction between tert-butyl alcohol and concentrated hydrochloric acid is exothermic.Add the hydrochloric acid to the tert-butyl alcohol slowly and with constant swirling or stirring to ensure adequate heat dissipation. Pre-cooling the reagents before mixing can also be beneficial.
Low yield despite temperature control.Insufficient Hydrochloric Acid Concentration: While a strong acid is needed, an excessively high concentration of a non-nucleophilic acid can favor elimination. Using concentrated HCl provides the necessary chloride nucleophile to promote the desired SN1 reaction.Use concentrated hydrochloric acid as specified in the protocol. Ensure the acid has not been diluted.
Product loss during workup.Inadequate Washing/Extraction: Isobutylene is a gas at room temperature and will escape the reaction mixture. However, proper workup is crucial to isolate the tert-butyl chloride.During the sodium bicarbonate wash, vent the separatory funnel frequently to release the carbon dioxide gas produced. This prevents the loss of product due to pressure buildup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of tert-butyl chloride in this synthesis?

The synthesis of tert-butyl chloride from tert-butyl alcohol and hydrochloric acid proceeds primarily through a unimolecular nucleophilic substitution (SN1) reaction.[1] The hydroxyl group of the alcohol is protonated by the acid, forming a good leaving group (water). The departure of water results in a stable tertiary carbocation, which is then attacked by the chloride ion to form tert-butyl chloride.[1]

Q2: Why is isobutylene formed as a byproduct?

Isobutylene is formed through a competing unimolecular elimination (E1) reaction.[2] The same tertiary carbocation intermediate in the SN1 pathway can also lose a proton from an adjacent carbon atom to a weak base (like water or the alcohol itself), resulting in the formation of a double bond and producing isobutylene.[2] Since isobutylene is a gas at room temperature, it will likely bubble out of the solution as it forms.[3]

Q3: How does temperature affect the ratio of tert-butyl chloride to isobutylene?

Temperature is a critical factor influencing the product ratio. Higher temperatures favor the elimination (E1) reaction, leading to a greater yield of isobutylene.[4][5] Conversely, maintaining a low reaction temperature suppresses the E1 pathway and favors the substitution (SN1) reaction, thus maximizing the yield of tert-butyl chloride.[3]

Q4: What is the purpose of washing the organic layer with sodium bicarbonate solution?

The crude tert-butyl chloride product contains unreacted hydrochloric acid. Washing with a sodium bicarbonate solution, which is a weak base, neutralizes the excess acid.[2] This is an important step as residual acid can catalyze the reverse reaction or other unwanted side reactions. The neutralization reaction produces carbon dioxide gas, so it is crucial to vent the separatory funnel frequently during this step to prevent pressure buildup.[2][5]

Q5: Can I use other acids like sulfuric acid for this synthesis?

While sulfuric acid is a strong acid, it is generally not recommended for synthesizing tert-butyl chloride from tert-butyl alcohol if the chloride is the desired product. The counter-ion of sulfuric acid (bisulfate) is a poor nucleophile. Using an acid with a weakly nucleophilic counter-ion, especially with heating, will significantly favor the E1 elimination pathway, leading to isobutylene as the major product.[4] Hydrochloric acid provides a good source of the chloride nucleophile needed for the SN1 reaction.[4]

Q6: My yield of tert-butyl chloride is still low even after controlling the temperature. What are other possible reasons?

Low yields can result from several factors beyond isobutylene formation. Incomplete reaction, loss of product during transfers and workup, or insufficient mixing of the biphasic reaction mixture can all contribute to a lower than expected yield. Vigorous shaking or stirring is important to ensure good contact between the alcohol and the aqueous acid.[6] Typical reported yields for this reaction vary widely, from around 13.5% to as high as 88%, depending on the specific procedure and conditions.[7][8]

Quantitative Data Summary

Reaction ConditionPredominant ReactionExpected Major ProductReported Yield of tert-Butyl Chloride
Low Temperature (e.g., ice bath)SN1tert-Butyl Chloride40% - 88%[6][8]
High TemperatureE1IsobutyleneLower yields expected
Use of HClSN1tert-Butyl ChlorideVaries with conditions
Use of H₂SO₄ (especially with heat)E1IsobutyleneVery low to negligible

Key Experimental Protocols

Protocol 1: Synthesis of Tert-butyl Chloride with Minimized Isobutylene Formation

This protocol is designed to favor the SN1 reaction and maximize the yield of tert-butyl chloride.

Materials:

  • Tert-butyl alcohol

  • Concentrated hydrochloric acid (12 M)

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride or sodium sulfate (B86663)

  • Separatory funnel

  • Erlenmeyer flasks

  • Ice bath

  • Stirring apparatus (optional)

  • Distillation apparatus

Procedure:

  • In a separatory funnel, place 74 g (1 mole) of tert-butyl alcohol.

  • Cool the separatory funnel in an ice bath.

  • Slowly add 247 cc (3 moles) of cold, concentrated hydrochloric acid to the separatory funnel.

  • Shake the mixture frequently for about 20 minutes, periodically venting the funnel to release any pressure buildup.

  • Allow the mixture to stand until two distinct layers form.

  • Separate the lower aqueous layer and discard it.

  • Wash the upper organic layer (crude tert-butyl chloride) with a 5% sodium bicarbonate solution. Swirl gently at first and vent frequently to release CO₂ gas. Shake more vigorously and then allow the layers to separate.

  • Discard the lower aqueous layer.

  • Wash the organic layer with water until the washings are neutral to litmus (B1172312) paper.

  • Transfer the crude tert-butyl chloride to a dry Erlenmeyer flask and dry it with anhydrous calcium chloride or sodium sulfate until the liquid is clear.

  • Decant or filter the dried product into a distillation flask.

  • Purify the tert-butyl chloride by simple distillation, collecting the fraction that boils between 49-52°C.

Protocol 2: Quantification of Tert-butyl Chloride and Isobutylene (Conceptual)

A precise quantification of isobutylene would require gas chromatography (GC).

Procedure Outline:

  • Reaction: Perform the synthesis of tert-butyl chloride, carefully controlling and recording the reaction temperature.

  • Sampling: At the end of the reaction, carefully take a known volume of the headspace gas from the reaction flask using a gas-tight syringe. Also, take a known volume of the organic layer.

  • GC Analysis:

    • Inject the gas sample into a GC equipped with a suitable column for separating light hydrocarbons to quantify the isobutylene.

    • Inject the liquid organic sample into the GC to quantify the tert-butyl chloride and any unreacted tert-butyl alcohol.

  • Calibration: Create calibration curves for isobutylene, tert-butyl chloride, and tert-butyl alcohol using standards of known concentrations to accurately determine the quantities in the reaction mixture.

  • Calculation: From the GC data, calculate the molar ratio of isobutylene to tert-butyl chloride to determine the SN1/E1 product ratio under the tested conditions.

Visualizations

Reaction_Pathway tert-Butyl Alcohol tert-Butyl Alcohol Protonated Alcohol Protonated Alcohol tert-Butyl Alcohol->Protonated Alcohol + HCl tert-Butyl Carbocation tert-Butyl Carbocation Protonated Alcohol->tert-Butyl Carbocation - H₂O (Rate-determining) tert-Butyl Chloride tert-Butyl Chloride tert-Butyl Carbocation->tert-Butyl Chloride + Cl⁻ (SN1 Pathway) Isobutylene Isobutylene tert-Butyl Carbocation->Isobutylene - H⁺ (E1 Pathway)

Caption: Reaction pathway for tert-butyl chloride synthesis.

Troubleshooting_Workflow start Low Yield of tert-Butyl Chloride check_temp Was the reaction kept cold? start->check_temp check_acid Was concentrated HCl used? check_temp->check_acid Yes solution_temp Maintain low temperature using an ice bath. check_temp->solution_temp No check_mixing Was the mixture vigorously shaken? check_acid->check_mixing Yes solution_acid Use concentrated HCl. check_acid->solution_acid No solution_mixing Ensure thorough mixing of layers. check_mixing->solution_mixing No end Yield should improve. check_mixing->end Yes solution_temp->check_acid solution_acid->check_mixing solution_mixing->end

Caption: Troubleshooting workflow for low yield.

Logical_Relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcome Temp Temperature SN1 SN1 Rate Temp->SN1 Low E1 E1 Rate Temp->E1 High Acid Acid Type Acid->SN1 HCl (Nucleophilic anion) Acid->E1 H₂SO₄ (Non-nucleophilic anion)

Caption: Factors influencing SN1 vs. E1 pathways.

References

Technical Support Center: Synthesis of 2-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of 2-chloro-2-methylpropane (tert-butyl chloride) from the reaction of tert-butanol (B103910) with hydrochloric acid.

Troubleshooting Low Yield: A Step-by-Step Guide

Low yields in the synthesis of this compound are a common issue. This guide addresses potential causes and provides systematic solutions to improve your experimental outcome.

Diagram: Troubleshooting Workflow

G start Low Yield of this compound reaction_conditions 1. Review Reaction Conditions start->reaction_conditions reagent_quality 2. Assess Reagent Quality reaction_conditions->reagent_quality Conditions OK temp Temperature too high? (Favors E1 elimination) reaction_conditions->temp Potential Issue time Insufficient reaction time? reaction_conditions->time Potential Issue mixing Inadequate mixing of layers? reaction_conditions->mixing Potential Issue workup_procedure 3. Evaluate Workup & Purification reagent_quality->workup_procedure Reagents Pure hcl_conc HCl not concentrated? reagent_quality->hcl_conc Potential Issue tbuoh_wet tert-Butanol contains water? reagent_quality->tbuoh_wet Potential Issue analysis 4. Analyze Product & Byproducts workup_procedure->analysis Workup Efficient volatile_loss Loss of volatile product? (Boiling point ~51°C) workup_procedure->volatile_loss Potential Issue incomplete_extraction Incomplete phase separation? workup_procedure->incomplete_extraction Potential Issue incomplete_drying Incomplete drying before distillation? workup_procedure->incomplete_drying Potential Issue optimized_yield Optimized Yield analysis->optimized_yield Problem Identified & Solved

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most common causes?

A1: Several factors can contribute to a low yield. The most common are:

  • Side Reactions: The primary competing reaction is the E1 elimination of water from the carbocation intermediate to form 2-methylpropene (isobutene), a gas that escapes the reaction mixture.[1][2] This is particularly favored at higher temperatures.[3]

  • Incomplete Reaction: The reaction is an equilibrium process. Insufficient reaction time or inadequate mixing of the biphasic system (aqueous HCl and organic tert-butanol) can lead to unreacted starting material.

  • Loss of Product during Workup: this compound is highly volatile with a boiling point of 51-52°C.[1] Significant amounts can be lost during transfers, washing, and especially during distillation if the receiving flask is not adequately cooled.[4][5]

  • Reagent Quality: The use of non-concentrated hydrochloric acid or wet tert-butanol can hinder the reaction. Concentrated HCl is crucial for protonating the alcohol, and excess water can shift the equilibrium back towards the reactants.[3]

Q2: How does temperature affect the yield?

A2: Temperature is a critical parameter. While the reaction proceeds at room temperature, elevated temperatures significantly favor the competing E1 elimination reaction, leading to the formation of 2-methylpropene gas and thus a lower yield of the desired substitution product.[3] For this reason, it is often recommended to conduct the reaction at room temperature or even in an ice bath to minimize this side reaction.[1]

Q3: What is the purpose of washing the crude product with sodium bicarbonate solution?

A3: The crude product contains unreacted concentrated hydrochloric acid. The sodium bicarbonate wash neutralizes this excess acid.[1] It is crucial to vent the separatory funnel frequently during this step, as the neutralization reaction produces carbon dioxide gas, which can cause a pressure buildup.[2]

Q4: Can I use a stronger base, like sodium hydroxide (B78521), for the neutralization step?

A4: It is not recommended. A strong base like sodium hydroxide can promote the hydrolysis of the this compound product back to tert-butanol, thereby reducing your yield. A weak base like sodium bicarbonate is sufficient to neutralize the strong acid without significantly affecting the alkyl halide product.

Q5: My final product looks cloudy. What does this indicate?

A5: A cloudy or milky appearance in the organic layer indicates the presence of water.[4] It is essential to thoroughly dry the product with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or calcium chloride) before the final distillation. Distilling a wet product will result in a lower yield and an impure final product.

Data Presentation: Reported Yields Under Various Conditions

The yield of this compound can vary significantly based on the specific experimental protocol. Below is a summary of reported yields from various sources.

Yield (%)Starting AlcoholKey Reaction ConditionsPurification Method
96.2%200 g tert-butanolReaction with glacial acetic acid and calcium chloride at 55°C for 8 hours.Neutralization, drying, and distillation.[6]
69%741 mg tert-butanolReaction with concentrated HCl, stirred overnight at room temperature.Washing, drying, and distillation over a Vigreux column.[1]
~50%37 g tert-butanolReaction with concentrated HCl at room temperature.Washing, drying, and double distillation.[7]
30-47.9%7.89 g tert-butanolReaction with hydrochloric acid.Washing, drying, and distillation.[8][9]

Note: Direct comparison is challenging due to variations in scale, reagent ratios, and specific workup procedures.

Experimental Protocol: Synthesis of this compound

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

  • tert-Butanol (2-methyl-2-propanol)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Calcium Chloride (CaCl₂)

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

  • Ice bath

Procedure:

  • Reaction Setup: In a separatory funnel, combine 10 mL of tert-butanol with 20 mL of concentrated hydrochloric acid.

  • Reaction: Gently swirl the mixture for about 1 minute without the stopper. Then, stopper the funnel, invert it, and immediately vent to release any pressure. Shake the funnel for 15-20 minutes, venting frequently to release the pressure that builds up.[4]

  • Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the crude organic product, and the lower layer is the aqueous acid.

  • Washing:

    • Drain and discard the lower aqueous layer.

    • Wash the organic layer with 10 mL of water. Drain the lower aqueous layer.

    • Carefully add 10 mL of saturated sodium bicarbonate solution to the separatory funnel in portions. Swirl gently at first, then stopper and shake, remembering to vent frequently to release CO₂ gas. Drain and discard the lower aqueous layer.

    • Wash the organic layer again with 10 mL of water and discard the aqueous layer.

  • Drying: Transfer the crude organic product to a dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (or calcium chloride) and swirl until the liquid is clear and no longer cloudy.[4]

  • Purification:

    • Decant or filter the dried liquid into a round-bottom flask suitable for distillation.

    • Assemble a simple distillation apparatus. It is crucial to cool the receiving flask in an ice bath to minimize the loss of the volatile product. [5]

    • Collect the fraction that distills between 50°C and 52°C.[1]

  • Characterization: Weigh the final product to calculate the percent yield.

Diagram: SN1 Reaction Mechanism

SN1_Mechanism cluster_reactants Step 1: Protonation cluster_intermediate1 Step 2: Formation of Carbocation (Rate-Determining) cluster_intermediate2 Step 3: Nucleophilic Attack tert_butanol (CH₃)₃C-OH oxonium_ion (CH₃)₃C-OH₂⁺ tert_butanol->oxonium_ion + hcl H-Cl carbocation (CH₃)₃C⁺ oxonium_ion->carbocation Slow water H₂O carbocation->water + carbocation2 (CH₃)₃C⁺ product (CH₃)₃C-Cl carbocation2->product Fast cl_ion Cl⁻ cl_ion->product +

Caption: The SN1 mechanism for the synthesis of this compound.

References

Technical Support Center: Separation of 2-Chloro-2-Methylpropane and Aqueous Layers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the separation of 2-chloro-2-methylpropane from aqueous layers in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why are there two layers, and which one contains my product?

A1: this compound is an organic compound that is insoluble in water, leading to the formation of two distinct layers.[1][2] To identify the organic layer containing your product, you need to compare the densities of the two liquids. This compound is less dense than water and most aqueous solutions, so it will typically be the upper layer .[3][4] You can confirm this by adding a small amount of water to the separation funnel; the aqueous layer will increase in volume.[5]

Q2: What is the purpose of washing the organic layer with sodium bicarbonate solution?

A2: Washing with a sodium bicarbonate (NaHCO₃) solution is crucial to neutralize and remove any remaining acidic impurities, such as unreacted hydrochloric acid, from the organic layer.[1] The reaction between the acid and sodium bicarbonate produces carbon dioxide gas, water, and a salt, which are then partitioned into the aqueous layer.[1]

Q3: Why do I need to vent the separation funnel frequently when washing with sodium bicarbonate?

A3: The neutralization reaction between the acidic impurities and sodium bicarbonate generates carbon dioxide (CO₂) gas.[1] This gas can cause a significant pressure buildup inside the sealed separation funnel. Frequent venting, by inverting the funnel and opening the stopcock, is essential to release this pressure safely and prevent the stopper from being ejected or the funnel from shattering.[1][5]

Q4: What is the role of a brine wash?

A4: A brine (saturated sodium chloride solution) wash helps to remove dissolved water from the organic layer. The high salt concentration in the brine reduces the solubility of the organic compound in the aqueous phase, driving more of the desired product into the organic layer and aiding in the preliminary drying of the organic layer.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
No clear separation of layers - Formation of an emulsion.- See the "Emulsion Formation" section below.
- Similar densities of the organic and aqueous layers.- Add a small amount of a solvent with a significantly different density (e.g., a more nonpolar organic solvent or brine) to increase the density difference.
Product loss during extraction - Incomplete separation of layers.- Allow sufficient time for the layers to separate completely.
- Product is partially soluble in the aqueous layer.- Perform multiple extractions with smaller volumes of the organic solvent.
- Wash the aqueous layer with a fresh portion of the organic solvent to recover dissolved product.
Organic layer appears cloudy or "milky" after separation - Presence of finely dispersed water droplets (an emulsion).[1]- Wash the organic layer with brine to draw out the water.
- Incomplete drying.- After separation, treat the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).[1][5]
In-depth: Emulsion Formation

An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy or milky layer between the organic and aqueous phases, which can make separation difficult.[1]

Common Causes:

  • Vigorous shaking of the separation funnel.

  • Presence of surfactants or other impurities that stabilize the mixture.

Solutions to Break an Emulsion:

  • Patience: Allow the separation funnel to stand undisturbed for an extended period. Gentle swirling or tapping of the funnel can sometimes help the layers to coalesce.

  • Salting Out: Add a saturated salt solution (brine).[7] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[7]

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite in a filter funnel. This can physically disrupt the emulsion.[4]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[4][7]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[7][8]

Data Presentation

SubstanceDensity (g/mL at 20-25°C)Notes
This compound~ 0.85Typically the upper layer.
Water~ 1.00
Saturated Sodium Bicarbonate Solution~ 1.1Will be the lower layer.[9][10]
Saturated Sodium Chloride Solution (Brine)~ 1.20Will be the lower layer.[11][12][13]

Experimental Protocols

Protocol: Separation of this compound from an Aqueous Layer

  • Transfer to Separation Funnel: Carefully transfer the reaction mixture containing this compound and the aqueous layer to a separation funnel of appropriate size.

  • Allow Layers to Settle: Stopper the funnel and allow it to stand undisturbed until two distinct layers have formed.

  • Identify and Separate Layers: Identify the upper organic layer (this compound) and the lower aqueous layer based on their densities. Drain the lower aqueous layer into a beaker.

  • Neutralizing Wash: Add a portion of 5% aqueous sodium bicarbonate solution to the separation funnel containing the organic layer. Stopper the funnel, gently invert it, and immediately vent to release any pressure. Shake gently with frequent venting for 1-2 minutes.

  • Separate Aqueous Wash: Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash: Add a portion of saturated sodium chloride solution (brine) to the organic layer in the funnel. Shake gently for about 30 seconds.

  • Final Separation: Allow the layers to separate and drain the lower aqueous brine layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate). Swirl the flask and let it stand until the liquid is clear.

  • Isolation: Decant or filter the dried organic layer to remove the drying agent, yielding the purified this compound.

Mandatory Visualization

experimental_workflow start Reaction Mixture in Funnel settle Allow Layers to Settle start->settle separate_aq Drain Lower Aqueous Layer settle->separate_aq add_bicarb Add NaHCO3 Solution separate_aq->add_bicarb wash_bicarb Gently Shake and Vent add_bicarb->wash_bicarb separate_bicarb Drain Aqueous NaHCO3 Layer wash_bicarb->separate_bicarb add_brine Add Brine Solution separate_bicarb->add_brine wash_brine Shake Gently add_brine->wash_brine separate_brine Drain Aqueous Brine Layer wash_brine->separate_brine transfer_organic Transfer Organic Layer to Flask separate_brine->transfer_organic add_drying_agent Add Anhydrous Na2SO4 transfer_organic->add_drying_agent dry Swirl and Let Stand add_drying_agent->dry isolate Decant or Filter dry->isolate product Purified this compound isolate->product

Caption: Experimental workflow for the separation and purification of this compound.

troubleshooting_emulsion emulsion Emulsion Formed wait Allow to Stand emulsion->wait First Step swirl Gentle Swirling wait->swirl resolved Layers Separated wait->resolved If successful add_brine Add Saturated Brine swirl->add_brine If still emulsified swirl->resolved If successful filter Filter through Glass Wool/Celite add_brine->filter If still emulsified add_brine->resolved If successful centrifuge Centrifuge Mixture filter->centrifuge Last Resort filter->resolved If successful centrifuge->resolved If successful

Caption: Logical troubleshooting steps for breaking an emulsion.

References

Preventing the emulsion formation during tert-butyl chloride workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl Chloride Synthesis Workup

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving emulsion formation during the workup phase of tert-butyl chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of tert-butyl chloride?

A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] In the context of tert-butyl chloride synthesis, emulsions often form during the washing steps of the workup procedure. This is typically caused by the presence of unreacted starting materials, byproducts, or high concentrations of salts that act as surfactants, stabilizing the dispersed droplets of one liquid within the other. Vigorous shaking of the separatory funnel can also contribute to emulsion formation.[2]

Q2: What are the initial signs of emulsion formation?

A2: The primary sign of an emulsion is the appearance of a cloudy or milky layer between the organic and aqueous phases, making a clean separation impossible. This intermediate layer can vary in size and opacity. In severe cases, the entire mixture may appear homogenous and opaque.[3]

Q3: Can the choice of reagents during the synthesis affect emulsion formation in the workup?

A3: Yes, the purity of reagents and the reaction conditions can influence the likelihood of emulsion formation. For instance, using an excess of tert-butyl alcohol could lead to its presence in the workup, where it can act as a surfactant. Similarly, side reactions that produce amphiphilic byproducts can also stabilize emulsions.

Q4: Is it better to prevent an emulsion from forming or to break it once it has formed?

A4: It is generally easier to prevent an emulsion from forming in the first place.[2] Proactive measures, such as gentle mixing and the addition of brine, can save significant time and prevent product loss compared to the efforts required to break a stable emulsion.

Troubleshooting Guide: Emulsion Formation

This guide provides a systematic approach to preventing and breaking emulsions during the tert-butyl chloride workup.

Proactive Measures to Prevent Emulsions
TechniqueDescriptionKey Considerations
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel or swirl it. This minimizes the energy input that can lead to the formation of fine droplets and a stable emulsion.[2]This method may require a longer extraction time to ensure complete partitioning of solutes.
"Salting Out" Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by decreasing the solubility of the organic component in the aqueous layer.[1][2]Ensure the salt is fully dissolved to avoid introducing solid particulates.
Solvent Modification Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[1][4]The added solvent must be miscible with the primary organic solvent and should not interfere with downstream processing.
Temperature Control Gentle heating can sometimes break an emulsion by reducing the viscosity of the liquids and increasing the rate of coalescence of the dispersed droplets.[1] Conversely, cooling or even freezing the mixture can also be effective, as ice crystals can physically disrupt the emulsion.[1]Be cautious with heating, as tert-butyl chloride is volatile (boiling point: 51-52 °C).
Reactive Measures to Break Emulsions
TechniqueDescriptionKey Considerations
Patience Allow the separatory funnel to stand undisturbed for a period (e.g., 30 minutes). Sometimes, an emulsion will break on its own over time.[3][5]This is the simplest method but may not be effective for persistent emulsions.
Addition of Solid Salt Adding a solid salt, such as sodium chloride, directly to the emulsion can be very effective. The salt dissolves in the aqueous phase and increases its polarity, forcing the separation of the organic layer.[3]Add the salt in small portions to avoid clumping.
Filtration Filtering the entire mixture through a pad of Celite® or glass wool can physically break up the emulsion by removing particulate matter that may be stabilizing it.[2][3][5]This method can be slow, and some product may be lost on the filter aid.
Centrifugation If the volume is manageable, centrifuging the emulsion can force the separation of the layers due to the density difference.[1][6]This is a very effective mechanical method, especially for small droplets.[1]
pH Adjustment If the emulsion is stabilized by acidic or basic impurities, careful neutralization can sometimes break the emulsion.[1]This should be done cautiously to avoid unwanted reactions with the product.

Experimental Protocols

Standard Workup Protocol for tert-Butyl Chloride Synthesis

This protocol is adapted from established procedures for the synthesis of tert-butyl chloride from tert-butyl alcohol and hydrochloric acid.[7]

  • Reaction Quenching: After the reaction is complete, carefully transfer the reaction mixture to a separatory funnel. Allow the layers to separate. The upper layer is the organic phase containing tert-butyl chloride, and the lower layer is the aqueous phase.[7]

  • Aqueous Wash: Drain the lower aqueous layer. Wash the organic layer with water to remove the bulk of the remaining acid.[7]

  • Bicarbonate Wash: Add a 5% sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid.

    • Caution: This will generate carbon dioxide gas. Vent the separatory funnel frequently to release the pressure.[7][8]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove dissolved water from the organic layer and can aid in preventing emulsion formation.[7]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or calcium chloride.

  • Isolation: Decant or filter the dried organic layer to remove the drying agent. The crude tert-butyl chloride can then be purified by distillation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting emulsion formation during the tert-butyl chloride workup.

G start Emulsion Observed During Workup patience Allow to Stand (30 min) start->patience Initial Step gentle_swirl Gentle Swirling patience->gentle_swirl If no separation success Phases Separated patience->success Separation occurs add_brine Add Saturated NaCl (Brine) gentle_swirl->add_brine If no separation gentle_swirl->success Separation occurs add_solid_salt Add Solid NaCl add_brine->add_solid_salt If emulsion remains add_brine->success Separation occurs change_temp Gentle Warming or Cooling add_solid_salt->change_temp If emulsion remains add_solid_salt->success Separation occurs filter Filter through Celite®/Glass Wool change_temp->filter If emulsion persists change_temp->success Separation occurs centrifuge Centrifuge filter->centrifuge If filtration is slow or ineffective filter->success Separation occurs centrifuge->success failure Emulsion Persists centrifuge->failure If still no separation consult Consult Senior Chemist failure->consult

Caption: Troubleshooting workflow for emulsion resolution.

References

Optimizing reaction conditions for the synthesis of tert-pentyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-pentyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of tert-pentyl chloride from tert-amyl alcohol and hydrochloric acid.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Loss of product during workup. - Hydrolysis of the product back to the alcohol.[1]- Ensure sufficient reaction time and vigorous mixing of the reactants. - Carefully separate the layers during extraction to avoid discarding the organic layer. - Perform the washing steps, especially with aqueous base, quickly to minimize hydrolysis.[2]
Formation of Two Layers During Reaction This is an expected observation as the non-polar tert-pentyl chloride product is insoluble in the aqueous acidic medium.[3][4]No action is required. The upper layer is typically the desired product, and the lower aqueous layer is to be removed.[5]
Pressure Buildup in Separatory Funnel Formation of carbon dioxide gas during the wash with sodium bicarbonate solution.[4]Vent the separatory funnel frequently by inverting it and opening the stopcock, pointing the opening away from yourself and others in the fume hood.[5][6]
Product is Cloudy After Drying Insufficient drying agent or insufficient drying time.Add more anhydrous drying agent (e.g., sodium sulfate (B86663) or calcium chloride) until the liquid is clear. Swirl the flask intermittently to aid the drying process.[4]
Incorrect Boiling Point During Distillation - Presence of unreacted starting material (tert-amyl alcohol has a higher boiling point). - Presence of alkene byproduct (lower boiling point). - Inaccurate thermometer placement.- Ensure the reaction has gone to completion. - Collect the fraction that distills within the expected range for tert-pentyl chloride (approximately 78-84°C). - Position the thermometer bulb correctly in the distillation head.
Green Flash Observed During Beilstein Test of Starting Material Contamination of the starting tert-amyl alcohol with a halogenated compound.Use pure, uncontaminated starting material. A proper Beilstein test on the starting alcohol should not produce a green flame.[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of tert-pentyl chloride from tert-amyl alcohol and HCl?

A1: The reaction proceeds through an SN1 (unimolecular nucleophilic substitution) mechanism.[3][7] The hydroxyl group of the tertiary alcohol is protonated by the acid, forming a good leaving group (water). The departure of water results in a stable tertiary carbocation, which is then attacked by the chloride ion nucleophile to form the final product.[4]

Q2: Why is concentrated hydrochloric acid used in this synthesis?

A2: Concentrated hydrochloric acid serves as both a catalyst and the source of the chloride nucleophile.[1] The acidic conditions are necessary to protonate the hydroxyl group of the alcohol, converting it into a better leaving group.[1]

Q3: What is the purpose of washing the organic layer with sodium bicarbonate solution?

A3: The sodium bicarbonate wash is performed to neutralize any remaining unreacted hydrochloric acid in the organic layer.[2][4][6] This is an important step before the final distillation to prevent the acid from co-distilling and to avoid potential side reactions.

Q4: Can other acids be used for this synthesis?

A4: While other strong acids can protonate the alcohol, using an acid like sulfuric acid would favor the E1 elimination pathway, leading to the formation of 2-methyl-2-butene (B146552) as the major product instead of tert-pentyl chloride.[8]

Q5: How can I confirm the identity of the synthesized tert-pentyl chloride?

A5: Several methods can be used for confirmation:

  • Boiling Point Determination: The boiling point of the purified product should be within the literature range of 78-84°C.

  • Spectroscopy: Infrared (IR) spectroscopy can be used to confirm the absence of the broad O-H stretch from the starting alcohol and the presence of a C-Cl stretch in the product.

  • Silver Nitrate (B79036) Test: A positive test with silver nitrate in ethanol (B145695) (formation of a white precipitate of AgCl) indicates the presence of a tertiary alkyl halide.[3][6]

  • Beilstein Test: A positive Beilstein test (a green flame) indicates the presence of a halogen.[4]

Experimental Protocol: Synthesis of tert-Pentyl Chloride

This protocol is a synthesis of procedures described in the literature.[1][3][6]

Materials:

  • tert-Amyl alcohol (t-pentyl alcohol)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (optional)

  • Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

  • Heating mantle or water bath

Procedure:

  • Reaction: In a separatory funnel, combine 10.0 mL of tert-amyl alcohol and 25 mL of concentrated hydrochloric acid.

  • Gently swirl the mixture for approximately one minute without the stopper.

  • Stopper the funnel, invert it, and immediately vent to release any pressure.

  • Shake the funnel for 2-3 minutes with periodic venting.[5]

  • Allow the layers to separate. The upper layer is the crude tert-pentyl chloride.

  • Workup: Drain and discard the lower aqueous layer.

  • Wash the organic layer with 10 mL of water by shaking and venting, then drain the lower aqueous layer.[5]

  • Wash the organic layer with 10 mL of 5% sodium bicarbonate solution. Be sure to vent frequently as carbon dioxide gas will be produced.[4][5]

  • Wash the organic layer again with 10 mL of water and drain the aqueous layer.[5]

  • Drying: Transfer the crude product to a dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate or calcium chloride to remove residual water.[4] Swirl the flask until the liquid is clear.

  • Purification: Decant or filter the dried product into a round-bottom flask suitable for distillation.

  • Distillation: Add a boiling chip and distill the product, collecting the fraction that boils between 78°C and 84°C.

Quantitative Data Summary

Parameter Value Reference(s)
Reactant Ratio (t-amyl alcohol : conc. HCl) 1.0 mL : 2.5 mL[6]
3.0 mL : 7.5 mL[3]
10.0 mL : 25 mL[5]
Boiling Point of tert-Pentyl Chloride 78-84 °C
80-84 °C[1]

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Protonation of Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Nucleophilic Attack Alcohol tert-Amyl Alcohol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ H_ion H+ Carbocation tert-Pentyl Carbocation Protonated_Alcohol->Carbocation - H2O Product tert-Pentyl Chloride Carbocation->Product + Cl- Water H2O Cl_ion Cl-

Caption: SN1 reaction mechanism for tert-pentyl chloride synthesis.

Experimental_Workflow Reactants 1. Mix t-Amyl Alcohol & Conc. HCl Separation 2. Separate Layers Reactants->Separation Wash_H2O_1 3. Wash with Water Separation->Wash_H2O_1 Wash_NaHCO3 4. Wash with NaHCO3 Solution Wash_H2O_1->Wash_NaHCO3 Wash_H2O_2 5. Wash with Water Wash_NaHCO3->Wash_H2O_2 Drying 6. Dry with Anhydrous Salt Wash_H2O_2->Drying Distillation 7. Purify by Distillation Drying->Distillation Product Pure tert-Pentyl Chloride Distillation->Product

Caption: Experimental workflow for synthesis and purification.

References

How to effectively neutralize excess acid in 2-chloro-2-methylpropane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-2-methylpropane (tert-butyl chloride). The following information addresses common issues encountered during the neutralization of excess acid in the reaction workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of neutralizing excess acid in the synthesis of this compound?

A1: The synthesis of this compound from tert-butanol (B103910) and concentrated hydrochloric acid results in a crude product containing unreacted acid. This excess acid must be neutralized to prevent unwanted side reactions, such as the acid-catalyzed elimination of HCl from the product to form isobutylene, and to avoid degradation of the desired product during storage and subsequent steps.[1][2]

Q2: What are the most common neutralizing agents used in this synthesis?

A2: The most commonly used neutralizing agent is a dilute aqueous solution of sodium bicarbonate (NaHCO₃).[3][4] Other bases like sodium carbonate (Na₂CO₃) can also be used. Strong bases such as sodium hydroxide (B78521) (NaOH) are generally avoided.

Q3: Why is sodium bicarbonate preferred over a strong base like sodium hydroxide?

A3: Sodium bicarbonate is a weak base, which makes it ideal for neutralizing the strong acid (HCl) without introducing a highly basic environment.[4] Strong bases like sodium hydroxide can promote the hydrolysis of the this compound product back to tert-butanol, thus reducing the overall yield.[5][6][7][8] Additionally, the reaction of sodium bicarbonate with acid produces carbon dioxide gas, which provides a visual indication of the neutralization process.[4]

Troubleshooting Guide

Issue 1: Incomplete Neutralization of Acid

  • Symptom: The aqueous layer from the wash remains acidic upon testing with litmus (B1172312) or pH paper (blue litmus paper turns red).[3]

  • Problem: Insufficient washing with the neutralizing agent or inadequate mixing of the layers.

  • Solution:

    • Perform additional washes with the sodium bicarbonate solution.

    • After each wash, vigorously shake the separatory funnel to ensure thorough mixing of the organic and aqueous layers. Be sure to vent the funnel frequently to release the pressure from the generated CO₂ gas.[4]

    • Test the pH of the aqueous layer after each wash until it is neutral or slightly basic (blue litmus paper remains blue).[3]

Issue 2: Formation of an Emulsion

  • Symptom: A milky or cloudy layer forms between the organic and aqueous phases, making separation difficult.

  • Problem: Vigorous shaking, especially in the presence of acidic or basic solutions, can lead to the formation of a stable emulsion.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for a period to see if the layers separate on their own.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of a saturated aqueous sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • If the emulsion persists, filtration through a pad of Celite or glass wool may be necessary.

Issue 3: Excessive Pressure Buildup in the Separatory Funnel

  • Symptom: The stopper of the separatory funnel is pushed out, or there is a rapid release of gas upon venting.

  • Problem: The reaction between sodium bicarbonate and hydrochloric acid produces carbon dioxide gas, which can build up pressure inside the closed separatory funnel.[4]

  • Solution:

    • Crucially, vent the separatory funnel frequently. After each inversion and shaking, point the stem of the funnel upwards and away from yourself and others, and slowly open the stopcock to release the pressure.[4]

    • Initially, swirl the contents of the funnel gently before stoppering and inverting to control the rate of CO₂ evolution.

Issue 4: Loss of Product due to Hydrolysis

  • Symptom: Lower than expected yield of this compound.

  • Problem: Prolonged contact with water or exposure to a basic environment (especially from a strong base) can lead to the hydrolysis of the alkyl halide back to the alcohol.[5][6][7]

  • Solution:

    • Perform the washing steps as quickly and efficiently as possible.

    • Use a weak base like sodium bicarbonate for neutralization rather than a strong base like sodium hydroxide.

    • After the final water wash, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate, or calcium chloride) before distillation.[9]

Data Presentation

Table 1: Comparison of Common Neutralizing Agents

Neutralizing AgentChemical FormulaTypical ConcentrationBasicityKey AdvantagesKey Disadvantages
Sodium BicarbonateNaHCO₃5% w/v or Saturated (~9.6% w/v)[3][10][11]WeakMild, safe to handle, CO₂ evolution indicates reaction progress.[4][12]Can cause significant pressure buildup.[4]
Sodium CarbonateNa₂CO₃Dilute aqueous solutionModerateMore basic than NaHCO₃, can be used to neutralize stronger acids.[12]Can be too basic for sensitive substrates, also produces CO₂.
Sodium HydroxideNaOHDilute aqueous solutionStrongVery effective at neutralizing acids.Can cause hydrolysis of the product, reducing yield.[5][6][7][8]

Experimental Protocols

Protocol 1: Neutralization of Excess Acid using 5% Sodium Bicarbonate Solution

  • After the reaction between tert-butanol and concentrated HCl is complete, transfer the reaction mixture to a separatory funnel.

  • Allow the layers to separate and drain the lower aqueous layer.

  • To the organic layer remaining in the separatory funnel, add a volume of 5% aqueous sodium bicarbonate solution approximately equal to one-third of the volume of the organic layer.

  • Stopper the separatory funnel, and with the stopcock closed, gently invert the funnel. Immediately open the stopcock to vent the evolved CO₂ gas.

  • Close the stopcock and shake the funnel for 30-60 seconds, venting frequently to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Test the pH of the aqueous layer with litmus paper. If it is still acidic, repeat steps 3-7.

  • Once the aqueous wash is neutral or slightly basic, perform a final wash with an equal volume of deionized water to remove any residual sodium bicarbonate.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry flask. Proceed with the drying step.

Visualizations

Neutralization_Workflow A Crude this compound (Contains excess HCl) B Add Sodium Bicarbonate Solution A->B C Shake and Vent Separatory Funnel B->C D Separate Aqueous Layer C->D E Test pH of Aqueous Layer D->E F Aqueous Layer is Acidic E->F G Aqueous Layer is Neutral/Basic E->G F->B Repeat Wash H Wash with Deionized Water G->H I Dry Organic Layer H->I

Caption: Experimental workflow for neutralizing excess acid.

Troubleshooting_Logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions S1 Aqueous wash is acidic C1 Incomplete neutralization S1->C1 S2 Emulsion forms C2 Vigorous shaking S2->C2 S3 Excessive gas pressure C3 CO2 evolution S3->C3 S4 Low product yield C4 Product hydrolysis S4->C4 Sol1 Perform additional washes C1->Sol1 Sol2 Add brine / Gentle swirling C2->Sol2 Sol3 Vent funnel frequently C3->Sol3 Sol4 Use weak base / Dry thoroughly C4->Sol4

Caption: Troubleshooting logic for common neutralization issues.

References

Challenges in the distillation of low-boiling point 2-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the distillation of the low-boiling-point compound, 2-chloro-2-methylpropane (tert-butyl chloride).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental distillation of this compound.

Issue Possible Cause Recommended Solution
No distillate is collecting, or the distillation rate is very slow. - Inadequate heating of the distillation flask.- Thermometer bulb is positioned incorrectly.- Leaks in the distillation apparatus.- Ensure the heating mantle is set to an appropriate temperature, about 20-30°C above the boiling point of this compound.- The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[1][2]- Check all joints and connections for a secure fit to prevent vapor from escaping.
The temperature reading on the thermometer is fluctuating or is significantly higher/lower than the expected boiling point (51-52°C). - The compound is impure, containing either lower or higher boiling point contaminants.- Inconsistent heating.- If the temperature is low, a more volatile impurity like 2-methylpropene may be present.[3] If the temperature is high, less volatile impurities like unreacted tert-butanol (B103910) are likely present. Consider re-purifying the crude product before distillation.- Ensure the heating mantle provides consistent and even heating. A sand bath can provide more uniform heat distribution.
The distillate appears cloudy. - Presence of water in the crude product.- Ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or calcium chloride) before distillation.[4][5] A cloudy distillate indicates water co-distilling, possibly as an azeotrope.[6]
Bumping or uneven boiling in the distillation flask. - Lack of boiling chips or a stir bar.- Heating too rapidly.- Always add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.[7]- Heat the flask gradually to maintain a controlled and steady boil.
Product loss is significant. - The low boiling point of this compound leads to evaporative losses.- The receiving flask is not adequately cooled.- Cool the receiving flask in an ice bath to minimize evaporation of the volatile product.[7]- Ensure a steady flow of cold water through the condenser.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in distilling this compound?

The main challenge is its low boiling point of approximately 51-52°C, which can lead to significant product loss through evaporation.[8][9] Its high volatility requires careful temperature control and an efficient cooling system to ensure effective condensation and collection.

Q2: What are the common impurities found in crude this compound after synthesis?

Common impurities include unreacted starting material (tert-butyl alcohol), byproducts such as 2-methylpropene (isobutene), and residual hydrochloric acid and water from the workup process.[3][4]

Q3: How can I remove water from the crude product before distillation?

After separating the organic layer, it should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.[4][10] Subsequently, the organic layer must be dried using an anhydrous drying agent like sodium sulfate or calcium chloride until the liquid is clear.[4][5]

Q4: Does this compound form an azeotrope with water?

Yes, this compound can form a heterogeneous azeotrope with water, which has a boiling point lower than the boiling point of the pure compound.[6] This is why it is crucial to thoroughly dry the crude product before distillation to avoid obtaining a cloudy, water-contaminated distillate.

Q5: What is the appropriate heating method for this distillation?

A heating mantle with a stirrer or a water bath is recommended for controlled heating. A sand bath can also be used for more uniform heat distribution. Direct heating with a flame should be avoided due to the flammable nature of this compound.

Quantitative Data

The following table summarizes key physical properties of this compound and a common impurity.

PropertyThis compoundtert-Butanol
Molecular Formula C₄H₉ClC₄H₁₀O
Molar Mass 92.57 g/mol [11]74.12 g/mol
Boiling Point 51-52 °C[8][9]82.2 °C
Density 0.851 g/mL at 25°C[8]0.781 g/mL at 25°C
Vapor Pressure 34.9 kPa (256.7 mmHg) at 20°C[11]5.8 kPa (43.5 mmHg) at 20°C

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the purification of crude this compound synthesized from tert-butyl alcohol and hydrochloric acid.

1. Pre-distillation Workup: a. Transfer the crude this compound to a separatory funnel. b. Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any residual acid. Vent the funnel frequently to release carbon dioxide pressure.[7][10] c. Separate the aqueous layer and then wash the organic layer with water. d. Drain the organic layer into a clean, dry Erlenmeyer flask. e. Add anhydrous sodium sulfate or calcium chloride to the flask and swirl until the liquid is clear, indicating that the water has been removed.[4][5]

2. Distillation Apparatus Setup: a. Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. b. Ensure all glassware is dry and the joints are securely clamped. c. Place a few boiling chips or a magnetic stir bar in the distillation flask. d. Position the thermometer correctly, with the top of the bulb level with the bottom of the side arm leading to the condenser.[2] e. Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top. f. Place the receiving flask in an ice bath to minimize evaporative losses of the volatile product.[7]

3. Distillation Procedure: a. Decant the dried crude this compound into the distillation flask, leaving the drying agent behind. b. Begin heating the distillation flask gently. c. Observe the temperature on the thermometer. The temperature should rise and then stabilize at the boiling point of this compound (approximately 51-52°C). d. Collect the fraction that distills over at a constant temperature. e. Discontinue the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.[1]

Visualizations

Distillation Troubleshooting Workflow

Distillation_Troubleshooting start Distillation Issue Observed issue_temp Incorrect Temperature Reading? start->issue_temp issue_rate Low/No Distillate? start->issue_rate issue_purity Cloudy Distillate? start->issue_purity issue_temp->issue_rate No check_thermometer Check Thermometer Placement issue_temp->check_thermometer Yes issue_rate->issue_purity No check_heating Verify Heating Rate & Temperature issue_rate->check_heating Yes check_leaks Inspect for System Leaks issue_rate->check_leaks Yes check_condenser Check Condenser Water Flow & Temp issue_rate->check_condenser Yes check_drying Ensure Pre-distillation Drying was Thorough issue_purity->check_drying Yes solution_found Problem Resolved issue_purity->solution_found No, re-evaluate check_thermometer->solution_found check_heating->solution_found check_leaks->solution_found check_drying->solution_found check_condenser->solution_found

Caption: A flowchart for troubleshooting common distillation issues.

Phase Behavior of this compound

Phase_Behavior cluster_main Relationship between Temperature, Pressure, and Physical State Solid Solid (Below -25°C) Liquid Liquid (-25°C to 51°C at 1 atm) Solid->Liquid Melting / Freezing (-25°C) Gas Gas (Above 51°C at 1 atm) Liquid->Gas Boiling / Condensation (51-52°C at 1 atm) Liquid->Gas Evaporation (Occurs at surfaces at lower temps)

Caption: State changes of this compound with temperature.

References

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectrum of 2-Chloro-2-Methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-2-methylpropane, presenting a comparison with structurally similar molecules. The information is intended for researchers, scientists, and professionals in drug development to aid in spectral interpretation and structure elucidation.

Spectroscopic Data Comparison

The 1H NMR spectrum of this compound is notable for its simplicity, which arises from the high degree of symmetry in the molecule. Due to the equivalence of all nine protons, the spectrum displays a single signal.[1] This characteristic signature is a hallmark of the tert-butyl group.

To highlight the uniqueness of this spectrum, the following table compares the 1H NMR data of this compound with its bromo-analogue, its corresponding alcohol, and a structural isomer.

CompoundStructureChemical Shift (δ, ppm)IntegrationMultiplicity (Splitting)
This compound (CH₃)₃CCl~1.629HSinglet
2-Bromo-2-methylpropane (B165281) (CH₃)₃CBr~1.809HSinglet
tert-Butyl alcohol (CH₃)₃COH~1.28 (CH₃)9HSinglet
Variable (OH)1HSinglet (broad)
1-Chloro-2-methylpropane (B167039) (CH₃)₂CHCH₂Cl~1.03 (CH₃)6HDoublet
~2.05 (CH)1HMultiplet
~3.40 (CH₂)2HDoublet

Analysis of Comparative Data:

  • Effect of the Halogen: Comparing this compound (1.62 ppm) and 2-bromo-2-methylpropane (1.80 ppm), the more electronegative chlorine atom deshields the protons to a lesser extent than bromine.[1][2] This is contrary to what might be expected based solely on electronegativity and is a good example of the complex interplay of electronic effects in NMR.

  • Effect of the Functional Group: The replacement of the chlorine atom with a hydroxyl group in tert-butyl alcohol results in a significant upfield shift (to a lower ppm value) for the methyl protons (~1.28 ppm). This is because the hydroxyl group is less electron-withdrawing than the chlorine atom. Additionally, tert-butyl alcohol exhibits a separate, broad signal for the hydroxyl proton.[1]

  • Effect of Isomerism: The structural isomer, 1-chloro-2-methylpropane, presents a much more complex spectrum. The loss of symmetry results in three distinct proton environments, leading to multiple signals with characteristic splitting patterns (doublets and a multiplet) as predicted by the n+1 rule.[1][3] This starkly contrasts with the simple singlet of this compound.

Structure-Spectrum Relationship

The simplicity of the this compound spectrum is a direct consequence of its molecular symmetry. The three methyl groups are chemically and magnetically equivalent because they can freely rotate around the C-C single bonds and are all attached to the same quaternary carbon. This equivalence means that all nine protons experience the same electronic environment and thus resonate at the same frequency, resulting in a single, unsplit signal.[1][4]

The following diagram illustrates this relationship.

G cluster_0 Molecular Structure of this compound cluster_1 Resulting 1H NMR Signal C_quat C Cl Cl C_quat->Cl C_Me1 CH₃ C_quat->C_Me1 C_Me2 CH₃ C_quat->C_Me2 C_Me3 CH₃ C_quat->C_Me3 H1 9 equivalent protons C_Me1->H1 C_Me2->H1 C_Me3->H1 Spectrum Singlet Integration: 9H δ ≈ 1.62 ppm H1->Spectrum Leads to

Caption: Molecular symmetry leads to a single 1H NMR signal.

Experimental Protocol

The following is a standard protocol for the acquisition of a 1H NMR spectrum for a small, soluble organic molecule like this compound.

Objective: To obtain a high-resolution 1H NMR spectrum of this compound.

Materials:

  • This compound (sample)

  • Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard (often included in the solvent by the manufacturer)

  • NMR tube (5 mm diameter)

  • Pipettes and vial

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial. CDCl₃ is a common choice as it is a good solvent for many organic compounds and its residual proton signal does not typically interfere with the region of interest for alkyl protons.[1][2]

    • Ensure the sample is fully dissolved.

    • Transfer the solution into a clean, dry 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust its position for optimal field homogeneity.

    • Place the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (CDCl₃). This step is crucial for stabilizing the magnetic field.

    • Shim the magnetic field to maximize its homogeneity. This process involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.

    • Set the acquisition parameters. For a simple molecule like this compound, standard parameters are usually sufficient:

      • Pulse angle: 30-90 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 scans are typically adequate for a concentrated sample.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[2]

    • Integrate the area under the peak(s) to determine the relative ratio of protons.

    • Analyze the chemical shifts and splitting patterns to confirm the structure.

The workflow for this experimental process is depicted below.

G A Sample Preparation (Dissolve in CDCl₃) B Insert into Spectrometer A->B C Lock & Shim B->C D Set Acquisition Parameters C->D E Acquire FID D->E F Fourier Transform E->F G Phase & Reference F->G H Integrate & Analyze G->H

References

Monitoring the Synthesis of tert-Butyl Chloride: A Comparative Guide to Real-Time Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to monitor chemical reactions in real-time is crucial for process understanding, optimization, and control. The synthesis of tert-butyl chloride from tert-butanol (B103910) and concentrated hydrochloric acid, a classic SN1 reaction, serves as an excellent case study for comparing the efficacy of various in-situ spectroscopic monitoring techniques. This guide provides an objective comparison of infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy for this purpose, supported by representative data and detailed experimental protocols.

Executive Summary

Infrared spectroscopy stands out as a robust and widely applicable tool for monitoring the synthesis of tert-butyl chloride. Its ability to track the disappearance of the prominent O-H stretch of the reactant, tert-butanol, and the concurrent appearance of the C-Cl stretch of the product, tert-butyl chloride, provides a clear and direct measure of reaction progression. While real-time, in-situ NMR and Raman spectroscopy also offer powerful analytical capabilities, the relative simplicity, cost-effectiveness, and straightforward data interpretation of IR spectroscopy make it a highly attractive option for this specific application. This guide will delve into the practical application of these techniques, offering a comparative analysis to aid in the selection of the most suitable real-time monitoring strategy.

Reaction Kinetics and Monitoring Principles

The synthesis of tert-butyl chloride from tert-butanol and concentrated hydrochloric acid proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. The reaction is initiated by the protonation of the hydroxyl group of tert-butanol, followed by the rate-determining loss of water to form a stable tertiary carbocation. This carbocation is then rapidly attacked by a chloride ion to yield the final product, tert-butyl chloride.

Real-time monitoring of this reaction involves tracking the concentration changes of the reactant (tert-butanol) and the product (tert-butyl chloride) over time. Each of the compared spectroscopic techniques achieves this by probing specific molecular vibrations or nuclear magnetic environments that are unique to the involved chemical species.

Comparative Analysis of Real-Time Monitoring Techniques

Technique Principle Key Analytes & Spectral Features Advantages Limitations
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.tert-Butanol: Broad O-H stretch (~3400 cm⁻¹), C-O stretch (~1200 cm⁻¹). tert-Butyl Chloride: C-Cl stretch (~600-800 cm⁻¹).- Direct and unambiguous detection of reactant and product. - High sensitivity to changes in functional groups. - Relatively low cost and robust instrumentation. - Well-suited for in-situ monitoring with ATR probes.- Water absorption can interfere, requiring careful background subtraction or specific probe selection. - Quantitative analysis may require calibration.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.tert-Butanol: Distinct chemical shifts for the hydroxyl proton and the methyl protons. tert-Butyl Chloride: Shift of the methyl proton signal upon conversion.- Provides detailed structural information. - Inherently quantitative without the need for calibration. - Can identify and quantify intermediates and byproducts.- Higher cost of instrumentation. - Lower sensitivity compared to IR. - In-situ measurements can be more complex to set up.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.tert-Butanol: C-O stretching and C-H vibrations. tert-Butyl Chloride: C-Cl stretching vibration.- Less interference from water. - Can be used with fiber optic probes for in-situ measurements. - Provides complementary information to IR spectroscopy.- Raman scattering is a weak phenomenon, potentially leading to lower sensitivity. - Fluorescence from impurities can interfere with the signal. - Instrumentation can be more expensive than IR.

Experimental Protocols

In-Situ Infrared Spectroscopy Monitoring

Objective: To monitor the conversion of tert-butanol to tert-butyl chloride in real-time using an Attenuated Total Reflectance (ATR) FT-IR probe.

Materials:

  • ReactIR or similar in-situ FT-IR spectrometer with a diamond or silicon ATR probe.

  • Jacketed glass reactor with overhead stirrer.

  • Thermostat for temperature control.

  • tert-Butanol

  • Concentrated Hydrochloric Acid (37%)

Procedure:

  • Set up the jacketed glass reactor and equip it with the overhead stirrer and the in-situ ATR-FTIR probe. Ensure the probe tip is fully immersed in the reaction zone.

  • Circulate a coolant through the reactor jacket to maintain the desired reaction temperature (e.g., 25 °C).

  • Charge the reactor with a known volume of tert-butanol.

  • Begin stirring and start collecting background IR spectra.

  • Carefully add the concentrated hydrochloric acid to the reactor to initiate the reaction.

  • Continuously collect IR spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction.

  • Process the spectral data by subtracting the background spectrum and monitoring the absorbance of the characteristic peaks for tert-butanol (O-H stretch) and tert-butyl chloride (C-Cl stretch) over time.

Data Presentation

Time (minutes) Normalized Absorbance (tert-Butanol O-H) Normalized Absorbance (tert-Butyl Chloride C-Cl) Conversion (%)
01.000.000
50.750.2525
100.500.5050
150.250.7575
200.050.9595
25<0.01>0.99>99
This table represents hypothetical data to illustrate the expected outcome of in-situ IR monitoring.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_reaction_monitoring Reaction & Monitoring cluster_data_analysis Data Analysis reactor_setup Set up Jacketed Reactor with Stirrer and ATR-FTIR Probe temp_control Set Reaction Temperature reactor_setup->temp_control add_reactant Charge Reactor with tert-Butanol temp_control->add_reactant start_reaction Add Concentrated HCl add_reactant->start_reaction collect_data Continuously Collect IR Spectra start_reaction->collect_data process_spectra Process Spectra (Background Subtraction) collect_data->process_spectra peak_analysis Monitor Characteristic Peak Absorbance process_spectra->peak_analysis kinetic_analysis Generate Concentration Profiles and Determine Kinetics peak_analysis->kinetic_analysis

Caption: Experimental workflow for in-situ IR monitoring of tert-butyl chloride synthesis.

Conclusion

For real-time monitoring of the synthesis of tert-butyl chloride, in-situ infrared spectroscopy offers a compelling combination of direct measurement, robustness, and cost-effectiveness. The clear spectral handles of the reactant and product allow for straightforward tracking of the reaction progress. While NMR and Raman spectroscopy provide valuable, and in some cases more detailed, information, the practical advantages of IR make it an ideal first choice for this application in many research and development settings. The selection of the optimal technique will ultimately depend on the specific goals of the study, available resources, and the level of detail required for process understanding.

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-2-methylpropane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle distinctions in the mass spectral fragmentation of isomeric compounds is paramount for unambiguous identification. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-chloro-2-methylpropane (tert-butyl chloride) and its structural isomers: 1-chlorobutane (B31608), 2-chlorobutane, and 1-chloro-2-methylpropane. Experimental data is presented to highlight the key differentiating features in their mass spectra, aiding in their precise identification.

Comparative Analysis of Fragmentation Patterns

The mass spectra of the four butyl chloride isomers, while all exhibiting a molecular ion peak corresponding to C₄H₉Cl, show distinct differences in their fragmentation patterns, particularly in the relative abundance of key fragment ions. These differences arise from the varying stability of the carbocations formed upon fragmentation.

A summary of the key mass spectral data is presented in the table below:

CompoundMolecular Ion (m/z)M+2 Peak (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and their Interpretation
This compound 92945757 : [C(CH₃)₃]⁺ - Formation of the highly stable tertiary butyl carbocation by loss of a chlorine radical. This is the most abundant ion. 77/79 : [C₄H₈Cl]⁺ - Loss of a methyl radical. The isotopic pattern confirms the presence of chlorine.
1-Chlorobutane 92945656 : [C₄H₈]⁺ - Loss of HCl via rearrangement, forming a butene radical cation. 43 : [C₃H₇]⁺ - Propyl cation. 29 : [C₂H₅]⁺ - Ethyl cation.
2-Chlorobutane 92945757 : [C₄H₉]⁺ - Formation of the secondary butyl carbocation by loss of a chlorine radical. 63/65 : [C₃H₆Cl]⁺ - Loss of an ethyl radical. 43 : [C₃H₇]⁺ - Propyl cation.
1-Chloro-2-methylpropane 92944343 : [C₃H₇]⁺ - Isopropyl cation, formed by cleavage of the C-C bond beta to the chlorine. 57 : [C₄H₉]⁺ - Isobutyl cation. 56 : [C₄H₈]⁺ - Loss of HCl.

Experimental Protocols

The mass spectral data presented in this guide are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation: Samples are typically diluted in a volatile solvent, such as dichloromethane (B109758) or methanol, to an appropriate concentration (e.g., 1-10 ppm).

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C, and a final hold for 2 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-300.

  • Scan Speed: Normal.

Fragmentation Pathway of this compound

The fragmentation of this compound in an EI mass spectrometer is a well-defined process initiated by the ionization of the molecule. The resulting molecular ion is unstable and readily undergoes fragmentation to produce more stable ions. The dominant fragmentation pathway involves the cleavage of the carbon-chlorine bond.

fragmentation_pathway M [C(CH₃)₃Cl]⁺m/z = 92/94 F1 [C(CH₃)₃]⁺m/z = 57 (Base Peak) M->F1 - Cl• F2 [C₃H₆Cl]⁺m/z = 77/79 M->F2 - CH₃• Cl_rad •Cl CH3_rad •CH₃

Fragmentation pathway of this compound.

The primary fragmentation of the this compound molecular ion involves the heterolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical and the formation of the highly stable tertiary butyl carbocation at m/z 57.[1] This ion is the most abundant fragment and is therefore assigned as the base peak in the mass spectrum. A less favorable fragmentation pathway involves the loss of a methyl radical to form the chloromethylpropane cation at m/z 77 and 79, with the characteristic 3:1 isotopic ratio of chlorine. The stability of the tertiary carbocation is the driving force for the dominant fragmentation pathway.[1]

References

A Comparative Analysis of the Reactivity of 2-Chloro-2-methylpropane and Other Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuances of alkyl halide reactivity is paramount for predicting reaction outcomes and optimizing synthetic routes. This guide provides an objective comparison of the reactivity of 2-chloro-2-methylpropane (tert-butyl chloride) with other alkyl halides, supported by experimental data. The primary focus is on nucleophilic substitution reactions, where the structure of the alkyl halide and the nature of the leaving group are critical determinants of the reaction pathway and rate.

Comparative Reactivity Data

The reactivity of alkyl halides in nucleophilic substitution reactions is profoundly influenced by the substitution of the carbon atom bonded to the halogen (primary, secondary, or tertiary) and the identity of the halogen itself, which acts as a leaving group. Tertiary alkyl halides, such as this compound, predominantly undergo substitution via the S(_N)1 mechanism, which proceeds through a carbocation intermediate.

The rate of an S(_N)1 reaction is primarily determined by the stability of this carbocation. Tertiary carbocations are the most stable due to hyperconjugation and inductive effects from the three alkyl groups, making tertiary alkyl halides the most reactive class of alkyl halides in S(_N)1 reactions.

The following table summarizes the relative rates of solvolysis (a type of S(_N)1 reaction where the solvent is the nucleophile) for various alkyl bromides in 80% aqueous ethanol (B145695) at 25°C. This data clearly illustrates the dramatic increase in reaction rate with increasing substitution at the alpha-carbon.

Alkyl BromideStructureClassificationRelative Rate of Solvolysis
Methyl bromideCH(_3)BrMethyl1
Ethyl bromideCH(_3)CH(_2)BrPrimary (1°)1
Isopropyl bromide(CH(3))({2})CHBrSecondary (2°)1.2 x 10
1^11
tert-Butyl bromide(CH(3))({3})CBrTertiary (3°)1.2 x 10
6^66

Data adapted from Streitwieser, A. Jr. (1962). Solvolytic Displacement Reactions.

Furthermore, the nature of the leaving group significantly impacts the reaction rate. For a given tertiary alkyl substrate, the rate of solvolysis increases as the leaving group's ability to stabilize a negative charge improves. This trend is directly related to the acidity of the corresponding hydrohalic acid, with the conjugate base of a stronger acid being a better leaving group. Experimental data for the solvolysis of tert-butyl halides in a methanol-water mixture demonstrates this effect.[1]

tert-Butyl HalideStructureLeaving GroupRelative Rate of Solvolysis
This compound(CH(3))({3})CClCl
^-
1
2-Bromo-2-methylpropane(CH(3))({3})CBrBr
^-
30
2-Iodo-2-methylpropane(CH(3))({3})CII
^-
91

Relative rates calculated from data presented in Moelwyn-Hughes, E. A. (1962). The kinetics of the solvolysis of t-butyl chloride, bromide, and iodide in methanol-water solutions. Journal of the Chemical Society, 4301-4307.[1]

Experimental Protocols

Determination of Solvolysis Rates by Titration

A common method to determine the rate of solvolysis of an alkyl halide, such as this compound, is to monitor the production of the acidic byproduct (e.g., HCl) over time.

Objective: To measure the rate of solvolysis of this compound in an aqueous ethanol solvent system.

Materials:

  • This compound

  • Ethanol

  • Distilled water

  • Standardized sodium hydroxide (B78521) (NaOH) solution

  • Bromothymol blue indicator

  • Erlenmeyer flasks

  • Pipettes and burette

  • Stopwatch

  • Constant temperature water bath

Procedure:

  • Prepare a stock solution of this compound in ethanol.

  • Prepare the desired aqueous ethanol solvent mixture (e.g., 80% ethanol, 20% water).

  • In an Erlenmeyer flask, place a known volume of the aqueous ethanol solvent.

  • Add a few drops of bromothymol blue indicator to the solvent. The solution should be neutral (green).

  • Add a small, precise volume of the standardized NaOH solution to the flask. The solution will turn blue, indicating a basic environment.

  • Initiate the reaction by adding a known volume of the this compound stock solution to the flask and simultaneously start the stopwatch.

  • Swirl the flask to ensure thorough mixing.

  • The solvolysis reaction will produce HCl, which will neutralize the NaOH in the solution.

  • Record the time it takes for the solution to change from blue back to green (or yellow, indicating excess acid). This time corresponds to the consumption of the initial amount of NaOH.

  • Immediately add another precise volume of the NaOH solution and record the time for the subsequent color change.

  • Repeat this process for several intervals to obtain a series of time points and corresponding extents of reaction.

  • The rate constant can then be determined by plotting the natural logarithm of the concentration of the unreacted alkyl halide versus time. For an S(_N)1 reaction, this plot should yield a straight line, the slope of which is the negative of the first-order rate constant (-k).

Reaction Mechanisms and Influencing Factors

The reactivity of alkyl halides is dictated by their propensity to undergo either S(_N)1 or S(_N)2 reactions. This compound, being a tertiary alkyl halide, strongly favors the S(_N)1 pathway.

SN1_SN2_Pathways cluster_SN1 SN1 Pathway (e.g., this compound) cluster_SN2 SN2 Pathway (e.g., Primary Alkyl Halide) SN1_Start Tertiary Alkyl Halide (R3C-X) SN1_Carbocation Tertiary Carbocation (R3C+) + X- SN1_Start->SN1_Carbocation Slow, Rate-Determining Step (Ionization) SN1_Product Substitution Product (R3C-Nu) SN1_Carbocation->SN1_Product Fast (Nucleophilic Attack) SN2_Start Primary Alkyl Halide (RCH2-X) + Nu- SN2_TS Transition State [Nu---C---X]δ- SN2_Start->SN2_TS Concerted Step SN2_Product Substitution Product (Nu-CH2R) + X- SN2_TS->SN2_Product

Caption: S(_N)1 and S(_N)2 reaction pathways for alkyl halides.

Several key factors influence the rate and mechanism of nucleophilic substitution reactions. The interplay of these factors determines the overall reactivity of a given alkyl halide.

Reactivity_Factors Reactivity Alkyl Halide Reactivity Substrate Substrate Structure (Steric Hindrance, Carbocation Stability) Reactivity->Substrate Leaving_Group Leaving Group Ability (Basicity, Polarizability) Reactivity->Leaving_Group Nucleophile Nucleophile Strength (Charge, Basicity) Reactivity->Nucleophile Solvent Solvent Polarity (Protic vs. Aprotic) Reactivity->Solvent

Caption: Key factors influencing alkyl halide reactivity.

References

A Comparative Guide to the SN1 Reaction Rates of Tert-Butyl Chloride and Sec-Butyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic substitution reactions, the unimolecular (SN1) pathway is a fundamental concept with significant implications in synthetic chemistry and drug design. A key determinant of the SN1 reaction rate is the stability of the carbocation intermediate formed during the rate-determining step. This guide provides an objective comparison of the SN1 reaction rates of tert-butyl chloride and sec-butyl chloride, supported by experimental data and detailed protocols.

Executive Summary

Tert-butyl chloride, a tertiary alkyl halide, undergoes SN1 solvolysis at a significantly faster rate than sec-butyl chloride, a secondary alkyl halide. This marked difference in reactivity is primarily attributed to the greater stability of the tertiary carbocation intermediate formed from tert-butyl chloride compared to the secondary carbocation from sec-butyl chloride. Experimental data from solvolysis reactions in aqueous ethanol (B145695) consistently demonstrates this principle, with the relative rate of reaction for tert-butyl chloride being several orders of magnitude higher than that for sec-butyl chloride.

Data Presentation: Quantitative Comparison of Reaction Rates

The following table summarizes the relative rates of solvolysis for tert-butyl chloride and sec-butyl chloride in 80% aqueous ethanol at 25°C. The data clearly illustrates the profound impact of substrate structure on the SN1 reaction rate.

CompoundStructureRelative Rate of Solvolysis (80% Ethanol, 25°C)
tert-Butyl chloride(CH₃)₃CCl1,200
sec-Butyl chlorideCH₃CHClCH₂CH₃1

Note: The relative rates are based on the solvolysis of sec-butyl chloride as the reference (relative rate = 1).

Theoretical Background: The Role of Carbocation Stability

The SN1 reaction proceeds through a two-step mechanism. The first and rate-determining step involves the ionization of the alkyl halide to form a carbocation and a halide ion. The stability of this carbocation intermediate is the single most important factor governing the rate of the SN1 reaction.

  • Tert-butyl chloride ionizes to form a tertiary carbocation. This carbocation is stabilized by the inductive effect and hyperconjugation of the three methyl groups, which donate electron density to the positively charged carbon atom.

  • Sec-butyl chloride forms a secondary carbocation upon ionization. This carbocation is stabilized by two alkyl groups, resulting in less charge dispersal and therefore lower stability compared to a tertiary carbocation.

The greater stability of the tertiary carbocation leads to a lower activation energy for the rate-determining step, and consequently, a much faster reaction rate for tert-butyl chloride.

Experimental Protocols: Determination of SN1 Reaction Rates

A common and effective method for comparing the rates of SN1 reactions of alkyl halides is to monitor the formation of the halide ion product in a solvolysis reaction. One such protocol involves the reaction of the alkyl chloride with a silver nitrate (B79036) solution in ethanol. The precipitation of the insoluble silver chloride provides a visual indication of the reaction progress.

Objective: To qualitatively and quantitatively compare the rates of SN1 solvolysis of tert-butyl chloride and sec-butyl chloride.

Materials:

  • Tert-butyl chloride

  • Sec-butyl chloride

  • 0.1 M Silver nitrate in absolute ethanol

  • Test tubes

  • Pipettes

  • Stopwatch

  • Water bath (optional, for temperature control)

Procedure:

  • Preparation: Label two clean, dry test tubes, one for each alkyl chloride.

  • Reagent Addition: To each test tube, add 2 mL of the 0.1 M silver nitrate in ethanol solution.

  • Initiation of Reaction: Add 5 drops of tert-butyl chloride to the first test tube and simultaneously start the stopwatch. Shake the test tube to ensure mixing.

  • Observation: Observe the time it takes for a precipitate of silver chloride to form. Record this time.

  • Repeat for Sec-Butyl Chloride: Repeat steps 3 and 4 with sec-butyl chloride in the second test tube.

  • Comparison: Compare the times required for precipitate formation for both reactions. A shorter time indicates a faster reaction rate.

Expected Results: A precipitate of silver chloride will form almost instantaneously upon the addition of tert-butyl chloride to the silver nitrate solution. In contrast, the formation of a precipitate with sec-butyl chloride will be significantly slower, potentially requiring an extended period or gentle warming to observe.

Mandatory Visualizations

SN1 Reaction Pathway

The following diagram illustrates the stepwise mechanism of an SN1 reaction, highlighting the formation of the carbocation intermediate.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack Alkyl_Halide R-X Carbocation R⁺ + X⁻ Alkyl_Halide->Carbocation Slow Product R-Nu Carbocation->Product Nucleophile Nu⁻ Nucleophile->Product Fast

Caption: The SN1 reaction mechanism proceeds in two steps.

Experimental Workflow

This diagram outlines the logical flow of the comparative experiment.

Experimental_Workflow Start Start Prepare_Reagents Prepare AgNO₃ in Ethanol Start->Prepare_Reagents Setup_Test_Tubes Label two test tubes Prepare_Reagents->Setup_Test_Tubes Add_AgNO3 Add AgNO₃ solution to each test tube Setup_Test_Tubes->Add_AgNO3 Add_tBuCl Add tert-Butyl Chloride and start timer Add_AgNO3->Add_tBuCl Add_secBuCl Add sec-Butyl Chloride and start timer Add_AgNO3->Add_secBuCl Observe_tBuCl Record time for precipitate formation Add_tBuCl->Observe_tBuCl Compare_Rates Compare reaction times Observe_tBuCl->Compare_Rates Observe_secBuCl Record time for precipitate formation Add_secBuCl->Observe_secBuCl Observe_secBuCl->Compare_Rates Conclusion Conclusion Compare_Rates->Conclusion

Caption: Workflow for comparing SN1 reaction rates.

Conclusion

Why is 2-chloro-2-methylpropane more reactive in SN1 reactions than 1-chlorobutane?.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to SN1 Reactivity: 2-chloro-2-methylpropane vs. 1-chlorobutane (B31608)

This guide provides a detailed comparative analysis of the reactivity of this compound (a tertiary alkyl halide) and 1-chlorobutane (a primary alkyl halide) in unimolecular nucleophilic substitution (SN1) reactions. For researchers and professionals in drug development and synthetic organic chemistry, understanding the factors that govern these reaction rates is fundamental to predicting reaction outcomes and designing efficient synthetic pathways. The significantly higher reactivity of this compound is a classic illustration of the principles governing SN1 mechanisms, primarily centered on the stability of the carbocation intermediate.

The SN1 Reaction Mechanism: A Two-Step Pathway

The SN1 reaction proceeds through a two-step mechanism. The rate of this reaction is dependent solely on the concentration of the substrate (the alkyl halide) and is independent of the nucleophile's concentration, leading to a first-order rate law: Rate = k[Alkyl Halide].[1][2][3]

  • Step 1 (Rate-Determining): The process begins with the slow, spontaneous dissociation of the leaving group (in this case, the chloride ion) from the alkyl halide. This unimolecular step is the slowest in the sequence and thus dictates the overall reaction rate.[2][4] It results in the formation of a planar carbocation intermediate.[4][5]

  • Step 2 (Fast): The newly formed, electron-deficient carbocation is then rapidly attacked by a nucleophile. Due to the planar geometry of the carbocation, the nucleophile can approach from either face, which often leads to a mixture of stereoisomers if the starting material is chiral.[1][5]

SN1_Mechanism sub R₃C-X (Alkyl Halide) ts1 Transition State 1 [R₃C---X]ᵟ⁺ sub->ts1 Step 1: Slow, Rate-Determining carbocation R₃C⁺ (Planar Carbocation) + X⁻ ts1->carbocation product R₃C-Nu (Substitution Product) carbocation->product Step 2: Fast, Nucleophilic Attack (+ Nu⁻)

Figure 1: General mechanism of an SN1 reaction, highlighting the rate-determining formation of a planar carbocation intermediate.

Comparative Analysis of Reactivity

The vast difference in SN1 reactivity between this compound and 1-chlorobutane is almost entirely attributable to the stability of the respective carbocation intermediates formed during the rate-determining step.

The Decisive Factor: Carbocation Stability

The rate of an SN1 reaction is directly proportional to the stability of the carbocation intermediate.[6][7] This is because, according to the Hammond-Leffler postulate, the transition state leading to a more stable intermediate will be lower in energy, thus requiring a lower activation energy and proceeding at a faster rate.[5]

  • This compound ionizes to form a tertiary (3°) carbocation (tert-butyl cation).

  • 1-chlorobutane would need to ionize to form a primary (1°) carbocation (n-butyl cation).

Tertiary carbocations are significantly more stable than primary carbocations.[1][4][8][9] This stability arises from two main electronic effects:

  • Inductive Effect: The three alkyl (methyl) groups attached to the positively charged carbon in the tert-butyl cation are electron-donating. They push electron density toward the carbocation, effectively dispersing the positive charge and stabilizing the ion.[10]

  • Hyperconjugation: This is a stabilizing interaction where electrons from adjacent C-H sigma bonds overlap with the empty p-orbital of the carbocation. The tert-butyl cation has nine such C-H bonds, allowing for extensive delocalization of the positive charge. The primary n-butyl cation has far fewer adjacent C-H bonds available for hyperconjugation.[10][11]

Because the tertiary carbocation is much more stable, it forms much more rapidly than the highly unstable and energetically unfavorable primary carbocation.[9][12]

Reactivity_Comparison Comparative SN1 Reactivity Pathway sub_tert This compound (Tertiary Halide) carb_tert Tertiary Carbocation (Highly Stable) sub_tert->carb_tert VERY FAST Low Activation Energy sub_prim 1-chlorobutane (Primary Halide) carb_prim Primary Carbocation (Highly Unstable) sub_prim->carb_prim EXTREMELY SLOW High Activation Energy product_tert Product carb_tert->product_tert Fast product_prim Product (Negligible) carb_prim->product_prim Fast

Figure 2: Logical relationship between substrate structure, carbocation stability, and SN1 reaction rate.

The Role of Steric Hindrance

In SN2 reactions, steric hindrance is a critical factor that slows down the reaction, as the nucleophile must perform a backside attack on a crowded carbon center. In SN1 reactions, however, steric hindrance in the substrate is less of an impediment and can even accelerate the reaction.[13][14] The formation of the planar sp²-hybridized carbocation from the tetrahedral sp³-hybridized alkyl halide relieves steric strain caused by bulky alkyl groups.[5][15] This relief of strain contributes to a lower activation energy for the ionization of tertiary halides like this compound.[5]

Supporting Experimental Data

Quantitative and qualitative experimental data consistently demonstrate the superior reactivity of tertiary substrates in SN1 reactions. The solvolysis (a reaction where the solvent acts as the nucleophile) of various alkyl bromides provides a clear quantitative comparison.

SubstrateStructureClassificationRelative Rate of Solvolysis (SN1)
Methyl bromideCH₃BrMethyl1
Ethyl bromideCH₃CH₂BrPrimary (1°)~2
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)~45
tert-Butyl bromide(CH₃)₃CBrTertiary (3°) ~100,000,000
Table 1: Relative rates for the hydrolysis of various alkyl bromides, illustrating the dramatic increase in SN1 reaction rate with increasing substitution at the alpha-carbon. Data adapted from established chemical literature.[1]

Qualitative experiments also confirm this trend. When treated with a silver nitrate (B79036) solution in ethanol (B145695) (an SN1-favoring condition), this compound rapidly forms a silver chloride precipitate, indicating fast carbocation formation. In contrast, 1-chlorobutane shows no reaction under the same conditions without significant heating.[16]

Experimental Protocol: Kinetic Study of an SN1 Reaction

To quantitatively measure the difference in reactivity, a kinetic study can be performed. The following protocol is a standard method for determining the rate of an SN1 solvolysis reaction, adapted for the hydrolysis of a tertiary alkyl halide like this compound (tert-butyl chloride).

Objective: To determine the first-order rate constant for the hydrolysis of tert-butyl chloride.

Materials:

  • 0.05 M tert-butyl chloride in acetone

  • Acetone/water solvent (1:9 v/v)

  • 5.00 x 10⁻³ M NaOH solution

  • Bromothymol blue indicator

  • Volumetric pipettes, burette, Erlenmeyer flasks, stopwatch

Procedure:

  • Preparation: Prepare a 250 mL solution of 1:9 acetone/water.

  • Reaction Setup: Place 25 mL of the acetone/water solution into a 100 mL Erlenmeyer flask. Add two drops of bromothymol blue indicator.

  • Titration & Initiation: Add exactly 1.00 mL of the standard NaOH solution from a burette. The solution will turn blue (basic).

  • Reaction Start: Using a volumetric pipette, rapidly add 1.00 mL of the 0.05 M tert-butyl chloride solution to the flask, swirl to mix, and immediately start a stopwatch.

  • Data Collection: The hydrolysis of tert-butyl chloride produces HCl, which neutralizes the NaOH. Record the exact time when the solution turns from blue to yellow (acidic).

  • Subsequent Measurements: As soon as the color change occurs, add another 1.00 mL of the NaOH solution. The solution will turn blue again. Continue timing and record the time of the next color change to yellow. Do not stop the stopwatch between additions.

  • Repeat: Continue this process for at least six measurements. The time intervals will lengthen as the concentration of tert-butyl chloride decreases.

  • Analysis: The rate constant (k) can be calculated by plotting ln([R-Cl]t / [R-Cl]₀) versus time, where the slope of the line is -k.

Experimental_Workflow start Start prep_solvent Prepare Acetone/Water (1:9) Solvent start->prep_solvent setup_flask Add 25mL Solvent, Indicator, and 1.00mL NaOH to Flask prep_solvent->setup_flask initiate Add 1.00mL t-BuCl Solution & START STOPWATCH setup_flask->initiate observe Wait for Color Change (Blue -> Yellow) initiate->observe record Record Time observe->record Color Change Occurs check_count Measurements < 6? record->check_count add_naoh Add another 1.00mL NaOH add_naoh->observe check_count->add_naoh Yes end End Experiment & Analyze Data check_count->end No

Figure 3: Workflow for the kinetic analysis of an SN1 solvolysis reaction.

Conclusion

The heightened reactivity of this compound over 1-chlorobutane in SN1 reactions is a direct consequence of fundamental principles of physical organic chemistry. The ability of the tertiary substrate to form a highly stabilized tertiary carbocation intermediate via inductive effects and hyperconjugation dramatically lowers the activation energy of the rate-determining step. In contrast, the formation of a high-energy primary carbocation from 1-chlorobutane is so energetically unfavorable that the SN1 pathway is effectively inhibited. This comparison underscores the critical role that substrate structure and intermediate stability play in dictating the preferred mechanistic pathway and overall rate of nucleophilic substitution reactions.

References

Silver nitrate test for the confirmation of tertiary alkyl halides like tert-butyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and confirmation of alkyl halide structures are crucial. This guide provides an in-depth comparison of the silver nitrate (B79036) test for confirming the presence of tertiary alkyl halides, such as tert-butyl chloride, and contrasts its performance with an alternative method, the sodium iodide in acetone (B3395972) test. Detailed experimental protocols and supporting data are provided to aid in the selection of the most appropriate confirmatory test.

Introduction

The classification of alkyl halides as primary, secondary, or tertiary is fundamental to predicting their reactivity and understanding reaction mechanisms. The silver nitrate test in ethanol (B145695) is a widely used qualitative method that leverages the principles of nucleophilic substitution reactions to differentiate between these classes of alkyl halides. This test is particularly effective for identifying tertiary alkyl halides due to their propensity to undergo solvolysis via an S(_N)1 mechanism, leading to the rapid formation of a silver halide precipitate.

In contrast, the sodium iodide in acetone test operates via an S(_N)2 mechanism and therefore exhibits a reactivity trend that is the inverse of the silver nitrate test. Together, these two tests provide a powerful and complementary approach for the structural elucidation of unknown alkyl halides.

Comparison of Confirmatory Tests

The choice between the silver nitrate test and the sodium iodide test depends on the suspected nature of the alkyl halide and the desired mechanistic pathway to probe. The following table summarizes the key differences and expected outcomes for each test.

FeatureSilver Nitrate in Ethanol TestSodium Iodide in Acetone Test
Reaction Mechanism S(_N)1 (unimolecular nucleophilic substitution)S(_N)2 (bimolecular nucleophilic substitution)
Reagents 0.1 M Silver Nitrate in 95% Ethanol15% Sodium Iodide in Acetone
Solvent Ethanol (polar protic)Acetone (polar aprotic)
Rate Determining Step Formation of a carbocationBackside attack by the nucleophile
Reactivity Order Tertiary > Secondary > PrimaryPrimary > Secondary > Tertiary
Positive Result Formation of a silver halide precipitate (AgCl, AgBr, AgI)Formation of a sodium halide precipitate (NaCl, NaBr)

Experimental Data: Reactivity of Alkyl Halides

The rate of precipitation in each test provides a clear indication of the alkyl halide's structure. The following table presents typical observational data for the reactivity of various alkyl halides with both silver nitrate in ethanol and sodium iodide in acetone.

Alkyl HalideSilver Nitrate Test (S(_N)1)Sodium Iodide Test (S(_N)2)
tert-Butyl chloride (Tertiary) White precipitate forms almost instantly at room temperature.No reaction, even with heating.
2-Bromobutane (Secondary) Pale yellow precipitate forms slowly at room temperature; reaction is faster with heating.Precipitate forms upon heating to 50°C.
1-Bromobutane (Primary) No precipitate at room temperature; may form a precipitate with prolonged heating.White precipitate forms in about 3 minutes at room temperature.
1-Chlorobutane (Primary) No reaction at room temperature; may show a slight cloudiness after heating.No reaction at room temperature; a precipitate forms upon heating to 50°C.

Experimental Protocols

Silver Nitrate in Ethanol Test

This test is based on the S(_N)1 reaction mechanism, where the rate of reaction is primarily dependent on the stability of the carbocation formed upon dissociation of the alkyl halide. Tertiary alkyl halides form the most stable carbocations and thus react the fastest.

Procedure:

  • Add 2 mL of a 0.1 M solution of silver nitrate in 95% ethanol to a clean test tube.

  • Add 1-2 drops of the alkyl halide to be tested.

  • Shake the test tube to mix the contents thoroughly.

  • Observe for the formation of a precipitate at room temperature. Note the color of the precipitate: silver chloride is white, silver bromide is pale yellow, and silver iodide is yellow.

  • If no precipitate is observed within 5 minutes, warm the test tube in a water bath at approximately 50°C and observe any changes.

Sodium Iodide in Acetone Test (Finkelstein Reaction)

This test proceeds via an S(_N)2 mechanism, where the rate is influenced by steric hindrance around the carbon atom bearing the halogen. Primary alkyl halides are the least sterically hindered and therefore react the most rapidly. The reaction is driven to completion by the precipitation of the resulting sodium chloride or sodium bromide, which are insoluble in acetone.

Procedure:

  • Add 2 mL of a 15% solution of sodium iodide in acetone to a clean, dry test tube.

  • Add 2-3 drops of the alkyl halide to be tested.

  • Stopper the test tube and shake well to ensure mixing.

  • Record the time it takes for a precipitate to form at room temperature.

  • If no precipitate forms within 5 minutes, place the test tube in a 50°C water bath.

  • Observe for any precipitate formation after heating for an additional 5-6 minutes.

Reaction Mechanisms and Workflows

The following diagrams illustrate the underlying chemical principles and experimental workflows for the confirmation of tertiary alkyl halides.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) R-X tert-Butyl Chloride Carbocation tert-Butyl Carbocation R-X->Carbocation Dissociation X- Cl⁻ R-X->X- AgX AgCl Precipitate X-->AgX Ag+ Ag⁺ Ag+->AgX

Caption: S(_N)1 reaction mechanism of tert-butyl chloride with silver nitrate.

Experimental_Workflow start Start add_ag_nitrate Add 2 mL of 0.1 M AgNO₃ in Ethanol to Test Tube start->add_ag_nitrate add_alkyl_halide Add 1-2 drops of Alkyl Halide add_ag_nitrate->add_alkyl_halide mix Shake to Mix add_alkyl_halide->mix observe_rt Observe at Room Temperature for 5 min mix->observe_rt precipitate_rt Precipitate Forms? observe_rt->precipitate_rt tertiary Conclusion: Tertiary Alkyl Halide precipitate_rt->tertiary Yes (Instant) heat Warm in 50°C Water Bath precipitate_rt->heat No observe_heat Observe for Precipitate heat->observe_heat precipitate_heat Precipitate Forms? observe_heat->precipitate_heat secondary Conclusion: Secondary Alkyl Halide precipitate_heat->secondary Yes (Slow) primary_or_no_reaction Conclusion: Primary or Unreactive Halide precipitate_heat->primary_or_no_reaction No

Caption: Experimental workflow for the silver nitrate test.

Conclusion

The silver nitrate test in ethanol is a rapid and reliable method for the confirmation of tertiary alkyl halides like tert-butyl chloride. Its efficacy stems from the stability of the tertiary carbocation intermediate, which facilitates a fast S(_N)1 reaction. When used in conjunction with the sodium iodide in acetone test, which favors an S(_N)2 mechanism, researchers can confidently distinguish between primary, secondary, and tertiary alkyl halides. The distinct and opposing reactivity patterns of these two tests provide a robust framework for the qualitative analysis and structural confirmation of alkyl halides in a laboratory setting.

A Comparative Analysis of SN1 and SN2 Reaction Rates for 2-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, a thorough understanding of nucleophilic substitution reactions is paramount. The choice between a unimolecular (SN1) and a bimolecular (SN2) pathway is dictated by a variety of factors, with the substrate's structure being one of the most critical. This guide provides an in-depth comparison of the reaction rates and mechanisms for 2-chloro-2-methylpropane, a classic example of a tertiary alkyl halide that overwhelmingly favors the SN1 pathway.

This compound (tert-butyl chloride) is a tertiary alkyl halide. Due to the steric hindrance around the central carbon atom and the stability of the resulting tertiary carbocation, it reacts almost exclusively through an SN1 mechanism.[1][2][3] The SN2 pathway, which requires a backside attack by the nucleophile, is significantly hindered by the three methyl groups attached to the electrophilic carbon.[2] Consequently, the rate of the SN2 reaction for this compound is negligible under typical conditions.

The rate of an SN1 reaction is dependent on the concentration of the substrate but is independent of the concentration of the nucleophile.[4][5][6][7] This is because the rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation intermediate.[2][4][8]

Factors Favoring SN1 vs. SN2 Reactions

While a direct quantitative comparison of SN1 and SN2 reaction rates for this compound is impractical due to the extreme preference for the SN1 pathway, the following table outlines the key factors that govern the choice between the two mechanisms, using this compound as a prime example for the SN1 route.

FeatureSN1 ReactionSN2 ReactionRelevance to this compound
Substrate Structure Tertiary > Secondary >> PrimaryMethyl > Primary > Secondary >> TertiaryBeing a tertiary halide, this compound strongly favors the SN1 pathway due to carbocation stability and steric hindrance for SN2.[1][2]
Rate Law Rate = k[Alkyl Halide]Rate = k[Alkyl Halide][Nucleophile]The reaction rate of this compound is observed to be dependent only on its own concentration.[4][5]
Carbocation Intermediate Yes, stabilized by alkyl groupsNo, proceeds through a transition stateThe tertiary carbocation formed from this compound is highly stabilized by the three methyl groups.[5][9]
Stereochemistry RacemizationInversion of configurationReactions of chiral tertiary halides via SN1 lead to a racemic mixture of products.
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are requiredSolvolysis of this compound proceeds efficiently with weak nucleophiles like water or ethanol.[4]
Solvent Polar protic solvents are preferredPolar aprotic solvents are preferredPolar protic solvents stabilize the carbocation intermediate, favoring the SN1 reaction of this compound.[10][11]
Leaving Group Good leaving group is requiredGood leaving group is requiredThe chloride ion is a good leaving group, facilitating the initial dissociation in the SN1 mechanism.

Experimental Protocol: Measuring the SN1 Solvolysis Rate of this compound

The rate of the SN1 solvolysis of this compound can be determined by monitoring the formation of hydrochloric acid (HCl) as a product over time.[12][13] This can be achieved through titration or by using a pH indicator.

Objective: To determine the rate constant for the hydrolysis of this compound.

Materials:

  • This compound

  • Acetone

  • Distilled water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Bromophenol blue indicator

  • Pipettes, burette, Erlenmeyer flasks, stopwatch

Procedure:

  • Prepare a solution of 0.1 M this compound in acetone.

  • In a separate flask, prepare a mixture of distilled water and a few drops of bromophenol blue indicator. Add a precise, small volume of 0.1 M NaOH solution to make the solution basic (blue).

  • To initiate the reaction, pipette a known volume of the this compound solution into the aqueous indicator solution. Start the stopwatch immediately.

  • The solvolysis reaction will produce HCl, which will neutralize the NaOH.

  • Record the time it takes for the solution to turn from blue to yellow, indicating that all the NaOH has been consumed and the solution has become acidic.[14]

  • The initial rate of reaction can be calculated from the amount of NaOH used and the time taken for the color change.

  • To establish the first-order nature of the reaction, the experiment can be repeated with varying initial concentrations of this compound. The concentration of the nucleophile (water) is kept in large excess and can be considered constant.[13][15]

Reaction Pathways

The following diagram illustrates the competing, albeit heavily one-sided, SN1 and SN2 pathways for the reaction of this compound with a nucleophile.

SN1_vs_SN2_Paths sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Rate-determining step (Slow, Unimolecular) transition_state SN2 Transition State (Highly Unfavorable) sub->transition_state Concerted step (Bimolecular, Sterically Hindered) product_sn1 SN1 Product carbocation->product_sn1 Fast product_sn2 SN2 Product (Negligible) transition_state->product_sn2 nucleophile Nucleophile nucleophile->sub nucleophile->carbocation

Figure 1. Competing SN1 and SN2 reaction pathways for this compound.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, logistical, and procedural information for the proper disposal of 2-chloro-2-methylpropane (also known as tert-butyl chloride). It is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor that requires careful handling to prevent accidents.[1][2][3][4][5][6][7][8] Always consult the Safety Data Sheet (SDS) before use.

Key Safety Measures:

  • Fire Prevention : Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][6][7][8] Smoking is strictly prohibited in areas where it is handled.[1][4][8] Use only non-sparking tools and explosion-proof equipment.[1][3][5][6][7]

  • Static Discharge : Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][3][5][6][7]

  • Ventilation : Handle the substance in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3][9][10]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[1][3][4][6][7][8]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3][6][7][9]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number507-20-0[1][2][3][4][9]
Molecular FormulaC4H9Cl[2][3]
Molecular Weight92.57 g/mol [2][3]
Flash Point-27 °C / -16.6 °F[1]
Autoignition Temperature540 °C / 1004 °F[1]
Explosive Limits in Air1.8% - 10.1% by volume[1]
UN Number1127[4]
Transport Hazard Class3 (Flammable Liquid)[4]
Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or as regular trash.[11][12]

Waste Collection and Storage:

  • Labeling : Clearly label a dedicated, chemically resistant waste container with "Hazardous Waste," "this compound," and the associated hazards (e.g., "Flammable Liquid").[9][11]

  • Collection : Collect all waste this compound, including any contaminated materials, in this designated container.

  • Segregation : Do not mix this compound with incompatible wastes.[12] It should be stored with other halogenated organic wastes.[13]

  • Closure : Keep the waste container tightly closed except when adding waste.[12][14]

  • Storage : Store the waste container in a designated, well-ventilated, and cool area, away from ignition sources, and within secondary containment.[1][3][6][7][12][15]

Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][11]

Spill Cleanup Protocol

In the event of a small spill, follow these procedures:

  • Eliminate Ignition Sources : Immediately remove all sources of ignition from the area.[3][7]

  • Ventilate : Ensure the area is well-ventilated.[3][9]

  • Containment : Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[2][3][7][10]

  • Collection : Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[7][9][11]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[11] All cleaning materials should also be disposed of as hazardous waste.[11]

  • Reporting : Report the spill to your EHS department.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste.

G cluster_0 Waste Generation & Handling cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste B Is there a designated halogenated waste container? A->B C Obtain and label a new, chemically resistant container. B->C No D Transfer waste to container using appropriate PPE and ventilation. B->D Yes C->D E Securely close the container. D->E F Store container in a designated hazardous waste storage area. E->F G Ensure storage area is cool, ventilated, and away from ignition sources. F->G H Use secondary containment. G->H I Contact EHS or licensed waste disposal service for pickup. H->I J Provide waste manifest and documentation. I->J K Waste is transported for approved disposal (e.g., incineration). J->K

References

Essential Safety and Operational Guide for 2-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of 2-Chloro-2-methylpropane (tert-Butyl Chloride). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause irritation to the skin, eyes, and respiratory tract.[1][2] Proper selection and use of PPE are the first line of defense against exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which may cause irritation.[3][4] Gloves must be inspected before use.[3][4][5]
Body Protection Flame-retardant lab coat or chemical-resistant apron.Protects against accidental spills and splashes.[1]
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.[1][3]Minimizes the inhalation of harmful vapors.[1][2]

Operational Plan for Handling

A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the necessary steps for safe handling from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup Ensure Safety First handle_chem Handle this compound prep_setup->handle_chem Proceed to Handling handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon Experiment Complete cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of ignition sources.[1][5][6]

    • Have a spill kit readily accessible.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Ground/bond all containers and receiving equipment to prevent static discharge.[4][5][7][8]

    • Use only non-sparking tools.[4][5][6][7]

    • Dispense the chemical slowly and carefully to avoid splashing.

    • Keep containers tightly closed when not in use.[1][4][5][8][9]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Follow the disposal plan outlined below for all waste materials.

    • Remove PPE in the correct order to prevent cross-contamination.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures:

Waste TypeCollection ContainerDisposal Procedure
Unused this compound Labeled, sealed, and compatible waste container.Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Contaminated Solids (e.g., gloves, paper towels) Labeled, sealed plastic bag or container.Dispose of as hazardous solid waste.
Contaminated Glassware Designated and labeled container for broken or disposable glassware.Decontaminate if possible; otherwise, dispose of as hazardous waste.

Accidental Release Measures:

In the event of a spill, immediately evacuate the area and remove all ignition sources.[1][4] For small spills, use an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] Do not let the product enter drains.[1][3][4] For large spills, contact your institution's EHS department immediately.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3][5]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3][4]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before working with any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-methylpropane
Reactant of Route 2
2-Chloro-2-methylpropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.